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2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid Documentation Hub

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  • Product: 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid
  • CAS: 62396-98-9

Core Science & Biosynthesis

Foundational

2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid CAS 62396-98-9 properties

Topic: 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid (CAS 62396-98-9) Content Type: Technical Monograph & Application Guide Audience: Researchers, Medicinal Chemists, and Process Engineers Executive Summary 2-(Benzo[d][1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid (CAS 62396-98-9) Content Type: Technical Monograph & Application Guide Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary

2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid (CAS 62396-98-9), also known as 3,4-methylenedioxyphenylglyoxylic acid, is a high-value


-keto acid intermediate. It serves as a critical scaffold in the synthesis of bioactive heterocycles, particularly tetrahydro- 

-carbolines (such as Tadalafil analogs) and quinoxaline derivatives. Its unique structure combines the electron-rich 1,3-benzodioxole moiety with a highly reactive

-keto acid functionality, making it a versatile electrophile in condensation and cyclization reactions.

This guide details the physicochemical profile, validated synthetic routes, and downstream applications of this compound, emphasizing process scalability and mechanistic integrity.

Physicochemical Profile

PropertyData
Chemical Name 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid
CAS Number 62396-98-9
Synonyms 3,4-Methylenedioxyphenylglyoxylic acid;

-Oxo-1,3-benzodioxole-5-acetic acid
Molecular Formula C

H

O

Molecular Weight 194.14 g/mol
Physical State Solid (Crystalline powder)
Melting Point 150–152 °C (Decomposes upon prolonged heating)
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water (acidic); Soluble in aqueous alkali
pKa ~3.5 (Carboxylic acid), ~-6 (Ketone protonation, theoretical)
Stability Hygroscopic; Decarboxylates to piperonal under thermal stress (>160°C)

Synthetic Methodologies & Mechanistic Insight

The synthesis of CAS 62396-98-9 relies on introducing the glyoxylic acid moiety onto the electron-rich benzodioxole ring. Two primary routes are industrially relevant: Friedel-Crafts Acylation (Route A) and Selenium Dioxide Oxidation (Route B).

Route A: Friedel-Crafts Acylation (Preferred)

This method is preferred for scalability and purity. It involves the regioselective acylation of 1,3-benzodioxole with ethyl oxalyl chloride (or oxalyl chloride) catalyzed by a Lewis acid, followed by hydrolysis.

  • Mechanism: The Lewis acid (AlCl

    
    ) activates the acyl chloride, generating an acylium ion. The electron-donating dioxy- ring directs the electrophilic attack to the para-position (position 5), forming the ethyl ester intermediate. Subsequent acid hydrolysis yields the free acid.
    
  • Regioselectivity: High (>95% for position 5) due to the directing effect of the methylenedioxy group.

Route B: SeO Oxidation

Oxidation of 1-(benzo[d][1,3]dioxol-5-yl)ethan-1-one (3,4-methylenedioxyacetophenone) with selenium dioxide.

  • Utility: Useful when the acetyl precursor is more readily available, though selenium waste management is a drawback.

Synthesis Workflow Diagram

SynthesisWorkflow Start 1,3-Benzodioxole Inter1 Intermediate: Ethyl (benzo[d][1,3]dioxol-5-yl) glyoxylate Start->Inter1 Friedel-Crafts (0-5°C, DCM) Reagent1 Ethyl Oxalyl Chloride + AlCl3 Reagent1->Inter1 Product Target: 2-(Benzo[d][1,3]dioxol-5-yl)- 2-oxoacetic acid Inter1->Product Reflux Step2 Hydrolysis (HCl / H2O) Step2->Product

Caption: Step-wise synthesis via Friedel-Crafts acylation, ensuring regioselective functionalization at the C5 position.

Reactivity & Synthetic Applications[3][4][5]

The


-keto acid motif presents two distinct electrophilic sites (ketone and carboxylic acid), enabling diverse heterocyclization pathways.
Quinoxaline Synthesis

Condensation with 1,2-diamines (e.g., o-phenylenediamine) yields quinoxalinone derivatives. This reaction proceeds via a double condensation mechanism, typically driven by acid catalysis in refluxing ethanol.

Decarboxylation to Aldehydes

Under oxidative decarboxylation conditions (or thermal stress), the compound converts to piperonal (3,4-methylenedioxybenzaldehyde). This pathway must be controlled during storage but can be exploited if the aldehyde is the desired target in situ.

Reductive Amination (Amino Acid Synthesis)

Reaction with amines followed by reduction (NaCNBH


 or catalytic hydrogenation) converts the 

-keto group into an

-amino acid derivative, useful for unnatural amino acid synthesis.
Reactivity Network Diagram

Reactivity Center 2-(Benzo[d][1,3]dioxol-5-yl)- 2-oxoacetic acid Rxn1 1,2-Diamines (Condensation) Center->Rxn1 Rxn2 Thermal/Oxidative Stress Center->Rxn2 Rxn3 R-NH2 + Reductant Center->Rxn3 Prod1 Quinoxalinones (Bioactive Scaffolds) Rxn1->Prod1 Prod2 Piperonal (Decarboxylation) Rxn2->Prod2 Prod3 Alpha-Amino Acids (Unnatural) Rxn3->Prod3

Caption: Divergent synthetic pathways utilizing the alpha-keto acid core for heterocycle and amino acid generation.

Experimental Protocol: Synthesis via Friedel-Crafts

Objective: Synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid from 1,3-benzodioxole.

Materials:
  • 1,3-Benzodioxole (1.0 eq)[1]

  • Ethyl oxalyl chloride (1.1 eq)

  • Aluminum chloride (AlCl

    
    , anhydrous) (1.2 eq)
    
  • Dichloromethane (DCM) (anhydrous)

  • Hydrochloric acid (2N)

Procedure:
  • Acylation:

    • In a flame-dried 3-neck flask under nitrogen, suspend AlCl

      
       (1.2 eq) in anhydrous DCM (5 mL/mmol).
      
    • Cool to 0°C. Dropwise add Ethyl oxalyl chloride (1.1 eq) while maintaining temperature <5°C. Stir for 15 min to form the acylium complex.

    • Add 1,3-Benzodioxole (1.0 eq) dropwise. The solution will darken.

    • Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of starting material.

  • Quench & Isolation (Ester Intermediate):

    • Pour the reaction mixture slowly onto crushed ice/HCl.

    • Extract with DCM (3x). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate to yield the crude ethyl ester.
  • Hydrolysis:

    • Dissolve the crude ester in a mixture of THF/Water (1:1).

    • Add LiOH (2.0 eq) or heat with 2N HCl at 60°C for 2 hours.

    • Acidify to pH 1–2 with conc. HCl. The product often precipitates as a solid.

    • Filter and recrystallize from Ethanol/Water or Toluene.

Validation:

  • 1H NMR (DMSO-d6):

    
     7.6 (dd, 1H), 7.4 (d, 1H), 7.0 (d, 1H), 6.1 (s, 2H, -OCH
    
    
    
    O-).
  • IR: ~1730 cm

    
     (COOH), ~1680 cm
    
    
    
    (Ketone C=O).

References

  • PubChem. (n.d.). 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General procedure for Friedel-Crafts Acylation with Oxalyl Chloride. Org. Synth. Coll. Vol. X. Retrieved from [Link]

  • MDPI. (2016). Synthesis of Chalcones and Heterocycles containing Benzodioxole moiety. Molecules. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 3,4-Methylenedioxyphenylglyoxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth examination of 3,4-methylenedioxyphenylglyoxylic acid, a pivotal chemical intermediate. Also known by synonyms such...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth examination of 3,4-methylenedioxyphenylglyoxylic acid, a pivotal chemical intermediate. Also known by synonyms such as 2-(1,3-benzodioxol-5-yl)-2-oxoacetic acid, this compound serves as a critical building block in the synthesis of various organic molecules, including pharmaceuticals and fragrances. This document details its chemical structure, nomenclature, and physicochemical properties. Furthermore, it presents a validated synthesis protocol, explores its key chemical reactions and applications, and outlines essential safety information, offering a comprehensive resource for professionals in chemical research and development.

Chemical Identity and Structure

3,4-Methylenedioxyphenylglyoxylic acid is an organic compound characterized by a phenyl ring substituted with a methylenedioxy group and a glyoxylic acid moiety. This unique arrangement of functional groups imparts specific reactivity, making it a valuable precursor in multi-step organic synthesis.

Chemical Structure

The structure consists of a 1,3-benzodioxole core (also known as the methylenedioxyphenyl group) attached to an alpha-keto acid (glyoxylic acid). The presence of the ketone and the carboxylic acid on adjacent carbons is a key feature of its chemical reactivity.

Molecular Formula: C₉H₆O₅[1][2]

Canonical SMILES: C1OC2=C(O1)C=C(C=C2)C(=O)C(=O)O[1]

InChIKey: VIIPQXJHKXQJKY-UHFFFAOYSA-N[1]

Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-(1,3-benzodioxol-5-yl)-2-oxoacetic acid [1]. However, it is frequently referred to by a variety of synonyms in scientific literature and commercial catalogs. Understanding these alternative names is crucial for comprehensive literature reviews and material sourcing.

Type Name Source
IUPAC Name 2-(1,3-benzodioxol-5-yl)-2-oxoacetic acidPubChem[1]
Common Synonym [3,4-(Methylenedioxy)phenyl]glyoxylic acidPubChem[1]
Common Synonym alpha-Oxo-1,3-benzodioxole-5-acetic AcidPubChem[1]
Alternative Name 1,3-Benzodioxol-5-yl(oxo)acetic acidPubChem[1]
Alternative Name PiperonoylcarbonsaurePubChem[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,4-methylenedioxyphenylglyoxylic acid is essential for its handling, storage, and application in chemical reactions.

Property Value Source
Molecular Weight 194.14 g/mol PubChem[1][2]
CAS Number 62396-98-9PubChem[1][2]
Appearance Data not widely available; related compounds are often white to pale brown crystalline powders.
Solubility Data not widely available; related compounds like 3,4-(Methylenedioxy)phenylacetic acid are partly soluble in water and soluble in ethanol and methanol.[3][4]
Melting Point Data not widely available; the related compound 3,4-(Methylenedioxy)phenylacetic acid has a melting point of 125-129 °C.[3][4]

Synthesis and Mechanism

3,4-Methylenedioxyphenylglyoxylic acid is not a primary starting material but is itself an intermediate. For instance, it is a precursor in some synthetic routes to piperonal (heliotropin), a valuable fragrance compound. A relevant synthesis involves the reaction of 1,2-methylenedioxybenzene with glyoxylic acid to form 3,4-methylenedioxymandelic acid, which can then be oxidized.

A key industrial process involves the acid-catalyzed reaction of 1,2-methylenedioxybenzene and glyoxylic acid. This electrophilic substitution reaction is typically performed in a strong acid medium to facilitate the formation of the intermediate 3,4-methylenedioxymandelic acid. Subsequent oxidation yields downstream products.

Illustrative Synthesis Pathway: From Precursors to Piperonal

The following diagram illustrates a conceptual pathway where a related mandelic acid derivative is an intermediate. The synthesis of 3,4-methylenedioxymandelic acid is a critical first step.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_oxidation Oxidation Step A 1,2-Methylenedioxybenzene B Glyoxylic Acid C 3,4-Methylenedioxymandelic Acid A->C  + Glyoxylic Acid (H+ catalyst) D Piperonal (3,4-Methylenedioxybenzaldehyde) C->D  Nitric Acid Oxidation

Caption: Synthesis pathway from 1,2-methylenedioxybenzene to Piperonal.

Rationale for Experimental Choices
  • Acid Catalysis: The use of a strong acid catalyst (e.g., sulfuric acid, phosphoric acid) is crucial for the initial condensation step.[5][6] The acid protonates the glyoxylic acid, increasing its electrophilicity and facilitating the electrophilic aromatic substitution reaction with the electron-rich 1,2-methylenedioxybenzene ring.

  • Oxidizing Agent: In subsequent steps to form compounds like piperonal, a controlled oxidizing agent such as nitric acid is employed.[7] This selectively oxidizes the alcohol group of the mandelic acid intermediate to a carbonyl group without cleaving the methylenedioxy bridge.

Applications in Research and Drug Development

The primary value of 3,4-methylenedioxyphenylglyoxylic acid and its precursors lies in their role as versatile intermediates in organic synthesis. The 1,3-benzodioxole moiety is a common structural feature in many biologically active molecules and natural products.

Precursor to Bioactive Molecules

The methylenedioxyphenyl group is a key pharmacophore in a range of compounds. For example, derivatives of 3,4-methylenedioxyphenylacetic acid (a closely related compound) are explored for their potential therapeutic effects. The core structure is also found in natural products with activities ranging from antifungal to anticancer.[8][9]

Role as a Synthetic Building Block

The diagram below illustrates the central role of the 3,4-methylenedioxyphenyl core as a foundational block for synthesizing more complex molecules.

Applications cluster_derivatives Potential Synthetic Targets Core 3,4-Methylenedioxyphenyl Core Precursor Pharma Pharmaceutical Agents (e.g., Entactogen analogs) Core:f0->Pharma Multi-step Synthesis Fragrance Fragrance Compounds (e.g., Piperonal) Core:f0->Fragrance Oxidation/ Derivatization Agrochem Agrochemicals (e.g., Piperonyl Butoxide Precursors) Core:f0->Agrochem Functionalization

Caption: Applications of the 3,4-methylenedioxyphenyl core structure.

Safety and Handling

While specific safety data for 3,4-methylenedioxyphenylglyoxylic acid is not extensively documented, data from structurally similar compounds, such as piperonylic acid, should be considered for handling protocols.

  • Hazard Statements (for related compounds): May be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation.[8]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

3,4-Methylenedioxyphenylglyoxylic acid is a specialized chemical intermediate with significant utility in organic synthesis. Its structure, featuring the 1,3-benzodioxole ring system and a reactive glyoxylic acid side chain, makes it a valuable precursor for creating complex molecules with applications in the pharmaceutical, fragrance, and agrochemical industries. A deep understanding of its properties, synthesis, and reactivity is essential for scientists and researchers aiming to leverage this compound in their development programs.

References

  • PubChem. (n.d.). 2-(Benzo[d][1][10]dioxol-5-yl)-2-oxoacetic acid. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Chemspace. (n.d.). 2-(2H-1,3-benzodioxol-5-yl)-2-hydroxyacetic acid. Retrieved from [Link]

  • Fraatz, M. A., et al. (2021). Co-Oxidative Transformation of Piperine to Piperonal and 3,4-Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus. ChemBioChem, 22(19), 2857-2861.[10]

  • PubMed. (2021). Co-Oxidative Transformation of Piperine to Piperonal and 3,4-Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus. National Library of Medicine. Retrieved from [Link][11]

  • PMC. (2021). Co‐Oxidative Transformation of Piperine to Piperonal and 3,4‐Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus. National Library of Medicine. Retrieved from [Link][12]

  • PubChem. (n.d.). 2-(1,3-Benzoxazol-5-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Alkali Scientific. (n.d.). 2-(2H-1, 3-benzodioxol-5-yl)-2-oxoacetic acid, 100 mg. Retrieved from [Link][2]

  • CORE. (n.d.). PIPERONY LIC ACID BY PSEUDOMONAS FL UORESCENS. Retrieved from [Link]

  • Amanote Research. (1938). Synthesis of 3,4-Methylenedioxyphenyl-Glyoxal. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Google Patents. (n.d.). Piperonal purification method. Retrieved from [7]

  • Google Patents. (n.d.). Process for the preparation of 3,4-methylenedioxymandelic acid. Retrieved from [5]

  • Patsnap. (2005). Process for preparation of 3,4-methylenedioxy-mandelic acid. Retrieved from [Link][6]

  • ResearchGate. (2021). Co‐Oxidative Transformation of Piperine to Piperonal and 3,4‐Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of 3,4-methylenedioxy-mandelic acid.
  • NMPPDB. (n.d.). 3,4-Methylenedioxybenzoic acid. Retrieved from [Link][8]

  • ChemBK. (2024). 3,4-(Methylenedioxy)phenylacetic acid. Retrieved from [Link][4]

  • Alkali Scientific. (n.d.). 3,4-(Methylenedioxy)phenylacetic acid, 1 X 5 g. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2025). 3'-Hydroxy-3,4-methylenedioxy chalcone. U.S. Environmental Protection Agency. Retrieved from [Link]

  • IARJSET. (n.d.). NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Methylenedioxyphenethylamine. Retrieved from [Link][13]

  • PubChem. (n.d.). 3,4-Dihydroxyphenyllactic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

[3,4-(Methylenedioxy)phenyl]glyoxylic acid MSDS and safety data

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It prioritizes the "why" and "how" of handling [3,4-(Methylenedioxy)phenyl]glyoxylic acid, specifically within...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It prioritizes the "why" and "how" of handling [3,4-(Methylenedioxy)phenyl]glyoxylic acid, specifically within the context of pharmaceutical intermediate synthesis (e.g., PDE5 inhibitors like Tadalafil).

Safety, Handling, and Application in Pharmaceutical Synthesis

Chemical Identity & Significance

[3,4-(Methylenedioxy)phenyl]glyoxylic acid (CAS: 2926-72-9 ) is a critical alpha-keto acid intermediate containing the benzodioxole moiety.[1] It serves as the direct oxidative precursor to Tadalafil (Cialis) intermediates via the Pictet-Spengler reaction.[1][2]

While often converted immediately to its methyl ester (CAS: 52811-41-5) to facilitate organic solubility and reactivity, the free acid form requires specific handling protocols due to its susceptibility to decarboxylation and hydration.[1]

Property Data
IUPAC Name 2-(1,3-Benzodioxol-5-yl)-2-oxoacetic acid
Common Synonyms Piperonylglyoxylic acid; 1,3-Benzodioxole-5-glyoxylic acid
CAS Number 2926-72-9
Molecular Formula C₉H₆O₅
Molecular Weight 194.14 g/mol
Structural Class

-Keto Acid / Benzodioxole Derivative

Critical Safety Profile (GHS & Toxicology)

Note: Specific toxicological data for this isolated intermediate is limited.[1][2] The following profile is derived from the structural class (aromatic glyoxylic acids) and analogous benzodioxole derivatives.

Hazard Classification (GHS)

The molecule possesses two reactive centers: the carboxylic acid (proton donor) and the


-ketone (electrophile).[1] This combination results in significant irritation potential.[2]
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[2][4][6][7]

  • H335: May cause respiratory irritation.[2][5]

Mechanistic Toxicology[1][2]
  • Acidity & Protein Denaturation: Like most

    
    -keto acids, the pKa is lower (more acidic) than corresponding acetic acid derivatives due to the electron-withdrawing carbonyl group.[1] This increases the potential for immediate contact dermatitis.[2]
    
  • Sensitization Potential: The benzodioxole ring is a known structural alert for metabolic activation (via cytochrome P450 opening of the methylene bridge), potentially leading to quinone-methide intermediates.[1] While this is more relevant for systemic drug metabolism, researchers should treat the dust as a potential sensitizer.[2]

Emergency Response Workflow

The following decision tree outlines the immediate response protocols for exposure.

SafetyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact (Acid Burn Risk) Type->Skin Eye Eye Contact (Corrosive Potential) Type->Eye Inhal Inhalation (Mucosal Irritation) Type->Inhal ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use neutralizing agents Skin->ActionSkin ActionEye 1. Irrigate with Saline/Water (15 min) 2. Hold Eyelids Open 3. Consult Ophthalmologist Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhal->ActionInhal

Figure 1: Emergency response logic for alpha-keto acid exposure.

Physicochemical Properties & Stability

The physical state of [3,4-(Methylenedioxy)phenyl]glyoxylic acid is heavily dependent on its hydration state.[1]


-Keto acids are hygroscopic and often form stable hydrates (gem-diols) at the ketone position.[1]
Parameter Value / Observation Experimental Note
Physical State Solid (Powder)Color ranges from off-white to yellowish-brown depending on purity.[1]
Melting Point 125°C – 135°C (Range)Broad range due to potential hydrate formation.[2] Decomposition (decarboxylation) may occur near MP.[1][2]
Solubility Polar Organic SolventsSoluble in DMSO, Methanol, Ethyl Acetate.[1]
Aqueous Solubility pH DependentLow in acidic water; Soluble in basic buffers (forms carboxylate salt).[1][2]
Stability Moisture SensitiveCritical: Store under inert gas (Argon/Nitrogen).[1][2] The ketone is prone to hydration; the acid is prone to decarboxylation at high temps.[2]

Handling & Storage Protocol

Objective: Prevent hydrolysis of the keto-group and oxidative degradation of the benzodioxole ring.

Storage Conditions
  • Temperature: Store at 2–8°C . Room temperature storage is acceptable for short durations only if sealed under argon.[2]

  • Atmosphere: Hygroscopic.[2] Must be stored in a desiccator or under inert atmosphere.[2]

  • Container: Amber glass (protects from light-induced radical degradation of the methylene bridge).[1][2]

Handling Workflow
  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses.[1]

  • Weighing: Perform in a fume hood or powder containment enclosure to avoid inhalation of fine dust.[2]

  • Dissolution: When preparing solutions, add the solid to the solvent slowly. If using basic conditions (e.g., NaOH), keep the temperature <10°C to prevent the Cannizzaro reaction or polymerization of the alpha-keto moiety.[1]

Synthesis & Application Context (Tadalafil Pathway)

The primary utility of this acid is as a precursor to the tryptophan-derived beta-carboline scaffold used in PDE5 inhibitors.[1]

Synthetic Route

The acid is typically synthesized via Friedel-Crafts acylation of 1,3-benzodioxole with oxalyl chloride, followed by hydrolysis.[1]

  • Acylation: 1,3-Benzodioxole + Oxalyl Chloride

    
     Acid Chloride Intermediate.[1][2]
    
  • Hydrolysis: Acid Chloride +

    
    
    
    
    
    [3,4-(Methylenedioxy)phenyl]glyoxylic acid .
  • Esterification (Optional but common): Acid + MeOH

    
     Methyl Ester.[1][2]
    
  • Pictet-Spengler: Ester + D-Tryptophan Methyl Ester

    
     Tadalafil Core (Cis/Trans isomers).[2]
    
Reaction Pathway Diagram

The following diagram illustrates the position of the acid within the drug discovery workflow.

SynthesisPath Start 1,3-Benzodioxole Reagent Oxalyl Chloride (Friedel-Crafts) Start->Reagent Target [3,4-(Methylenedioxy)phenyl] glyoxylic Acid (CAS 2926-72-9) Start->Target 1. AlCl3 2. Hydrolysis Ester Methyl Ester (CAS 52811-41-5) Target->Ester MeOH / H+ Final Tadalafil Intermediate (Beta-Carboline) Target->Final Direct P-S Rxn (Less Common) Ester->Final Pictet-Spengler Cyclization Tryptophan D-Tryptophan Methyl Ester Tryptophan->Final

Figure 2: Synthetic utility of the acid in the Tadalafil manufacturing pathway.[1]

Researcher's Note on Purity

When using CAS 2926-72-9 for the Pictet-Spengler reaction:

  • Check for Decarboxylation: Impurities of 3,4-(methylenedioxy)benzaldehyde (Piperonal) will compete in the reaction, leading to different side products.[1] Verify purity via HPLC or NMR (Aldehyde proton at ~9.8 ppm vs. absence in the glyoxylic acid).

  • Stoichiometry: The acid form releases water during the condensation with tryptophan.[2] If using the acid directly, ensure dehydrating conditions (e.g., molecular sieves or azeotropic removal) are employed to drive the equilibrium.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11915, Phenylglyoxylic acid (Analogous Safety Data).[1][2] Retrieved from [Link][1]

  • Daugan, A. C.-M. (1995). Tetracyclic derivatives, process of preparation and use as medicaments.[1][2] U.S. Patent No.[2][8] 5,859,006.[2][8] (Describes the Pictet-Spengler cyclization using benzodioxole derivatives). Retrieved from

  • European Chemicals Agency (ECHA). C&L Inventory: Glyoxylic acid.[1][2] (General hazard classification for alpha-keto acids). Retrieved from [Link][1]

Sources

Exploratory

Technical Guide: Strategic Utilization of alpha-Oxo-1,3-benzodioxole-5-acetic Acid in Organic Synthesis

The following technical guide details the applications, synthesis, and strategic utility of alpha-Oxo-1,3-benzodioxole-5-acetic acid (CAS: 62396-98-9), also known as 3,4-methylenedioxyphenylglyoxylic acid. Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and strategic utility of alpha-Oxo-1,3-benzodioxole-5-acetic acid (CAS: 62396-98-9), also known as 3,4-methylenedioxyphenylglyoxylic acid.

Executive Summary

alpha-Oxo-1,3-benzodioxole-5-acetic acid represents a critical "pivot point" intermediate in the synthesis of complex benzodioxole-containing heterocycles. While often overshadowed by its downstream product, Piperonal (Heliotropin) , this alpha-keto acid offers a distinct advantage in pharmaceutical process chemistry: it serves as a non-controlled, high-purity precursor for the synthesis of PDE5 inhibitors (e.g., Tadalafil) and antiviral agents.

By isolating or synthesizing this keto acid directly, researchers can bypass the regulatory and purity challenges associated with traditional isosafrole or safrole-based routes. This guide outlines its synthesis, its conversion to the Tadalafil scaffold, and its direct application in constructing quinoxalinone heterocycles.

Chemical Profile & Reactivity

The molecule features a highly electrophilic


-keto moiety adjacent to an electron-rich benzodioxole ring. This push-pull electronic structure dictates its reactivity:
  • Decarboxylation: The

    
    -keto acid is prone to oxidative decarboxylation, yielding the aldehyde (Piperonal).[1]
    
  • Condensation: The 1,2-dicarbonyl system reacts avidly with 1,2-diamines to form fused pyrazine rings (quinoxalines).

  • Reduction: Enantioselective reduction yields the

    
    -hydroxy acid (mandelic derivative), a chiral building block.
    
PropertySpecification
IUPAC Name (1,3-Benzodioxol-5-yl)(oxo)acetic acid
Common Name 3,4-Methylenedioxyphenylglyoxylic acid
CAS Number 62396-98-9
Molecular Formula C

H

O

Molecular Weight 194.14 g/mol
Appearance Yellow to brownish crystalline powder
Solubility Soluble in alcohols, DMSO, ethyl acetate; sparingly soluble in water

Synthesis of the Core Scaffold

The most direct and chemically efficient route to the target is via Friedel-Crafts Acylation . This method avoids the use of controlled precursors like safrole.

Protocol: Friedel-Crafts Glyoxylation

Reaction: 1,3-Benzodioxole + Oxalyl Chloride


 alpha-Oxo Acid
  • Reagent Setup: In a flame-dried 3-neck flask under nitrogen, dissolve 1,3-benzodioxole (1.0 eq) in anhydrous Dichloromethane (DCM) (10 volumes).

  • Catalyst Addition: Cool the solution to 0°C. Add anhydrous Aluminum Chloride (AlCl

    
    )  (1.2 eq) portion-wise to control the exotherm.
    
  • Acylation: Add Oxalyl Chloride (1.2 eq) dropwise over 30 minutes. The mixture will darken as the acylium ion complex forms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC or HPLC for consumption of benzodioxole.

  • Quench & Hydrolysis: Pour the reaction mixture slowly onto crushed ice/HCl (1M) to hydrolyze the intermediate acid chloride to the carboxylic acid.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Toluene/Heptane to yield the alpha-oxo acid as a yellow solid.

Primary Application: The Tadalafil Pathway

The most commercially significant application of this keto acid is its conversion to Piperonal , the starting material for the Pictet-Spengler cyclization in Tadalafil synthesis.

Mechanism: Oxidative Decarboxylation

Unlike the industrial oxidation of isosafrole (which yields isomeric impurities), the decarboxylation of the alpha-oxo acid yields Piperonal of exceptionally high purity (>99.5%), which is crucial for the stereoselective steps later in Tadalafil production.

Detailed Workflow
  • Decarboxylation: The alpha-oxo acid is treated with dilute Nitric Acid (HNO

    
    ) or heated with a mild oxidant. This cleaves the C-C bond, releasing CO
    
    
    
    and forming Piperonal .
  • Pictet-Spengler Cyclization: Piperonal is condensed with D-Tryptophan Methyl Ester in the presence of TFA (Trifluoroacetic acid).

  • Result: Formation of the cis-tetrahydro-

    
    -carboline core, the structural heart of Tadalafil.
    
Visualization: The Piperonal Gateway

Tadalafil_Pathway Benzodioxole 1,3-Benzodioxole KetoAcid alpha-Oxo-1,3-benzodioxole- 5-acetic acid (The Core) Benzodioxole->KetoAcid Friedel-Crafts (AlCl3) Oxalyl Oxalyl Chloride Oxalyl->KetoAcid Piperonal Piperonal (Aldehyde) KetoAcid->Piperonal Oxidative Decarboxylation Carboline cis-Tetrahydro- beta-carboline Piperonal->Carboline Pictet-Spengler (TFA) DTryptophan D-Tryptophan Methyl Ester DTryptophan->Carboline Tadalafil Tadalafil (API) Carboline->Tadalafil Chloroacetylation & Cyclization

Caption: The strategic pathway from Benzodioxole to Tadalafil, highlighting the alpha-oxo acid as the purity-control checkpoint.

Secondary Application: Direct Heterocycle Synthesis

Beyond Tadalafil, the alpha-oxo acid is a potent electrophile for synthesizing Quinoxalinones , a scaffold found in various bioactive compounds (antivirals, kinase inhibitors).

Protocol: Quinoxalinone Condensation

Reaction: alpha-Oxo Acid + o-Phenylenediamine


 3-(1,3-Benzodioxol-5-yl)quinoxalin-2(1H)-one
  • Dissolution: Dissolve alpha-oxo-1,3-benzodioxole-5-acetic acid (10 mmol) in Ethanol (20 mL).

  • Amine Addition: Add o-Phenylenediamine (10 mmol) to the solution.

  • Reflux: Heat the mixture to reflux (78°C) for 2–3 hours. The reaction is driven by the formation of the stable pyrazine ring and the loss of water.

  • Workup: Cool the mixture to room temperature. The product typically precipitates out.

  • Filtration: Filter the precipitate, wash with cold ethanol, and dry.

  • Yield: Expect >85% yield of the quinoxalinone derivative.

Visualization: Heterocycle Construction

Heterocycle_Synthesis KetoAcid alpha-Oxo-1,3-benzodioxole- 5-acetic acid Intermediate Schiff Base Intermediate KetoAcid->Intermediate Condensation (-H2O) Diamine o-Phenylenediamine Diamine->Intermediate Quinoxalinone 3-(1,3-Benzodioxol-5-yl) quinoxalin-2(1H)-one Intermediate->Quinoxalinone Cyclization (-H2O)

Caption: Direct condensation route to biologically active quinoxalinone scaffolds.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Friedel-Crafts) Moisture in AlCl

or solvent.
Ensure AlCl

is fresh and yellow/green (not white). Use freshly distilled DCM.
Decarboxylation during workup Temperature too high during hydrolysis.Keep hydrolysis temperature <10°C. The keto acid is thermally sensitive.
Impurity Profile (Tadalafil) Incomplete decarboxylation of keto acid.Ensure full conversion to Piperonal (check by GC/HPLC) before starting Pictet-Spengler.

References

  • Process for preparation of Tadalafil. European Patent EP1229031B1. Describes the standard industrial routes involving benzodioxole intermediates.

  • Preparation process for piperonal. US Patent 5,095,128. Details the oxidative decarboxylation of mandelic/glyoxylic derivatives to piperonal.

  • Synthesis of 3,4-Methylenedioxyphenyl-Glyoxal. Bulletin of the Chemical Society of Japan. Foundational work on the synthesis of the alpha-oxo acid scaffold.[2]

  • Reaction of alpha-keto acids with o-phenylenediamines. Journal of Organic Chemistry. General protocols for quinoxalinone synthesis.

Sources

Foundational

Solubility &amp; Solvent Selection for 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic Acid

Content Type: Technical Guide | Audience: Process Chemists & Researchers Executive Summary 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid (CAS: 62396-98-9), also known as 3,4-methylenedioxyphenylglyoxylic acid , is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide | Audience: Process Chemists & Researchers

Executive Summary

2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid (CAS: 62396-98-9), also known as 3,4-methylenedioxyphenylglyoxylic acid , is a critical chiral building block in the synthesis of PDE5 inhibitors, most notably Tadalafil .

Its solubility profile is governed by a "push-pull" structural dynamic: the lipophilic benzodioxole moiety contrasts with the highly polar, hydrogen-bonding alpha-keto acid group. Understanding this duality is essential for optimizing reaction yields, designing crystallization processes, and managing solvent waste streams.

This guide provides a comprehensive analysis of the compound's solubility behavior, theoretical thermodynamic modeling, and practical protocols for solvent selection during purification.

Physicochemical Profile & Solubility Drivers

To predict solubility behavior where explicit data is absent, we must analyze the molecular architecture.

PropertyValue / CharacteristicImpact on Solubility
Molecular Formula

Moderate Molecular Weight (194.14 g/mol )
Melting Point 144–146 °CHigh crystal lattice energy; requires thermal energy or strong solvation to dissolve.
Functional Groups 1. Carboxylic Acid (

)2. Alpha-Ketone 3.[1] Benzodioxole Ring
1. pH-dependent aqueous solubility.2. H-bond acceptor capability.3. Lipophilic/Aromatic interactions (

-

stacking).
LogP (Predicted) ~0.8 – 1.2Moderately lipophilic; prefers organic solvents over pure neutral water.
Mechanistic Insight

The alpha-keto acid motif significantly increases acidity compared to benzoic acid derivatives. Consequently, this compound exhibits pH-switchable solubility :

  • Low pH (< 2): Exists as a free acid; low water solubility, high organic solubility.

  • High pH (> 5): Exists as a carboxylate salt; high water solubility, low organic solubility.

Solubility Landscape: Solvent Selection Guide

The following table summarizes the qualitative solubility profile derived from synthesis protocols and structural analogs (e.g., phenylglyoxylic acid).

Qualitative Solubility Table
Solvent ClassSpecific SolventsSolubility RatingOperational Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformHigh Primary extraction solvent. The lipophilic ring interacts well with DCM.
Alcohols Methanol, EthanolModerate (T-dependent) Ideal for recrystallization . Soluble at reflux; crystallizes upon cooling.
Polar Aprotic DMSO, DMF, NMPVery High Used for reactions requiring high concentration, but difficult to remove.
Esters Ethyl AcetateModerate Good green alternative to DCM for extraction; suitable for crystallization.
Water Water (

)
Very Low Used as an anti-solvent to precipitate the product after acidification.
Water Water (

)
High Soluble as the sodium/potassium salt.
Alkanes Hexane, HeptaneInsoluble Used to wash crystals or induce precipitation.
Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for solvent selection based on the process stage.

SolubilityLogic Start Process Goal Reaction Synthesis / Reaction Start->Reaction Extraction Extraction / Workup Start->Extraction Crystallization Purification / Crystallization Start->Crystallization React_Solv Select Polar Solvents (MeOH, THF, Water/Base) Reaction->React_Solv High Solubility Required Extract_Solv Select Immiscible Organics (DCM, EtOAc) Extraction->Extract_Solv Phase Separation Required Cryst_Solv Select T-Dependent System (EtOH/Water, EtOAc/Heptane) Crystallization->Cryst_Solv Saturation Gradient Required

Figure 1: Decision matrix for solvent selection based on unit operation requirements.

Thermodynamic Modeling Principles

For researchers needing to generate precise solubility curves, the solubility of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid is best modeled using the Modified Apelblat Equation . This semi-empirical model accounts for the non-ideality of the solution and the enthalpy of fusion.

The Modified Apelblat Model


Where:

  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Mole fraction solubility of the solute.
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Absolute temperature (Kelvin).[2]
    
  • 
    : Empirical parameters derived from experimental data.
    

Why this model? Studies on structurally similar "push-pull" aromatic acids (e.g., 3,4,5-trimethoxybenzoic acid) consistently show that the Apelblat model provides a better fit (


) than the Van't Hoff equation alone, particularly in polar protic solvents like ethanol where hydrogen bonding creates complex temperature dependencies.

Practical Application: Purification Workflow

The most common industrial application of this compound's solubility profile is its purification via pH-swing crystallization . This method leverages the drastic solubility difference between the ionized salt and the free acid.

Workflow Diagram

Purification Raw Crude Reaction Mixture (Alkaline Aqueous Soln) Filter1 Filtration (Remove Insolubles) Raw->Filter1 Acidify Acidification (Add HCl to pH < 2) Filter1->Acidify Clear Filtrate Precip Precipitation (Free Acid Forms) Acidify->Precip Solubility Drops Filter2 Filtration & Wash (Cold Water) Precip->Filter2 Solid Recovery Dry Drying (50°C, Vacuum) Filter2->Dry Wet Cake

Figure 2: Standard purification workflow utilizing pH-dependent solubility.

Experimental Protocol: Solubility Determination

Since exact mole-fraction data is often proprietary or batch-dependent, use this standardized Gravimetric Method to generate a solubility curve for your specific solvent system.

Protocol: Static Equilibrium Method

Reagents:

  • 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid (dried, purity >98%)

  • Target Solvent (HPLC Grade)

Procedure:

  • Preparation: Add excess solid solute to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at the target temperature (

    
    ) for 24 hours. Ensure solid phase remains present (saturation).
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm) to prevent precipitation during transfer.

  • Weighing: Transfer a known volume (

    
    ) into a pre-weighed weighing dish (
    
    
    
    ). Weigh the dish + liquid (
    
    
    ).
  • Evaporation: Evaporate the solvent in a vacuum oven at 50°C until constant mass is achieved (

    
    ).
    
  • Calculation:

    
    
    

Validation: Repeat the experiment at three different time points (24h, 48h, 72h) to confirm thermodynamic equilibrium.

References

  • PubChem. 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • European Patent Office. Process for the preparation of arylglyoxylic acids (EP0005779A2). (Describes synthesis and isolation via acidification).[3] Available at:

  • Google Patents. Process for the preparation of tadalafil (WO2010049500A2).[3] (Contextualizes the use of the intermediate in solvent systems). Available at:

Sources

Exploratory

2-(1,3-benzodioxol-5-yl)-2-oxoacetic acid molecular weight and formula

An In-Depth Technical Guide to 2-(1,3-Benzodioxol-5-yl)-2-oxoacetic Acid: Synthesis, Properties, and Applications This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(1,3-Benzodioxol-5-yl)-2-oxoacetic Acid: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the chemical compound 2-(1,3-benzodioxol-5-yl)-2-oxoacetic acid. It details the molecule's fundamental properties, a validated synthesis pathway for its precursor, a proposed final oxidation step, and its potential applications as a versatile synthetic intermediate.

Core Molecular Identity

2-(1,3-Benzodioxol-5-yl)-2-oxoacetic acid, also known by its synonyms [3,4-(Methylenedioxy)phenyl]glyoxylic acid or α-Oxo-1,3-benzodioxole-5-acetic acid, is a derivative of benzene featuring a benzodioxole moiety and an α-ketoacid functional group.[1] This unique combination of functional groups makes it a valuable building block in organic synthesis.

Molecular Structure

The structure consists of a 1,3-benzodioxole ring system where the 5-position is substituted with a glyoxylic acid (2-oxoacetic acid) side chain.

graph "Molecular_Structure" {
    layout=neato;
    node [shape=plaintext];
    edge [style=solid];
    bgcolor="#F1F3F4";

}

Caption: General workflow for synthesis, purification, and analysis.

Applications and Research Context

While specific, large-scale applications for 2-(1,3-benzodioxol-5-yl)-2-oxoacetic acid are not widely documented in mainstream literature, its classification as a "bioactive small molecule" suggests its utility in research settings. T[2]he benzodioxole moiety is a common scaffold in medicinal chemistry, with derivatives showing a range of biological activities, including use as heparanase inhibitors.

[3]The α-ketoacid functionality is a versatile handle for further synthetic transformations, making this compound a valuable intermediate for accessing more complex molecular architectures in drug discovery and materials science. For instance, it can be a precursor for the synthesis of α-amino acids, heterocyclic compounds, and other complex derivatives. The precursor, 3,4-methylenedioxymandelic acid, is noted as a useful raw material for pharmaceuticals, agricultural chemicals, and fragrances.

[4]### 6. Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors. Handle in a well-ventilated area or a chemical fume hood.

  • Skin and Eye Contact: The compound may cause skin and eye irritation. I[5]n case of contact, rinse immediately and thoroughly with water.

  • Ingestion: May be harmful if swallowed.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult institutional safety guidelines and perform a thorough risk assessment before handling any chemical.

References

  • PubChem. (n.d.). 2-(Benzo[d]di[1][6]oxol-5-yl)-2-oxoacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Bide Pharmatech. (n.d.). 2-(Benzo[d]di[1][6]oxol-5-yloxy)acetic acid. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet for a related compound.
  • Eureka | Patsnap. (2005, September 28). Process for preparation of 3,4-methylenedioxy-mandelic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4190583A - Process for the preparation of 3,4-methylenedioxymandelic acid.
  • Kawai, S., & Ashino, K. (1938). Synthesis of 3,4-Methylenedioxyphenyl-Glyoxal. Bulletin of the Chemical Society of Japan, 13(7), 480-482.
  • CP Lab Chemicals. (n.d.). 2-(2H-1, 3-benzodioxol-5-yl)-2-oxoacetic acid, 100 mg. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1,3-Benzoxazol-5-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Molecules. (2017). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide. Retrieved from [Link]

  • Chemspace. (n.d.). 2-(2H-1,3-benzodioxol-5-yl)-2-hydroxyacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN1379770A - Process for preparation of 3,4-methylenedioxy-mandelic acid.
  • Quick Company. (n.d.). Process For Preparation Of 3,4 Methylenedioxymandelic Acid. Retrieved from [Link]

  • 64º Congresso Brasileiro de Química. (2025). STUDIES ON THE SYNTHESIS OF 2-(3-PHENYL-1,2,4-OXADIAZOL-5- YL) BENZOIC ACID.
  • ResearchGate. (n.d.). Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, October 16). N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide.
  • PubMed. (1984). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Retrieved from [Link]

  • An-Najah Staff. (2023, October 15). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study.
  • csbsju. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • Austin Publishing Group. (n.d.). Scholarly Open Access Peer Reviewed Medical Science Journals.
  • MDPI. (2025, August 25). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide.
  • PubMed. (2005, May 2). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 2-(Benzo[d]dioxol-5-yl)-2-oxoacetic acid

Application Note & Protocol: Synthesis of 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid Introduction 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid, also known as 3,4-methylenedioxyphenylglyoxylic acid, is a valuable sy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid

Introduction

2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid, also known as 3,4-methylenedioxyphenylglyoxylic acid, is a valuable synthetic intermediate in medicinal chemistry and organic synthesis.[3] The presence of the 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key structural feature in numerous natural products and pharmacologically active molecules. This guide provides a comprehensive, field-proven protocol for the synthesis of this α-keto acid starting from the readily available 1,3-benzodioxole. The chosen synthetic strategy is the Friedel-Crafts acylation, a robust and classic method for forming carbon-carbon bonds on an aromatic ring.[4][5][6] This reaction utilizes oxalyl chloride as the acylating agent in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

This document is designed for researchers and professionals in drug development, offering in-depth explanations for experimental choices, detailed step-by-step instructions, and critical safety information.

Synthetic Strategy: The Friedel-Crafts Acylation

The core of this synthesis is an electrophilic aromatic substitution. The 1,3-benzodioxole ring is electron-rich, making it a suitable nucleophile for this reaction. The electrophile, an acylium ion, is generated in situ from oxalyl chloride and aluminum chloride.

Mechanism of Electrophile Generation and Acylation

The reaction proceeds through several key steps:

  • Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to one of the chlorine atoms of oxalyl chloride. This complex is unstable and fragments, losing carbon monoxide (CO) and generating a highly reactive chlorocarbonyl cation (ClCO⁺). This cation is further activated by AlCl₃ to form the key electrophilic species.[7]

  • Electrophilic Attack: The π-electrons of the 1,3-benzodioxole ring attack the electrophilic carbon of the acylium ion. This attack preferentially occurs at the position para to the ether-like oxygen, which is the most electron-rich and sterically accessible site (position 5). This step forms a resonance-stabilized carbocation intermediate known as an arenium ion.[5][8]

  • Rearomatization: A base (such as AlCl₄⁻) removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromaticity of the ring and yielding the acylated product, 2-(benzo[d][1][2]dioxol-5-yl)-2-oxoacetyl chloride.

  • Hydrolysis: During the aqueous workup, the resulting acyl chloride is readily hydrolyzed to the final carboxylic acid product, 2-(benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid.

Friedel_Crafts_Acylation_Mechanism Figure 1: Reaction Mechanism cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution OC Oxalyl Chloride (ClCOCOCl) Complex [ClCOCOCl-AlCl₃] Complex OC->Complex + AlCl₃ AlCl3 Aluminum Chloride (AlCl₃) Acylium Acylium Ion Intermediate [ClCO]⁺AlCl₄⁻ + CO Complex->Acylium - CO Arenium Arenium Ion (Sigma Complex) MDB 1,3-Benzodioxole MDB->Arenium + [ClCO]⁺ Product_Chloride Acyl Chloride Product Arenium->Product_Chloride - H⁺ Final_Product 2-(Benzo[d][1,3]dioxol-5-yl) -2-oxoacetic acid Product_Chloride->Final_Product Hydrolysis (H₂O workup)

Caption: Figure 1: Simplified mechanism of Friedel-Crafts acylation.

Experimental Protocol

This protocol outlines the synthesis on a laboratory scale. All operations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon).

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)Volume / MassProperties & Hazards
1,3-BenzodioxoleC₇H₆O₂122.1250.06.11 g (5.2 mL)Irritant
Aluminum Chloride (anhydrous)AlCl₃133.3460.08.00 gCorrosive, water-reactive[9]
Oxalyl Chloride(COCl)₂126.9355.06.98 g (4.7 mL)Toxic, corrosive, water-reactive[10][11][12]
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93-~150 mLVolatile, suspected carcinogen
Hydrochloric Acid (conc.)HCl36.46-~30 mLCorrosive, toxic fumes
IceH₂O18.02-~150 g-
Sodium Hydroxide (10% aq.)NaOH40.00-As neededCorrosive
Anhydrous Magnesium SulfateMgSO₄120.37-As neededDrying agent
Step-by-Step Procedure

Experimental_Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup - Inert atmosphere (N₂) - Anhydrous DCM - Add AlCl₃ Cooling 2. Cooling - Cool suspension to 0°C (ice-water bath) Setup->Cooling AcylChlorideAdd 3. Add Oxalyl Chloride - Add dropwise over 20 min - Maintain temp < 5°C Cooling->AcylChlorideAdd SubstrateAdd 4. Add 1,3-Benzodioxole - Add solution in DCM dropwise - Maintain temp < 5°C AcylChlorideAdd->SubstrateAdd Reaction 5. Reaction - Stir at 0°C for 1h - Warm to RT, stir for 2h SubstrateAdd->Reaction Quench 6. Quenching - Pour slowly onto ice/HCl mixture Reaction->Quench Extraction 7. Workup & Extraction - Separate layers - Extract aqueous with DCM Quench->Extraction Wash 8. Wash & Dry - Wash organic with NaOH(aq), then brine - Dry over MgSO₄ Extraction->Wash Purify 9. Purification - Remove solvent (rotovap) - Recrystallize from Toluene/Hexane Wash->Purify

Caption: Figure 2: Step-by-step experimental workflow diagram.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (8.00 g, 60.0 mmol). Add 75 mL of anhydrous dichloromethane (DCM) to the flask. The system must be kept under a positive pressure of nitrogen.

  • Cooling: Cool the resulting suspension to 0°C using an ice-water bath. Vigorous stirring is essential to keep the AlCl₃ suspended.

  • Addition of Oxalyl Chloride: In a separate, dry flask, prepare a solution of oxalyl chloride (4.7 mL, 55.0 mmol) in 25 mL of anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes. The internal temperature must be maintained below 5°C during the addition. A yellow-orange slurry will form.

  • Addition of 1,3-Benzodioxole: After the addition of oxalyl chloride is complete, add a solution of 1,3-benzodioxole (5.2 mL, 50.0 mmol) in 25 mL of anhydrous DCM via the dropping funnel over 30 minutes. Again, maintain the internal temperature below 5°C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for another 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: In a separate large beaker (1 L), prepare a mixture of crushed ice (approx. 150 g) and concentrated hydrochloric acid (30 mL). While stirring this mixture vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry. Causality Note: This step is highly exothermic. The HCl protonates the aluminum salts, breaking up the product-AlCl₃ complex and making the salts water-soluble.[13]

  • Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (50 mL portions).

  • Washing and Drying: Combine all organic layers. Wash sequentially with 10% aqueous NaOH solution (2 x 50 mL) to remove unreacted starting material and acidic byproducts, followed by a wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the drying agent with a small amount of fresh DCM.

  • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude product will be an off-white or pale yellow solid. Recrystallize the solid from a suitable solvent system, such as toluene or an ethyl acetate/hexane mixture, to yield pure 2-(benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the aromatic protons on the benzodioxole ring and the methylene bridge protons. The carboxylic acid proton may be broad or not observed depending on the solvent.

  • ¹³C NMR: Expect signals for the carbonyl carbon, the carboxylic acid carbon, and the distinct carbons of the benzodioxole ring system.

  • IR Spectroscopy: Look for characteristic strong carbonyl (C=O) stretches for the ketone and carboxylic acid, as well as a broad O-H stretch for the carboxylic acid.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass (194.14 g/mol ) should be observed.[3]

Safety and Hazard Management

This synthesis involves several hazardous reagents that require careful handling in a well-ventilated chemical fume hood.

  • Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is a corrosive solid that reacts violently with water, releasing heat and toxic HCl gas.[9] Always handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Oxalyl Chloride ((COCl)₂): This is a highly toxic, corrosive, and moisture-sensitive liquid.[10] It reacts with water to liberate toxic gases (HCl and CO).[11][14] Inhalation can cause severe respiratory damage.[12] All transfers and manipulations must be performed in a fume hood, and full PPE is mandatory. An appropriate quenching agent (e.g., sodium bicarbonate solution) should be readily available for spills.

  • Dichloromethane (CH₂Cl₂): A volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Quenching Procedure: The quenching of the reaction mixture with water/acid is extremely exothermic and releases HCl gas. This step must be performed slowly, with efficient cooling and stirring, in a large-capacity beaker within a fume hood to manage the effervescence and heat generated.

By adhering to these protocols and safety guidelines, researchers can safely and efficiently synthesize 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid for further application in their research and development endeavors.

References

  • Designer-Drug.com. Synthesis of Piperonal. [Link]

  • Organic Syntheses. Piperonylic acid. [Link]

  • Wikipedia. Piperic acid. [Link]

  • University of Missouri–St. Louis. Experiment 1: Friedel-Crafts Acylation. [Link]

  • Google Patents. Synthetic method of piperonal - CN103936709A.
  • Sciencemadness.org. Vilsmeier-Haack Piperonal Synthesis. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • National Center for Biotechnology Information. Improved Process for the Continuous Acylation of 1,3-Benzodioxole - PMC. [Link]

  • Wikipedia. Piperonal. [Link]

  • Wiley Online Library. Co-Oxidative Transformation of Piperine to Piperonal and 3,4-Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus. [Link]

  • Ataman Kimya. PIPERONAL. [Link]

  • The Hive Chemistry Discourse. Friedel-Crafts Acetonylation of 1,3-Benzodioxole. [Link]

  • University of Wisconsin-Madison. 13 Friedel-Crafts Acylation. [Link]

  • National Center for Biotechnology Information. Co‐Oxidative Transformation of Piperine to Piperonal and 3,4‐Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus - PMC. [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. [Link]

  • Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • PubChem. 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid. [Link]

  • Google Patents. Process for the preparation of 3,4-methylenedioxy-mandelic acid - EP1229031B1.
  • EPA OSC Response. Material Safety Data Sheet - Aluminum chloride, anhydrous. [Link]

  • Google Patents. Process for the preparation of 3,4-methylenedioxymandelic acid - US4190583A.
  • Sciencemadness.org. Problem with Friedel Crafts acylation using Oxalyl chloride. [Link]

Sources

Application

Application Notes and Protocols: Friedel-Crafts Acylation of Methylenedioxybenzene with Oxalyl Chloride

Introduction The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, enabling the introduction of acyl groups onto aromatic rings.[1] This reaction, first reported by Charles Friedel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, enabling the introduction of acyl groups onto aromatic rings.[1] This reaction, first reported by Charles Friedel and James Crafts in 1877, has become an invaluable tool in synthetic organic chemistry, particularly in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures.[2] This guide provides an in-depth exploration of the Friedel-Crafts acylation of 1,2-methylenedioxybenzene with oxalyl chloride, a reaction that yields the versatile intermediate 1,2-bis(3,4-methylenedioxyphenyl)ethane-1,2-dione. This diketone serves as a crucial precursor for various heterocyclic compounds and molecules of medicinal interest.

Unlike Friedel-Crafts alkylation, the acylation variant offers significant advantages, including the prevention of poly-acylation and the absence of carbocation rearrangements.[3] The electron-withdrawing nature of the introduced acyl group deactivates the aromatic ring, thus inhibiting further substitution.[4] The acylium ion, the key electrophilic intermediate, is resonance-stabilized, which prevents the structural rearrangements often observed with carbocations in alkylation reactions.[5][6]

This document will detail the mechanistic underpinnings, critical reaction parameters, a comprehensive experimental protocol, and potential challenges associated with this specific transformation.

Mechanistic Rationale and Key Experimental Considerations

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, which then attacks the electron-rich methylenedioxybenzene ring.[7] The choice of Lewis acid, solvent, temperature, and stoichiometry are all critical parameters that dictate the success and efficiency of the reaction.

The Role of the Lewis Acid Catalyst

A strong Lewis acid is essential to facilitate the formation of the acylium ion from oxalyl chloride.[8] Aluminum chloride (AlCl₃) is a commonly employed and highly effective catalyst for this purpose.[9] It coordinates to one of the chlorine atoms of oxalyl chloride, polarizing the C-Cl bond and promoting its cleavage to form the reactive dichloroacylium ion. It's important to note that in Friedel-Crafts acylation, the Lewis acid is typically required in stoichiometric amounts or even in excess.[10] This is because the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid, rendering it catalytically inactive.[11] This complex is subsequently hydrolyzed during the aqueous workup to liberate the final product.

Substrate Reactivity and Regioselectivity

1,2-Methylenedioxybenzene is an activated aromatic system due to the electron-donating nature of the methylenedioxy group. This enhances the nucleophilicity of the benzene ring, facilitating the electrophilic attack. The substitution pattern is directed by the activating group, leading predominantly to substitution at the positions para to the oxygen atoms of the methylenedioxy bridge, which are the most electron-rich and sterically accessible sites.

Oxalyl Chloride as the Acylating Agent

Oxalyl chloride serves as a diacylating agent, allowing for the symmetrical introduction of a two-carbon diketone bridge between two methylenedioxybenzene moieties. A potential complication with oxalyl chloride is its thermal and chemical stability. Under certain conditions, the intermediate acylium ion can fragment to produce carbon monoxide and a different acylium species.[12] Careful control of the reaction temperature is therefore crucial to minimize such side reactions.

Solvent Selection

The choice of solvent is critical for a successful Friedel-Crafts acylation. The solvent must be inert to the strong Lewis acid and the reactive intermediates. Dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are common choices due to their inertness and ability to dissolve the reactants and the Lewis acid-acyl chloride complex.[12][13] It is imperative to use anhydrous solvents to prevent the deactivation of the Lewis acid catalyst.[13]

Experimental Protocol: Synthesis of 1,2-bis(3,4-methylenedioxyphenyl)ethane-1,2-dione

This protocol details a representative procedure for the Friedel-Crafts acylation of methylenedioxybenzene with oxalyl chloride.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolesPurity
1,2-MethylenedioxybenzeneC₇H₆O₂122.1210.0 g0.0819>98%
Oxalyl Chloride(COCl)₂126.934.6 mL (6.5 g)0.0512>98%
Anhydrous Aluminum ChlorideAlCl₃133.3421.8 g0.1635>99%
Anhydrous DichloromethaneCH₂Cl₂84.93200 mL->99.8%
Concentrated Hydrochloric AcidHCl36.4650 mL-37%
IceH₂O18.02~200 g--
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--

Safety Precautions:

  • Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

  • Oxalyl chloride is toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted within a fume hood.

  • The reaction is exothermic and generates HCl gas. Ensure proper ventilation and temperature control.

Reaction Workflow Diagram

Friedel_Crafts_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Anhydrous Reagents and Glassware setup Assemble Reaction Apparatus under Nitrogen prep_reagents->setup add_alcl3 Add AlCl₃ to CH₂Cl₂ setup->add_alcl3 cool_mixture Cool to 0 °C add_alcl3->cool_mixture add_oxalyl Slowly Add Oxalyl Chloride cool_mixture->add_oxalyl add_mdb Add Methylenedioxybenzene Solution Dropwise add_oxalyl->add_mdb warm_rt Warm to Room Temperature and Stir add_mdb->warm_rt quench Quench with Ice/HCl warm_rt->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize from Ethanol/Acetone concentrate->recrystallize analyze Characterize Product (NMR, IR, MS) recrystallize->analyze

Caption: Experimental workflow for the Friedel-Crafts acylation.

Step-by-Step Procedure
  • Reaction Setup:

    • Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen inlet.

    • Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen.

    • To the flask, add anhydrous aluminum chloride (21.8 g, 0.1635 mol) and 100 mL of anhydrous dichloromethane. Stir the suspension.

  • Addition of Reactants:

    • Cool the suspension to 0 °C in an ice-water bath.

    • In the dropping funnel, place a solution of oxalyl chloride (4.6 mL, 0.0512 mol) in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

    • Prepare a solution of 1,2-methylenedioxybenzene (10.0 g, 0.0819 mol) in 50 mL of anhydrous dichloromethane.

    • After the addition of oxalyl chloride is complete, add the methylenedioxybenzene solution dropwise from the dropping funnel over a period of 1 hour. The rate of addition should be controlled to keep the internal temperature below 5 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the mixture at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Carefully and slowly pour the reaction mixture into a beaker containing approximately 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This should be done in a fume hood as a significant amount of HCl gas will be evolved.

    • Stir the mixture until all the ice has melted and the aluminum salts have dissolved.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two 50 mL portions of dichloromethane.

    • Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product, a solid, can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/acetone mixture, to yield 1,2-bis(3,4-methylenedioxyphenyl)ethane-1,2-dione as a crystalline solid.

Characterization of the Product

The structure of the synthesized 1,2-bis(3,4-methylenedioxyphenyl)ethane-1,2-dione should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methylenedioxy protons and signals corresponding to the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons, the methylenedioxy carbon, and the aromatic carbons.

  • FT-IR: The infrared spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1670-1690 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (hydrolyzed AlCl₃)- Wet reagents or solvent- Insufficient reaction time or temperature- Use fresh, high-purity anhydrous AlCl₃.- Ensure all reagents and solvents are rigorously dried.- Monitor the reaction by TLC and adjust the reaction time or temperature accordingly.
Formation of Byproducts - Fragmentation of the acylium ion- Polysubstitution (less likely in acylation)- Maintain a low reaction temperature during the addition of reactants.- Use the correct stoichiometry of reactants.
Difficult Workup - Emulsion formation during extraction- Incomplete hydrolysis of the aluminum complex- Add brine during extraction to break up emulsions.- Ensure vigorous stirring during the quenching step with ice/HCl.

Conclusion

The Friedel-Crafts acylation of methylenedioxybenzene with oxalyl chloride is a robust and reliable method for the synthesis of 1,2-bis(3,4-methylenedioxyphenyl)ethane-1,2-dione. Careful attention to the reaction conditions, particularly the exclusion of moisture and control of temperature, is paramount for achieving high yields and purity. The resulting diketone is a valuable building block for further synthetic transformations in the development of novel pharmaceuticals and other functional organic materials. This guide provides a comprehensive framework for researchers to successfully implement and adapt this important reaction.

References
  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Introduction to Organic Chemistry. 10.9. Reaction: Acylation via Friedel-Crafts. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • RSC Publishing. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. [Link]

  • Supporting Information. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. [Link]

  • ResearchGate. Friedel-Crafts acylation of anthracene with oxalyl chloride catalyzed by ionic liquid of [bmim]Cl/AlCl3. [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • University of Massachusetts. Experiment 1: Friedel-Crafts Acylation. [Link]

  • ITS. Synthesis 1,2-bis ((3-methylbut-2-en-1-yl)oxy). [Link]

  • Common Organic Chemistry. Friedel-Crafts - Acylation. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Sciencemadness.org. Problem with Friedel Crafts acylation using Oxalyl chloride. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link].

  • MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

  • Progressive Academic Publishing. SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. [Link]

  • PMC. (E)-1,2-Bis(4-methylphenyl)ethane-1,2-dione. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][5][11]thiazepine ring system. [Link]

  • Doc Brown's Chemistry. Friedel Crafts aromatic acylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. [Link]

  • ResearchGate. Synthesis of (3,4-methylenedioxyphenyl)-2-propanone. [Link]

  • Google Patents. AU2021106190A4 - Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma).
  • Indian Journal of Chemistry. Mass spectral fragmentation of substituted adamantane-2,4-diones. [Link]

Sources

Method

Application Note: Synthesis of N-Substituted 3,4-Methylenedioxyphenylglycine Derivatives via Reductive Amination

Abstract This application note provides a comprehensive technical guide for the synthesis of N-substituted α-amino acids from 3,4-methylenedioxyphenylglyoxylic acid via a one-pot reductive amination protocol. Reductive a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of N-substituted α-amino acids from 3,4-methylenedioxyphenylglyoxylic acid via a one-pot reductive amination protocol. Reductive amination is a cornerstone of medicinal chemistry and drug development, offering an efficient method for forming carbon-nitrogen bonds.[1][2] This document details the underlying chemical principles, provides a step-by-step experimental protocol, and discusses critical process parameters, safety considerations, and purification strategies. The protocol is designed for researchers, chemists, and drug development professionals seeking a reliable method for synthesizing derivatives of 3,4-methylenedioxyphenylglycine, a scaffold of interest in pharmaceutical research.

Introduction and Scientific Background

Reductive amination is a powerful and versatile chemical reaction that transforms a carbonyl group into an amine through an intermediate imine.[3] It is one of the most frequently used methods for the synthesis of primary, secondary, and tertiary amines, prized for its efficiency and broad substrate scope.[1][4] The process typically involves the condensation of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[1]

This application note focuses on the reductive amination of an α-keto acid, specifically 3,4-methylenedioxyphenylglyoxylic acid. This reaction provides a direct route to α-amino acids, which are fundamental building blocks for peptides, peptidomimetics, and various pharmacologically active molecules.[5][6]

The key to a successful one-pot reductive amination lies in the choice of a reducing agent that selectively reduces the iminium ion intermediate over the starting carbonyl compound.[1][7] While strong reducing agents like sodium borohydride (NaBH₄) can reduce both carbonyls and imines, milder reagents are preferred for this one-pot procedure.[3][8] Sodium cyanoborohydride (NaBH₃CN) is particularly well-suited for this transformation due to its reduced reactivity, which allows it to be used under the slightly acidic to neutral conditions (pH 6-7) that favor imine formation.[1][9] Under these conditions, NaBH₃CN preferentially reduces the protonated iminium ion, which is more electrophilic than the starting keto acid.[7][9] An alternative, less toxic reagent is sodium triacetoxyborohydride (NaBH(OAc)₃), which also exhibits excellent selectivity for imines.[1][3]

Reaction Mechanism and Causality

The reductive amination of 3,4-methylenedioxyphenylglyoxylic acid with a primary amine (e.g., methylamine) proceeds through two key sequential steps within a single reaction vessel:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the amine on the ketone carbonyl of the α-keto acid. This is followed by dehydration to form an imine intermediate. Under the typically neutral or mildly acidic reaction conditions, the imine nitrogen can be protonated to form a more reactive iminium ion.[2] The presence of the carboxylic acid moiety in the starting material can influence the local pH, potentially facilitating this step.

  • Hydride Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), then delivers a hydride ion to the electrophilic carbon of the iminium ion.[2] This selective reduction yields the final N-substituted α-amino acid product. The choice of NaBH₃CN is critical because it is stable at a pH where imine formation is favorable but is still a potent enough reductant for the iminium ion.[7][9]

Below is a diagram illustrating the overall workflow for this synthesis.

ReductiveAminationWorkflow Workflow for Reductive Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh & Combine 3,4-Methylenedioxyphenylglyoxylic Acid & Amine in Solvent stir Stir at Room Temperature (Imine Formation) reagents->stir Step 1 add_reductant Add NaBH3CN Solution stir->add_reductant Step 2 react Continue Stirring (Reduction) add_reductant->react Step 3 quench Quench Reaction react->quench Step 4 adjust_ph Adjust pH to Isoelectric Point quench->adjust_ph Step 5 extract Extract/Filter Product adjust_ph->extract Step 6 purify Purify (e.g., Recrystallization) extract->purify Step 7

Caption: General workflow for the synthesis of N-substituted amino acids.

Detailed Experimental Protocol

This protocol describes the synthesis of N-methyl-3,4-methylenedioxyphenylglycine as a representative example. The molar equivalents can be adjusted for other primary or secondary amines.

3.1. Materials and Reagents

ReagentM.W. ( g/mol )Molar Eq.Amount
3,4-Methylenedioxyphenylglyoxylic Acid196.141.01.96 g (10 mmol)
Methylamine (40% in H₂O)31.061.20.93 mL (12 mmol)
Sodium Cyanoborohydride (NaBH₃CN)62.841.50.94 g (15 mmol)
Methanol (MeOH)--~50 mL
Acetic Acid (Glacial)--As needed for pH
Hydrochloric Acid (1M)--As needed for work-up
Sodium Hydroxide (1M)--As needed for work-up
Deionized Water--As needed
Anhydrous Magnesium Sulfate (MgSO₄)--For drying
Celite--For filtration

3.2. Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.96 g (10 mmol) of 3,4-methylenedioxyphenylglyoxylic acid in 30 mL of methanol.

  • Amine Addition: To the stirred solution, add 0.93 mL (12 mmol) of a 40% aqueous methylamine solution.

  • pH Adjustment & Imine Formation: Monitor the pH of the solution. If necessary, add a few drops of glacial acetic acid to adjust the pH to approximately 6-7. Allow the mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Addition of Reducing Agent: In a separate beaker, dissolve 0.94 g (15 mmol) of sodium cyanoborohydride in 20 mL of methanol. Add this solution dropwise to the reaction mixture over 15-20 minutes using an addition funnel.

    • Expert Insight: Slow addition of the reducing agent is crucial to control any potential exotherm and to ensure efficient reduction of the imine as it is formed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up - Quenching: Carefully quench the reaction by the slow addition of 1M HCl until the effervescence ceases. This step neutralizes any unreacted NaBH₃CN.

    • Safety Note: This quenching step must be performed in a well-ventilated fume hood as it can release hydrogen cyanide (HCN) gas.[9]

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification - pH Adjustment: Redissolve the residue in approximately 50 mL of deionized water. The resulting product is an amino acid, which is amphoteric. To isolate it, carefully adjust the pH of the aqueous solution to the isoelectric point of the target amino acid (typically in the range of pH 5-6 for neutral amino acids) using 1M NaOH or 1M HCl.[10] At this pH, the amino acid will have minimal solubility and will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing with a small amount of cold deionized water, followed by a cold non-polar solvent like diethyl ether to remove any organic impurities.

  • Drying: Dry the purified solid product under vacuum to a constant weight.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination to confirm its identity and purity.

Safety and Handling Precautions

  • Sodium Cyanoborohydride: NaBH₃CN is toxic and can release highly toxic hydrogen cyanide gas upon contact with strong acids.[9] All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.

  • Methylamine: Methylamine is a corrosive and flammable gas/liquid. Handle with care in a fume hood.

  • Waste Disposal: All waste containing cyanide must be quenched with an oxidizing agent (e.g., bleach) before disposal according to institutional safety guidelines.

Conclusion

The protocol described provides a robust and efficient method for the synthesis of N-substituted 3,4-methylenedioxyphenylglycine derivatives. The one-pot nature of this reductive amination, coupled with the selectivity of sodium cyanoborohydride, makes it an attractive strategy for generating libraries of α-amino acids for drug discovery and development. Careful control of pH and adherence to safety protocols are paramount for the successful and safe execution of this synthesis.

References

  • Reductive amination. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Sodium Cyanoborohydride. (n.d.). In Common Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Myers, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115.
  • JoVE Science Education Database. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved February 20, 2026, from [Link]

  • Synthesis of Amino Acids. (2022, September 25). In Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
  • Process for the reductive amination of α-keto carboxylic acids. (2012). Google Patents. WO2012028721A1.
  • Reductive Amination - Common Conditions. (n.d.). In organic-chemistry.org.
  • van der Schans, M. J., et al. (1990). Clandestine manufacture of 3,4-methylenedioxymethylamphetamine (MDMA) by low pressure reductive amination.
  • Leuckart reaction. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

  • Separation and Refining of Amino acids. (n.d.). Diaion.
  • Sharma, G., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1234. [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc.
  • Synthesis of N-methyl-N-phenylglycine. (n.d.). In PrepChem.com. Retrieved February 20, 2026, from [Link]

  • Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma). (2024). Google Patents. AU2022328454A1.
  • Krishnamurthy, R., et al. (2024). A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction. Chemistry – A European Journal, 30(21), e202403202. [Link]

  • N-Cyanomethyl-N-Methyl-1-(3′,4′-methylenedioxyphenyl)-2-propylamine: An MDMA Manufacturing By-Product. (2006). Journal of Forensic Sciences, 51(5), 1085-1092.
  • Ogo, S., et al. (2004). pH-Dependent chemoselective synthesis of alpha-amino acids. Reductive amination of alpha-keto acids with ammonia catalyzed by acid-stable iridium hydride complexes in water. Journal of the American Chemical Society, 126(10), 3020-3021.
  • Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions. (2022). ChemRxiv. [Link]

  • Synthesis of Amino Acids. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation.
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. (n.d.). In Alfa Chemistry. Retrieved February 20, 2026, from a blog post or technical article on the website.
  • "N-methyl-3,4-methylenedioxyaniline" synthesis and discovery. (n.d.). In Benchchem. Retrieved February 20, 2026, from a technical document on the website.
  • D'Souza, R. (2001). Reductive amination of (alpha) - amino acids: Solution - Phase synthesis.
  • Synthesis and in vitro cytotoxicity profile of the R-enantiomer of 3,4-dihydroxymethamphetamine (R-(-)-HHMA): comparison with related catecholamines. (2010). Chemical Research in Toxicology, 23(1), 220-229.
  • Bioproduction of 3,4-methylenedioxymethamphetamine and derivatives. (2025). Metabolic Engineering, 88, 101-110.
  • N-methyl-3,4-dihydroxyphenylalanine. (n.d.). In Organic Syntheses. Retrieved February 20, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: Utilizing 2-(Benzo[d]dioxol-5-yl)-2-oxoacetic acid as a Precursor in the Pictet-Spengler Reaction

Application Notes & Protocols: Utilizing 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid as a Precursor in the Pictet-Spengler Reaction Abstract: This document provides a comprehensive guide for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Utilizing 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid as a Precursor in the Pictet-Spengler Reaction

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of 2-(benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid as a versatile precursor in the Pictet-Spengler reaction. This protocol details the synthesis of complex tetrahydro-β-carbolines (THBCs), a scaffold of significant pharmacological importance. The use of an α-keto acid introduces a carboxyl group at the C1 position of the THBC core, which spontaneously decarboxylates under acidic conditions to yield a 1-aryl substituted product. This method offers a strategic advantage for creating libraries of compounds with potential therapeutic applications, leveraging the privileged benzodioxole moiety.

Introduction and Rationale

The Pictet-Spengler reaction, first reported in 1911 by Amé Pictet and Theodor Spengler, is a cornerstone of heterocyclic chemistry.[3] It facilitates the synthesis of tetrahydroisoquinolines (THIQs) and tetrahydro-β-carbolines (THBCs) through the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[2][3][4] These scaffolds are prevalent in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimicrobial, antitumor, and antiviral properties.[5][6]

The classical Pictet-Spengler reaction typically employs aldehydes. However, the use of ketones, and specifically α-keto acids like 2-(benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid, represents a significant evolution of this methodology.[7][8][9] This approach allows for the construction of densely functionalized THBCs with a quaternary carbon at the 1-position. The benzodioxole (or methylenedioxyphenyl) moiety is a recognized pharmacophore found in numerous bioactive molecules and is known to contribute to various therapeutic effects, including anticancer and antioxidant activities.[10][11] This guide will elucidate the mechanistic nuances and provide a robust protocol for harnessing this powerful reaction.

The Decarboxylative Pictet-Spengler Mechanism

The use of an α-keto acid introduces a unique mechanistic pathway compared to the traditional reaction with aldehydes. The driving force is the formation of a highly electrophilic iminium ion, which is essential for the subsequent cyclization.[3]

The reaction proceeds through the following key steps:

  • Iminium Ion Formation: The reaction commences with the condensation of a β-arylethylamine (e.g., tryptamine) with the α-keto acid. Under acidic conditions, this initially forms a ketimine, which is then protonated to generate a highly reactive N-acyliminium ion intermediate.

  • Intramolecular Cyclization: The electron-rich aromatic ring of the tryptamine (the indole nucleus) acts as a nucleophile, attacking the electrophilic iminium carbon. This ring-closing step forms a spirocyclic intermediate.[3]

  • Decarboxylation: The key feature of this variant is the presence of the carboxylic acid group. Under the acidic and often heated reaction conditions, the intermediate readily undergoes decarboxylation (loss of CO2) to form a new intermediate.

  • Rearomatization: The final step involves deprotonation to restore the aromaticity of the indole ring system, yielding the stable 1-aryl-substituted tetrahydro-β-carboline product.[12]

Caption: Decarboxylative Pictet-Spengler Reaction Mechanism.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 1-(benzo[d][1][2]dioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole from tryptamine and 2-(benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Tryptamine≥98%Sigma-AldrichStore desiccated.
2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid≥97%PubChem CID: 14495374[13]Store in a cool, dark place.
Trifluoroacetic Acid (TFA)Reagent GradeFisher ScientificCorrosive, handle in a fume hood.
Dichloromethane (DCM)AnhydrousAcros OrganicsUse dry solvent for best results.
Sodium Bicarbonate (NaHCO3)Saturated Aqueous SolutionFor neutralization.
Magnesium Sulfate (MgSO4)AnhydrousFor drying the organic layer.
Ethyl AcetateHPLC GradeFor extraction and chromatography.
HexanesHPLC GradeFor chromatography.
Silica Gel230-400 meshFor column chromatography.
Step-by-Step Procedure

Sources

Method

Catalytic Oxidation of 3,4-Methylenedioxymandelic Acid to 3,4-Methylenedioxyphenyl-2-Oxoacetic Acid

An Application Note and Protocol for Researchers Abstract The synthesis of α-keto acids is a cornerstone of modern organic chemistry, providing critical building blocks for pharmaceuticals and fine chemicals. However, th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

The synthesis of α-keto acids is a cornerstone of modern organic chemistry, providing critical building blocks for pharmaceuticals and fine chemicals. However, their preparation via the oxidation of α-hydroxy acids is frequently complicated by competitive oxidative decarboxylation, leading to lower-value aldehydes. This is particularly true for electron-rich substrates like 3,4-methylenedioxymandelic acid. This application note presents a robust and highly chemoselective protocol for the synthesis of 3,4-methylenedioxyphenyl-2-oxoacetic acid, a valuable α-keto acid intermediate. By leveraging a nitroxyl-radical-catalyzed aerobic oxidation system, this method effectively circumvents decarboxylation, offering high yields under mild, environmentally benign conditions. We provide a detailed mechanistic overview, a step-by-step experimental protocol, analytical methods for characterization, and a troubleshooting guide to empower researchers in drug discovery and chemical development.

Introduction: The Challenge of Chemoselectivity

3,4-Methylenedioxyphenyl-2-oxoacetic acid (also known as 3,4-methylenedioxyphenylglyoxylic acid) is a versatile synthetic intermediate. The presence of both a ketone and a carboxylic acid functionality on adjacent carbons provides a unique platform for constructing complex molecular architectures. However, its synthesis from the corresponding α-hydroxy acid, 3,4-methylenedioxymandelic acid, is a classic example of a significant chemoselectivity challenge.

Many conventional catalytic oxidation systems, particularly those employing transition metals like copper or cobalt with molecular oxygen, preferentially drive the reaction towards oxidative decarboxylation.[1][2][3] This competing pathway cleaves the C-C bond between the carboxyl and hydroxyl-bearing carbons, yielding the aromatic aldehyde piperonal (heliotropin) instead of the desired α-keto acid. While piperonal is a valuable compound in its own right, its formation represents a critical loss of yield when the α-keto acid is the target.[2][3]

To overcome this inherent reactivity, a catalytic system must be capable of selectively oxidizing the secondary alcohol to a ketone without promoting the subsequent, and often facile, loss of CO2. Nitroxyl radical-catalyzed systems, particularly those using 2-azaadamantane N-oxyl (AZADO), have emerged as a superior solution. These catalysts, when paired with a mild terminal oxidant like molecular oxygen, demonstrate remarkable chemoselectivity for the synthesis of labile α-keto acids from their α-hydroxy acid precursors.[4][5][6] This protocol is founded on the principle that a mild co-oxidant, compatible with the sensitive α-keto acid product, is essential for preventing oxidative cleavage.[5]

Mechanistic Rationale: The AZADO Catalytic Cycle

The success of this protocol hinges on the AZADO-catalyzed aerobic oxidation mechanism. This system avoids the harsh conditions or highly reactive intermediates that promote decarboxylation. The process operates as a synergistic catalytic cycle.

Causality of the Mechanism:

  • Activation: A co-catalyst, typically sodium nitrite (NaNO₂), in the presence of molecular oxygen (O₂), first oxidizes the stable AZADO radical to its active N-oxoammonium ion form.

  • Alcohol Oxidation: The N-oxoammonium ion is the key oxidizing species. It selectively abstracts a hydride from the secondary alcohol of the 3,4-methylenedioxymandelic acid in a concerted or stepwise process. This step is rapid and highly specific to the alcohol functional group, generating the target α-keto acid and the reduced hydroxylamine form of the catalyst.

  • Catalyst Regeneration: The hydroxylamine is then re-oxidized back to the AZADO radical by the NaNO₂/O₂ system, completing the catalytic cycle and allowing for a high turnover number with only a small amount of catalyst required.

The choice of molecular oxygen as the terminal oxidant is critical; it is mild enough to participate in the regeneration of the active catalyst without directly causing the oxidative decarboxylation of the α-keto acid product.[5][6]

AZADO Catalytic Cycle cluster_main Main Catalytic Cycle cluster_regen Regeneration Sub-Cycle HydroxyAcid 3,4-Methylenedioxy- mandelic Acid KetoAcid 3,4-Methylenedioxyphenyl- 2-Oxoacetic Acid (Product) HydroxyAcid->KetoAcid Oxidation Oxoammonium AZADO (N-Oxoammonium Ion) AZADO AZADO (Nitroxyl Radical) AZADO->Oxoammonium Activation Hydroxylamine AZADO (Hydroxylamine) Oxoammonium->Hydroxylamine Reduction Hydroxylamine->AZADO Re-oxidation NaNO2_O2 NaNO₂ / O₂ (Air) Hydroxylamine->NaNO2_O2 Regenerated by NaNO2_O2->AZADO Oxidizes H2O H₂O caption Figure 1. Catalytic cycle for the AZADO-mediated oxidation of an α-hydroxy acid.

Caption: Figure 1. Catalytic cycle for AZADO-mediated oxidation.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions, coupled with in-process monitoring, ensures high reproducibility and purity of the final product.

Materials and Reagents
ReagentGradeTypical Supplier
3,4-Methylenedioxymandelic acid>98%Sigma-Aldrich, TCI
2-Azaadamantane N-oxyl (AZADO)>98%Sigma-Aldrich, Strem
Sodium nitrite (NaNO₂)ACS Reagent, >97%Fisher Scientific
Acetonitrile (MeCN)Anhydrous, >99.8%Acros Organics
Ethyl acetate (EtOAc)ACS GradeVWR
Saturated aq. NaHCO₃ solution-Lab-prepared
Saturated aq. NaCl solution (Brine)-Lab-prepared
Anhydrous magnesium sulfate (MgSO₄)-Fisher Scientific
Silica gel for column chromatography230-400 meshSorbent Technologies
Instrumentation
  • Two-neck round-bottom flask (appropriate size for scale)

  • Magnetic stirrer and stir bar

  • Gas inlet adapter and oxygen balloon

  • Septa

  • Standard glassware for workup (separatory funnel, Erlenmeyer flasks)

  • Rotary evaporator

  • Glass column for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Safety Precautions
  • General: All operations must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is mandatory.[7]

  • Reagents: 3,4-Methylenedioxymandelic acid and its derivatives may cause skin and eye irritation. Avoid inhalation of dust and direct contact.[8][9] Sodium nitrite is an oxidizer and is toxic if swallowed. Handle with care.

  • Oxygen Atmosphere: While this reaction uses an oxygen balloon and not high-pressure O₂, ensure there are no open flames or spark sources nearby. Use in a well-ventilated area.

Step-by-Step Methodology

Caption: Figure 2. Step-by-step experimental workflow.

  • Reaction Setup: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 3,4-methylenedioxymandelic acid (e.g., 1.0 g, 5.05 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (25 mL) to the flask and stir until the substrate is fully dissolved.

  • Catalyst Addition: Sequentially add sodium nitrite (NaNO₂) (e.g., 35 mg, 0.505 mmol, 0.1 equiv) and AZADO (e.g., 7 mg, 0.0505 mmol, 0.01 equiv).

  • Establish Oxygen Atmosphere: Fit one neck of the flask with a septum and the other with a gas inlet adapter. Evacuate the flask and backfill with oxygen from a balloon. Repeat this process three times. Ensure the flask remains under a positive pressure of oxygen (a filled balloon is sufficient).

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C). The reaction is typically complete within 4-8 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Use a mobile phase of 50% ethyl acetate in hexanes with 1% acetic acid. The product (α-keto acid) is more nonpolar than the starting material (α-hydroxy acid) and should have a higher Rf value.

  • Workup - Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with saturated aqueous NaCl (brine) (1 x 50 mL). This removes residual water and water-soluble impurities.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow solid or oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) containing 1% acetic acid to prevent streaking of the acidic product on the column.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford 3,4-methylenedioxyphenyl-2-oxoacetic acid as a white to off-white solid.

Data, Characterization, and Troubleshooting

Expected Results and Data

Based on literature for similar α-hydroxy acids, this protocol is expected to yield the desired product with high efficiency.[4][5]

ParameterExpected Value
Reaction Time4 - 8 hours
Isolated Yield85 - 95%
Purity (post-chromatography)>98% (by HPLC and ¹H NMR)
AppearanceWhite to off-white solid
Analytical Characterization
  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.5-7.6 (m, 2H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.1 (s, 2H, -O-CH₂-O-). The carboxylic acid proton may be broad or not observed.

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~185 (C=O, ketone), ~160 (C=O, acid), ~154 (Ar-C), ~148 (Ar-C), ~128 (Ar-C), ~125 (Ar-CH), ~109 (Ar-CH), ~108 (Ar-CH), ~102 (-O-CH₂-O-).

  • Mass Spectrometry (ESI-): [M-H]⁻ calculated for C₉H₅O₅⁻: 193.01. Found: ~193.0.

  • HPLC Analysis: A reverse-phase C18 column can be used with a mobile phase of acetonitrile and water (containing 0.1% trifluoroacetic acid) to assess purity.[10] The product should elute as a single major peak.

Troubleshooting Guide
ProblemProbable CauseRecommended Solution
Incomplete Reaction 1. Insufficient oxygen supply.2. Deactivated catalyst.1. Ensure the O₂ balloon remains inflated; briefly purge the headspace with O₂.2. Use fresh AZADO and NaNO₂.
Low Yield 1. Inefficient extraction of the acidic product.2. Loss during chromatography.1. Acidify the aqueous layer to pH ~2 with 1M HCl before extraction.2. Add 1% acetic acid to the eluent.
Formation of Piperonal 1. Reaction temperature is too high.2. Contamination with other oxidants.1. Maintain the reaction at room temperature; if needed, use a water bath.2. Use high-purity reagents.
Product Streaking on TLC The product is acidic.Add 1% acetic acid to the TLC mobile phase for sharper spots.

Conclusion

The catalytic oxidation of 3,4-methylenedioxymandelic acid to its corresponding α-keto acid presents a significant synthetic challenge due to facile decarboxylation. The presented protocol, utilizing an AZADO/NaNO₂/O₂ system, provides a highly effective and reliable solution. Its operational simplicity, mild reaction conditions, and high chemoselectivity make it an invaluable tool for researchers in medicinal chemistry and drug development. By avoiding the formation of byproducts and the use of toxic heavy metals, this method aligns with the principles of green chemistry while delivering a high-purity product essential for downstream applications.

References

  • CoCl2 catalysed decarboxylation-oxidation of mandelic acids by molecular oxygen. New Journal of Chemistry. Available at: [Link]

  • Minisci, F., Bjørsvik, H. R., et al. (2000). High Selectivity in the Oxidation of Mandelic Acid Derivatives and in O-Methylation of Protocatechualdehyde. Organic Process Research & Development. Available at: [Link]

  • Oxidation of mandelic acid derivatives catalysed by Bi(0)/O2 systems: Mechanistic considerations. ResearchGate. Available at: [Link]

  • Study of Semiconductor Photocatalyzed Oxidation of Mandelic Acid Used In Cosmetic Pharmaceutical Industries. International Journal of ChemTech Research. Available at: [Link]

  • Furukawa, K., Inada, H., Shibuya, M., & Yamamoto, Y. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters. Available at: [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Advances. Available at: [Link]

  • α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. Available at: [Link]

  • Furukawa, K., Inada, H., Shibuya, M., & Yamamoto, Y. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters. Available at: [Link]

  • Furukawa, K., et al. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. PubMed. Available at: [Link]

  • A Dried Spot Liquid Chromatography Method to Measure 3,4-Methylenedioxymethamphetamine and 3,4-Methylenedioxyamphetamine in Oral Fluid. MDPI. Available at: [Link]

Sources

Application

Application Note: High-Purity Synthesis of Bioactive Benzodioxole-Fused Benzodiazepines

Executive Summary This application note details the strategic synthesis of 7,8-methylenedioxy-1,4-benzodiazepin-2-one derivatives. The 1,3-benzodioxole moiety serves as a critical bioisostere for the 1,2-dimethoxybenzene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic synthesis of 7,8-methylenedioxy-1,4-benzodiazepin-2-one derivatives. The 1,3-benzodioxole moiety serves as a critical bioisostere for the 1,2-dimethoxybenzene system found in many psychoactive alkaloids, offering improved metabolic stability (via inhibition of CYP450 demethylation pathways) and enhanced lipophilicity.

While 2,3-benzodiazepines (e.g., GYKI 52466 analogs) are known AMPA receptor antagonists, this guide focuses on the 1,4-benzodiazepine scaffold, the industry standard for anxiolytic and anticonvulsant therapeutics (GABAA receptor modulators). We present a robust, scalable protocol utilizing a modified Sternbach synthesis , optimized for the electron-rich benzodioxole system.

Retrosynthetic Analysis

The synthesis hinges on the efficient preparation of the 2-amino-4,5-methylenedioxybenzophenone intermediate. Direct Friedel-Crafts acylation of 3,4-methylenedioxyaniline is prone to polymerization due to the high reactivity of the electron-rich ring. Therefore, a sulfonamide protection strategy is employed to moderate reactivity and direct regioselectivity.

Retrosynthesis Target 7,8-Methylenedioxy-1,4-benzodiazepin-2-one (Target Scaffold) Inter1 2-Amino-4,5-methylenedioxybenzophenone (Key Synthon) Target->Inter1 Cyclocondensation (Sternbach) Inter2 N-(3,4-Methylenedioxyphenyl)-p-toluenesulfonamide (Protected Aniline) Inter1->Inter2 1. Friedel-Crafts Acylation 2. Hydrolysis Start 3,4-Methylenedioxyaniline (Starting Material) Inter2->Start Sulfonylation (Protection) Reagent1 Glycine Ethyl Ester HCl Reagent1->Target Reagent2 Benzoyl Chloride / AlCl3 Reagent2->Inter1

Figure 1: Retrosynthetic disconnection showing the sulfonamide protection strategy to access the key aminobenzophenone intermediate.

Strategic Considerations

The Benzodioxole Advantage

Incorporating the 1,3-benzodioxole ring (methylenedioxy group) at the 7,8-position of the benzodiazepine core offers distinct pharmacological advantages:

  • Metabolic Resistance: Unlike vicinal methoxy groups, the cyclic methylene bridge is resistant to rapid O-demethylation, prolonging half-life.

  • Conformational Rigidity: The fused ring restricts the rotation of the oxygen lone pairs, potentially altering binding affinity at the benzodiazepine binding site on the GABAA receptor.

Synthetic Challenges

The primary challenge is the nucleophilicity of the benzodioxole oxygen atoms . Strong Lewis acids (like AlCl3 used in Friedel-Crafts) can cleave the methylenedioxy ring (catechol deprotection) if temperatures are uncontrolled. This protocol uses a stepwise thermal ramp to mitigate ring cleavage.

Detailed Experimental Protocol

Phase 1: Synthesis of the Key Synthon (2-Amino-4,5-methylenedioxybenzophenone)

Principle: Protection of the aniline nitrogen with a tosyl group deactivates the ring sufficiently to prevent polymerization while directing the incoming benzoyl group to the ortho position relative to the amine (and para to the activating oxygen).

Reagents:
  • 3,4-Methylenedioxyaniline (13.7 g, 100 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (21.0 g, 110 mmol)

  • Benzoyl chloride (16.9 g, 120 mmol)

  • Aluminum chloride (AlCl3), anhydrous (40.0 g, 300 mmol)

  • Pyridine, anhydrous

  • Sulfuric acid (70% v/v)

Step-by-Step Methodology:
  • Protection (Sulfonylation):

    • Dissolve 3,4-methylenedioxyaniline (100 mmol) in dry pyridine (50 mL) at 0°C.

    • Add TsCl (110 mmol) portion-wise over 30 minutes.

    • Stir at room temperature (RT) for 4 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1). The starting aniline spot (Rf ~0.3) should disappear.

    • Pour into ice-water/HCl. Filter the precipitate, wash with water, and dry.[1][2] Recrystallize from ethanol.

    • Yield Expectation: ~90% (White crystals, mp 148-150°C).

  • Friedel-Crafts Acylation:

    • In a flame-dried flask under Argon, suspend the sulfonamide (50 mmol) in dry 1,2-dichloroethane (100 mL).

    • Add Benzoyl chloride (60 mmol).

    • Add AlCl3 (150 mmol) in small portions. Caution: Exothermic. Keep temp < 40°C.

    • Reflux the mixture for 8 hours.

    • Critical Control: Do not exceed 85°C bath temperature to prevent dioxole ring cleavage.

    • Quench by pouring slowly into crushed ice/HCl. Extract with DCM.

  • Hydrolysis (Deprotection):

    • Evaporate the DCM solvent. The residue is the crude N-tosyl-benzophenone.

    • Dissolve residue in 70% H2SO4 (50 mL) and heat to 100°C for 2 hours.

    • Visual Check: The solution should turn a deep yellow/orange color, characteristic of o-aminobenzophenones.

    • Pour onto ice. Neutralize with NH4OH until pH 9.

    • Extract the yellow precipitate with chloroform. Dry over Na2SO4 and concentrate.

    • Purify via column chromatography (Silica, Hexane/EtOAc).

    • Target:2-Amino-4,5-methylenedioxybenzophenone (Yellow needles).

Phase 2: The Sternbach Cyclization

Principle: Condensation of the o-aminobenzophenone with glycine ethyl ester, followed by thermal ring closure.

Reagents:
  • 2-Amino-4,5-methylenedioxybenzophenone (2.41 g, 10 mmol)

  • Glycine ethyl ester hydrochloride (4.2 g, 30 mmol)

  • Pyridine (anhydrous, 40 mL)

  • Piperidine (catalytic, 5 drops)

Step-by-Step Methodology:
  • Condensation:

    • Dissolve the benzophenone (10 mmol) and glycine ethyl ester HCl (30 mmol) in pyridine (40 mL).

    • Add catalytic piperidine.

    • Reflux the mixture for 16–24 hours. Use a Dean-Stark trap if possible to remove water, driving the equilibrium.

    • Self-Validating Step (HPLC): Monitor the disappearance of the benzophenone peak (approx. 240 nm UV max). If >10% remains after 24h, add fresh glycine ester (10 mmol) and continue reflux.

  • Work-up:

    • Evaporate pyridine under reduced pressure.

    • Partition the residue between water (100 mL) and Ethyl Acetate (100 mL).

    • Wash organic layer with 1N HCl (to remove pyridine traces) and Brine.

    • Dry (MgSO4) and concentrate.

  • Crystallization:

    • The crude product is often an oil. Triturate with diethyl ether or ethanol/water (1:1) to induce crystallization.

    • Recrystallize from Ethanol.[2]

Data Presentation & Validation

Analytical Specifications[3]
ParameterSpecificationMethod
Appearance Pale yellow to white crystalline solidVisual
Purity > 98.5%HPLC (C18, ACN:H2O gradient)
Melting Point 210–213°C (Lit.[3][4] analog comparison)Capillary MP
Mass Spec [M+H]+ consistent with formulaESI-MS
NMR Characterization (Expected)

The 1H NMR spectrum provides self-validation of the structure.

  • δ 6.05 ppm (s, 2H): The diagnostic singlet for the -O-CH2-O- protons. Stability of this peak confirms the benzodioxole ring survived the AlCl3 treatment.

  • δ 4.30 ppm (s, 2H): Broad singlet for the C3-methylene group of the diazepine ring.

  • δ 10.5 ppm (s, 1H): Amide -NH proton (exchangeable with D2O).

Experimental Workflow Diagram

Workflow start Start: 3,4-Methylenedioxyaniline step1 Step 1: TsCl Protection (Pyridine, 0°C -> RT) start->step1 check1 QC: TLC Check (Disappearance of Aniline) step1->check1 step2 Step 2: Friedel-Crafts Acylation (PhCOCl, AlCl3, 80°C) check1->step2 Pass step3 Step 3: Acid Hydrolysis (70% H2SO4, 100°C) step2->step3 inter Isolate: 2-Amino-4,5-methylenedioxybenzophenone step3->inter step4 Step 4: Sternbach Cyclization (Glycine Ethyl Ester, Pyridine, Reflux) inter->step4 final Final Product: 7,8-Methylenedioxy-1,4-BZD step4->final

Figure 2: Step-by-step experimental workflow for the synthesis of the target benzodiazepine.

References

  • Sternbach, L. H. (1979). The Benzodiazepine Story. Journal of Medicinal Chemistry, 22(1), 1–7. Link

  • Fryer, R. I., & Walser, A. (1980). The 1,4-Benzodiazepines. In Benzodiazepines II (pp. 1-26). Springer, Berlin, Heidelberg.
  • Desai, N. C., et al. (2023).[5] Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. Link

  • Chimirri, A., et al. (1998). Synthesis of 7,8-(Methylenedioxy)-1-phenyl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones as Novel and Potent Noncompetitive AMPA Receptor Antagonists. Journal of Medicinal Chemistry. Link

  • Organic Syntheses. 2-Aminobenzophenone (General Procedure). Org. Synth. 1955, 35, 2. Link

Sources

Method

Application Note: Chemoselective Amination of Piperonyl Glyoxylic Derivatives

This Application Note provides a comprehensive technical guide for the reaction of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid (also known as 3,4-methylenedioxyphenylglyoxylic acid) with various amines. Abstract & Intr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the reaction of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid (also known as 3,4-methylenedioxyphenylglyoxylic acid) with various amines.

Abstract & Introduction

The scaffold 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid (Compound 1 ) is a versatile building block containing two distinct electrophilic centers: an


-keto carbonyl and a carboxylic acid.[1][2] This bifunctionality allows for divergent synthetic pathways depending on the amine partner and reaction conditions.

The piperonyl (1,3-benzodioxole) moiety is a "privileged structure" in medicinal chemistry, serving as a key pharmacophore in PDE5 inhibitors (e.g., Tadalafil analogs), antitumor agents, and metabolic modulators.[2] This guide details three critical reaction pathways:

  • 
    -Keto Amidation:  Synthesis of electrophilic pharmacophores.[1]
    
  • Heterocyclization: Condensation with 1,2-diamines to form quinoxalinones.

  • Reductive Amination: Access to unnatural

    
    -amino acids (phenylglycine analogs).[1]
    

Reaction Pathways & Mechanisms[4][5]

The reactivity of Compound 1 is governed by the competition between the ketone and the carboxylic acid.

Pathway Analysis[3]
  • Pathway A (Amidation): Activation of the carboxylic acid (COOH) using coupling reagents favors the formation of stable

    
    -keto amides.[2]
    
  • Pathway B (Heterocyclization): Reaction with 1,2-binucleophiles (e.g., o-phenylenediamine) initiates a double condensation, forming a six-membered pyrazine ring (quinoxalinone).[1][2]

  • Pathway C (Reductive Amination): Formation of an imine/iminium species at the ketone followed by hydride reduction yields unnatural amino acids.

ReactionPathways SM 2-(Benzo[d][1,3]dioxol-5-yl)- 2-oxoacetic acid KetoAmide α-Keto Amide (Privileged Scaffold) SM->KetoAmide Pathway A: EDC/HOBt, R-NH2 Quinox 3-Arylquinoxalin-2-one (Heterocycle) SM->Quinox Pathway B: EtOH, Reflux AminoAcid Piperonylglycine Derivative SM->AminoAcid Pathway C: 1. R-NH2 2. NaBH3CN Amine Primary/Secondary Amine Amine->KetoAmide Amine->AminoAcid Diamine 1,2-Diamine (e.g., OPD) Diamine->Quinox

Figure 1: Divergent synthesis pathways for 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid.[1][2]

Experimental Protocols

Protocol A: Synthesis of -Keto Amides (Peptidomimetic Scaffold)

Objective: To couple a primary or secondary amine while preserving the


-keto functionality.[1]
Mechanism:  Carbodiimide-mediated activation.[1]

Reagents:

  • Compound 1 (1.0 equiv)[1][2][3]

  • Amine (1.1 equiv)[1][2]

  • EDC

    
    HCl (1.2 equiv)[1][2]
    
  • HOBt (1.2 equiv) or Oxyma Pure[1][2]

  • DIPEA (2.0 equiv)[1][2]

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)[1][2]

Step-by-Step Procedure:

  • Activation: Dissolve Compound 1 (e.g., 1.0 mmol, 194 mg) in anhydrous DCM (5 mL) under nitrogen.

  • Add Reagents: Add HOBt (162 mg, 1.2 mmol) and EDC

    
    HCl (230 mg, 1.2 mmol). Stir at 0°C for 15 minutes to form the active ester.
    
  • Amine Addition: Add the amine (1.1 mmol) followed by DIPEA (348 µL, 2.0 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][2]

  • Workup: Dilute with DCM (20 mL). Wash successively with 1M HCl (2 x 10 mL), Sat. NaHCO

    
     (2 x 10 mL), and Brine (10 mL).[2]
    
  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash chromatography (typically 20-50% EtOAc in Hexanes).[1][2]

Critical Note: Avoid using strongly basic conditions or high temperatures during workup to prevent the "haloform-type" cleavage of the


-keto amide bond.[1]
Protocol B: Synthesis of Quinoxalinones (Heterocyclization)

Objective: Condensation with o-phenylenediamine (OPD) to form 3-(benzo[d][1,3]dioxol-5-yl)quinoxalin-2(1H)-one.[1][2] Mechanism: Schiff base formation followed by intramolecular amidation.

Reagents:

  • Compound 1 (1.0 equiv)[1][2][3]

  • o-Phenylenediamine (1.05 equiv)[1][2]

  • Solvent: Ethanol or Acetic Acid[1]

  • Catalyst: None (or trace AcOH if using EtOH)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, suspend Compound 1 (1.0 mmol) and o-phenylenediamine (114 mg, 1.05 mmol) in Ethanol (10 mL).

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. The suspension will typically dissolve then precipitate the product.

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath.

  • Isolation: Filter the solid precipitate. Wash the cake with cold ethanol (2 x 3 mL) and diethyl ether (2 x 5 mL).

  • Purification: Recrystallization from EtOH/DMF is recommended if high purity (>99%) is required.[1]

Data Interpretation:

  • Expected Product: 3-(Benzo[d][1,3]dioxol-5-yl)quinoxalin-2(1H)-one.[1][2]

  • MS (ESI): [M+H]

    
     calc. ~267.[1][2]
    
  • Observation: A yellow to orange solid is typical for these conjugated heterocycles.

Protocol C: Reductive Amination (Unnatural Amino Acid Synthesis)

Objective: Synthesis of


-alkyl-2-(benzo[d][1,3]dioxol-5-yl)glycine derivatives.
Mechanism:  Imine formation followed by hydride reduction.

Reagents:

  • Compound 1 (1.0 equiv)[1][2][3]

  • Amine (1.2 equiv)[1][2]

  • Reducing Agent: NaBH

    
    CN (1.5 equiv) or NaBH(OAc)
    
    
    
    (2.0 equiv)[1][2]
  • Solvent: Methanol (MeOH)[1][2]

  • Additive: Acetic Acid (catalytic)[1][2]

Step-by-Step Procedure:

  • Imine Formation: Dissolve Compound 1 (1.0 mmol) and the amine (1.2 mmol) in MeOH (10 mL).[2] If using a salt form of the amine, add 1.0 equiv of TEA.

  • Stir: Stir at RT for 1–2 hours to allow equilibrium formation of the imine/hemiaminal.

  • Reduction: Cool to 0°C. Add NaBH

    
    CN (94 mg, 1.5 mmol) portion-wise. (Caution: HCN generation possible; use a fume hood).[1][2]
    
  • Completion: Stir at RT overnight.

  • Quench: Quench with Sat. NH

    
    Cl solution.[4][5]
    
  • Extraction: Evaporate MeOH. Extract the aqueous residue with EtOAc (if product is neutral) or purify the amphoteric amino acid via Ion Exchange Chromatography (SCX column).[2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amidation) Decarbonylation of activated acidKeep temperature < 0°C during activation.[1][2] Use Mixed Anhydride method (IBCF/NMM) at -15°C.
No Reaction (Ketone) Steric hindrance or electronicsAdd Lewis Acid catalyst (e.g., Ti(OiPr)

) to promote imine formation before reduction.[1][2]
Side Products (Diamine) Benzimidazole formationAvoid oxidative conditions.[1][2] Benzimidazoles form via decarboxylation under oxidative stress; ensure inert atmosphere if observed.
Solubility Issues Piperonyl ring aggregationUse DMF/DCM mixtures or warm the solvent slightly for initial dissolution.

Safety & Handling

  • Toxicology: Piperonyl derivatives are known inhibitors of Cytochrome P450 enzymes. Handle with care as potential metabolic disruptors.

  • Reactivity:

    
    -Keto acids can release CO (carbon monoxide) under strong acid/thermal stress.[1][2] Perform reactions in a well-ventilated hood.
    
  • Cyanoborohydride: Highly toxic. Contact with acid releases HCN gas. Quench waste streams with bleach at alkaline pH.

References

  • General Reactivity of

    
    -Keto Acids: 
    
    • Reaction with Amines: "Synthesis of

      
      -ketoamides via oxidative amidation." Organic & Biomolecular Chemistry, 2016 . Link
      
    • Heterocycle Formation:[2][6] "Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids." PMC (PubMed Central), 2025 .[2] Link

  • Tadalafil & Piperonyl Chemistry

    • Tadalafil Synthesis: "Process for the preparation of tadalafil."[5][7] US Patent 8,871,932, 2014 . Link

    • Analog Synthesis: "Diketopiperazine-Based, Flexible Tadalafil Analogues."[2] Molecules (MDPI), 2021 .[2] Link

  • Quinoxaline Synthesis

    • Condensation Protocols: "Reactions with o-Phenylenediamine: Preparation of 2-Substituted Benzimidazoles." ResearchGate, 2025 .[8][9] Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing decarboxylation of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid during heating

Technical Support Center: Stabilizing 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid Welcome to the dedicated technical support guide for handling 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid (also known as [3,4-(Methy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stabilizing 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid

Welcome to the dedicated technical support guide for handling 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid (also known as [3,4-(Methylenedioxy)phenyl]glyoxylic acid). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable α-keto acid intermediate. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to mitigate the primary challenge associated with this compound: thermal decarboxylation.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid.

Q1: What is 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid and why is it used?

2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid is an organic compound classified as an α-keto acid.[3][4] It features a benzodioxole ring system attached to a glyoxylic acid moiety. This structure makes it a key starting material and intermediate in the synthesis of various pharmaceutical agents and other complex organic molecules. For instance, it is a precursor in multi-step syntheses of compounds like tadalafil and L-DOPA.[5][6]

Q2: What is decarboxylation and why is this specific molecule so susceptible to it upon heating?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[7] 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid is an α-keto acid, a class of compounds known to be particularly prone to thermal decomposition.[1][8] The presence of the ketone (C=O) group adjacent to the carboxylic acid group facilitates this process. Upon heating, the molecule can form a cyclic transition state that lowers the activation energy for the cleavage of the C-C bond, leading to the loss of CO₂ and the formation of piperonal (3,4-methylenedioxybenzaldehyde).[7][9]

Q3: At what temperature does significant decarboxylation typically occur?

While the exact temperature for the onset of decarboxylation can vary with the specific reaction conditions (e.g., solvent, pH, presence of catalysts), α-keto acids are generally less stable than their β-keto acid counterparts, which can decarboxylate even at room temperature.[7] For α-keto acids, elevated temperatures, often above 70-100 °C, significantly accelerate the rate of decarboxylation.[10][11] It is crucial to assume that any heating step poses a risk and should be carefully controlled.

Q4: How does pH affect the stability of the compound?

The stability of α-keto acids is pH-dependent. In acidic conditions, the carboxylic acid is protonated (-COOH), which is the form more susceptible to decarboxylation. Under neutral to slightly alkaline conditions, the molecule exists as its conjugate base, the carboxylate anion (-COO⁻). This deprotonated form is generally more stable and less prone to spontaneous decarboxylation.[1] Therefore, maintaining a non-acidic environment can be a key strategy for stabilization.

Troubleshooting Guide: Preventing Unwanted Decarboxylation

This guide provides solutions to common issues encountered during experimental work.

Problem/Observation Potential Cause Recommended Solution & Scientific Rationale
Low yield of desired product; Piperonal detected as a major byproduct. Thermal Decarboxylation. 1. Reduce Reaction Temperature: Operate at the lowest possible temperature required for the primary reaction to proceed. Every 10°C increase can double the rate of side reactions. 2. Minimize Reaction Time: Prolonged heating increases the likelihood of decarboxylation. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Inconsistent results between batches. Variability in reaction conditions. 1. Strict pH Control: Use a buffered system or a non-acidic solvent to maintain a stable pH. Acidic impurities in reagents or solvents can catalyze decarboxylation. 2. Inert Atmosphere: While the primary degradation is thermal, oxidative decarboxylation can also occur, sometimes facilitated by metal catalysts.[10][12] Running reactions under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions.
Degradation during workup or purification. High temperatures during solvent removal or purification. 1. Use Rotary Evaporation at Reduced Pressure: Concentrate solutions at the lowest feasible temperature. Avoid using high-heat settings on the water bath. 2. Avoid High-Temperature Distillation: If distillation is necessary, perform it under high vacuum to lower the boiling point. 3. Chromatography Considerations: Use flash chromatography at room temperature. Avoid prolonged exposure of the compound to silica or alumina, which can be acidic and promote degradation.
Experimental Protocols & Methodologies

This section provides detailed, step-by-step procedures to minimize decarboxylation during common experimental workflows.

Protocol 1: General Handling and Storage
  • Storage: Store 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.

  • Dissolution: When preparing solutions, use high-purity, neutral solvents. If the subsequent reaction is sensitive to water, use anhydrous solvents. Avoid acidic solvents like glacial acetic acid unless they are a required part of the reaction medium and the temperature is strictly controlled.

Protocol 2: Performing a Reaction with Minimized Decarboxylation Risk

This protocol outlines a generic reaction setup. Specific parameters should be optimized for your target transformation.

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a reflux condenser under a nitrogen atmosphere, add the solvent.

  • Reagent Addition: Add any necessary base or pH buffer to the solvent first to ensure a controlled environment before the α-keto acid is introduced.

  • Substrate Addition: Add the 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid portion-wise at room temperature or below, monitoring for any exotherms.

  • Controlled Heating: If heating is required, use a precisely controlled oil bath or heating mantle. Slowly raise the temperature to the target, not exceeding the minimum required for the desired reaction. For example, if a reaction proceeds slowly at 60 °C but faster at 80 °C, consider if a longer reaction time at the lower temperature is preferable to a faster reaction with more degradation at the higher temperature.

  • Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or ¹H NMR). The goal is to stop the reaction immediately upon completion to avoid unnecessary heating.

  • Workup: Cool the reaction mixture to room temperature before beginning the workup procedure. Perform extractions and washes efficiently. Use rotary evaporation under reduced pressure to remove solvents, ensuring the bath temperature remains low (e.g., < 40°C).

Visualizations: Mechanisms and Workflows
Decarboxylation Mechanism

The following diagram illustrates the proposed thermal decarboxylation pathway for an α-keto acid.

Caption: Thermal decarboxylation of an α-keto acid to an aldehyde and CO₂.

Workflow for Minimizing Decarboxylation

This diagram outlines the critical decision points and procedures for handling the compound.

Workflow A Start: Reaction Planning B Select Neutral/Basic Conditions (Solvent, Buffer) A->B C Determine Minimum Required Temperature A->C D Set Up Reaction Under Inert Atmosphere (N₂/Ar) B->D C->D E Add α-Keto Acid at Low Temperature D->E F Heat Slowly to Target Temp E->F G Monitor Reaction Closely (TLC, LC-MS) F->G H Reaction Complete? G->H H->G No I Cool to RT Immediately H->I Yes J Aqueous Workup (Avoid Strong Acids) I->J K Concentrate Under Reduced Pressure (Low Temp) J->K L Purify (e.g., Room Temp Flash Chromatography) K->L M Final Product L->M

Caption: Recommended experimental workflow to prevent decarboxylation.

References
  • BenchChem. (n.d.). Preventing decarboxylation of beta-keto acids during analysis.
  • Wu, J., Zhang, Y., Yang, J., Yu, L., Zhang, S., Zhou, J., Li, Z., Xu, X., & Xu, H. (2023). Decarboxylative N-Formylation of Amines with Glyoxylic Acid Promoted by H₂O₂. The Journal of Organic Chemistry, 88(19), 13590–13597.
  • Macmillan Group, Princeton University. (2015, May 26).
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2025, October 18). Palladium‐Catalyzed Decarboxylative 1,2‐Addition of Carboxylic Acids to Glyoxylic Acid Esters.
  • ResearchGate. (n.d.).
  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
  • ResearchGate. (2014, October 27).
  • PubChem. (n.d.). Piperonal. CID 8438.
  • Journal of the Chemical Society C. (n.d.). Schiff bases. Part I. Thermal decarboxylation of α-amino-acids in the presence of ketones.
  • Master Organic Chemistry. (2022, May 20).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid. CID 14495374.

  • Wikipedia. (n.d.). Piperonal.
  • lookchem. (n.d.). Cas 120-57-0,Piperonyl aldehyde.
  • Smolecule. (2023, August 20). Buy Piperonal | 120-57-0.
  • Journal of the American Chemical Society. (n.d.). The Decomposition of Alpha Keto Acids.
  • Telvekar, V. N., & Sasane, K. A. (2010). Oxidative Decarboxylation of 2-Aryl Carboxylic Acids Using (Diacetoxyiodo)benzene for Preparation of Aryl Aldehydes, Ketones, and Nitriles. Synlett, 2010(18), 2778-2779.
  • ECHEMI. (n.d.). Buy benzo[1][2]dioxol-5-yl-oxo-acetic acid from JHECHEM CO LTD.

Sources

Optimization

Optimizing yield of 3,4-methylenedioxyphenylglyoxylic acid in Friedel-Crafts reaction

Ticket Subject: Optimizing Yield of 3,4-Methylenedioxyphenylglyoxylic Acid (MDPGA) Status: Open | Priority: High | Assigned To: Senior Application Scientist Executive Summary: The "Golden Path" Protocol To maximize the y...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Yield of 3,4-Methylenedioxyphenylglyoxylic Acid (MDPGA)

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Executive Summary: The "Golden Path" Protocol

To maximize the yield of 3,4-methylenedioxyphenylglyoxylic acid (an intermediate for Tadalafil), you must avoid the most common failure mode: Lewis-acid catalyzed ring opening of the methylenedioxy bridge.

Direct acylation with oxalyl chloride (


) is not recommended  for high-yield optimization due to the formation of symmetric benzophenone byproducts. The industry-standard "Golden Path" utilizes Ethyl Chlorooxoacetate  (Ethyl Oxalyl Chloride) to form the ester intermediate, followed by controlled hydrolysis.
The Optimized Workflow

G Start Start: 1,3-Benzodioxole Reaction Friedel-Crafts: DCM, -5°C to 0°C (Critical Control) Start->Reaction Dropwise Addn Reagent Reagent Prep: Ethyl Chlorooxoacetate + AlCl3 (1.2 eq) Reagent->Reaction In situ Acylium Quench Quench: Ice/HCl < 10°C Reaction->Quench 1-2 hrs Hydrolysis Hydrolysis: NaOH/H2O -> HCl Quench->Hydrolysis Isolate Ester Product Final Product: MDPGA Hydrolysis->Product Acidification

Figure 1: Optimized synthesis workflow emphasizing temperature control to prevent side reactions.

Detailed Experimental Protocol

Objective: Synthesis of 3,4-methylenedioxyphenylglyoxylic acid via ethyl ester intermediate.

Phase A: Friedel-Crafts Acylation[1][2][3][4][5][6][7]
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to sludge formation), N2 inlet, and addition funnel.

  • Solvent & Catalyst: Charge Dichloromethane (DCM) (10 V) and anhydrous Aluminum Chloride (

    
    )  (1.2 eq).
    
    • Note:

      
       quality is vital. Yellow/clumpy catalyst indicates hydration and will lower yield.
      
  • Acylating Agent: Cool to -5°C . Add Ethyl Chlorooxoacetate (1.1 eq) dropwise. Stir for 15 min to form the active acylium complex.

  • Substrate Addition (Crucial Step): Dissolve 1,3-Benzodioxole (1.0 eq) in DCM (2 V). Add this solution dropwise over 30–45 minutes.

    • Control Point: Maintain internal temperature below 0°C . Exceeding 5°C risks opening the dioxole ring.

  • Reaction: Stir at 0°C for 1–2 hours. Monitor via TLC/HPLC.

  • Quench: Pour the reaction mixture slowly into a stirred mixture of Ice/HCl (conc) . Maintain T < 10°C.

    • Why? Exothermic hydrolysis of aluminum complexes can generate local hot spots that degrade the product.

  • Workup: Separate organic layer. Wash with water and brine. Dry over

    
     and evaporate to obtain Ethyl 3,4-methylenedioxyphenylglyoxylate  (Yellow oil/solid).
    
Phase B: Hydrolysis to Acid
  • Hydrolysis: Dissolve the ester in 10% NaOH (aq) and minimal Ethanol (to aid solubility). Stir at room temperature for 1 hour.

  • Acidification: Cool to 5°C. Acidify with HCl to pH 1–2.

  • Isolation: The product MDPGA will precipitate. Filter, wash with cold water, and dry.

Troubleshooting Matrix

Use this board to diagnose specific failure modes in your experiment.

SymptomRoot CauseCorrective Action
Black Tar / Dark Reaction Ring Opening (Demethylenation): The methylenedioxy bridge is acid-sensitive. High temp or excess Lewis Acid cleaves the ring to form catechols, which rapidly oxidize/polymerize.Strict Temp Control: Ensure addition is done at < 0°C. Milder Catalyst: If problem persists, switch

to

(milder, though slower).
Low Conversion (<50%) Moisture / Catalyst Deactivation:

is hygroscopic.

gas evolution stops early.
Dry Solvents: Distill DCM over

. Fresh Reagents: Use fresh bottles of

and acyl chloride.
Solidification (Stirring Stops) Complex Precipitation: The Product-

complex is insoluble in DCM at high concentrations.
Mechanical Stirring: Essential for scale-up. Solvent Volume: Increase DCM to 15-20 volumes.
Regioisomer Impurities Ortho-Substitution: Attack occurring at position 2 (between oxygens) or adjacent to one oxygen sterically hindered.Solvent Polarity: DCM usually favors para-substitution (position 6). Avoid polar solvents like Nitrobenzene unless necessary, as they can alter selectivity.

Advanced FAQ: Mechanism & Chemistry

Q: Why do I see catechol byproducts (demethylenation)?

The methylenedioxy ring is an acetal. Strong Lewis acids like


 can coordinate to the ring oxygens, facilitating the cleavage of the methylene bridge, especially if the temperature spikes.

Mechanistic Pathway of Failure:

Mechanism Substrate 1,3-Benzodioxole Complex AlCl3 Coordination (to Oxygen) Substrate->Complex + AlCl3 PathA Path A (Desired): Acylation at C-6 Complex->PathA < 0°C Kinetic Control PathB Path B (Failure): C-O Bond Cleavage Complex->PathB > 10°C Thermodynamic Catechol Catechol Formation (Black Tar) PathB->Catechol

Figure 2: Competition between acylation and ring degradation.

Q: Can I use Oxalyl Chloride instead of Ethyl Chlorooxoacetate?

Technically Yes, but practically No. Using oxalyl chloride (


) introduces two electrophilic sites.
  • Issue 1: It often leads to the di-aryl ketone (benzophenone derivative) where two benzodioxole molecules attach to one oxalate unit.

  • Issue 2: It requires precise stoichiometry to stop at the acid chloride stage (

    
    ).
    Recommendation:  The ethyl ester route protects one end of the oxalate, forcing a 1:1 stoichiometry and ensuring high purity.
    
Q: Which solvent is best: DCM, DCE, or Nitrobenzene?
SolventProsConsVerdict
DCM (Dichloromethane) Low boiling point, easy removal, good selectivity.Poor solubility of Al-complexes (sludge).Preferred for lab/pilot scale.
DCE (Dichloroethane) Higher boiling point (allows reflux if needed).Toxic, harder to remove.Use only if reaction is sluggish.
Nitrobenzene Homogeneous reaction (dissolves complexes).High boiling point, difficult workup, alters regioselectivity.Avoid unless strictly necessary.

References

  • Process Chemistry of Tadalafil Intermediates

    • Title: "Scalable Synthesis of 1,3-Benzodioxole Derivatives via Friedel-Crafts Acyl
    • Source:Organic Process Research & Development (General reference to F-C acyl
    • Context: Establishes the preference for ester-chloride reagents over di-acid chlorides to prevent polymeriz
  • Friedel-Crafts Selectivity & Ring Opening

    • Title: "Lewis Acid-Induced Ring Cleavage of Methylenedioxyarenes."
    • Source:Tetrahedron Letters.
    • Context: Mechanistic explanation of the "Black Tar" phenomenon when is used above 0°C.
  • General Acylation Protocols

    • Title: "Friedel–Crafts Acylation of Arom
    • Source:Vogel's Textbook of Practical Organic Chemistry.
    • Context: Standard textbook protocol for glyoxylic acid synthesis.
Troubleshooting

Technical Support Center: Regiocontrol in 1,3-Benzodioxole Acylation

Welcome to the technical support center for navigating the complexities of 1,3-benzodioxole acylation. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve hig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of 1,3-benzodioxole acylation. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high regioselectivity in their synthetic routes. The Friedel-Crafts acylation of 1,3-benzodioxole is a cornerstone reaction for the synthesis of numerous important compounds in the pharmaceutical, fragrance, and agrochemical industries.[1][2] However, controlling the position of acylation to favor the desired regioisomer can be a significant challenge.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you master this critical transformation.

Troubleshooting Guide: Common Issues in 1,3-Benzodioxole Acylation

Successfully acylating 1,3-benzodioxole requires careful control over several experimental variables. Below is a table outlining common problems, their probable causes, and actionable solutions to get your reaction back on track.

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may be hydrolyzed due to exposure to atmospheric moisture.[3]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a fresh, unopened container of the Lewis acid if possible.
Insufficient Catalyst: In Friedel-Crafts acylations, the ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[4]A stoichiometric amount or even a slight excess of the Lewis acid catalyst is often required.[4] Start with at least 1.1 equivalents and optimize from there.
Deactivated Substrate: The presence of strongly deactivating groups on the aromatic ring can inhibit the reaction.While 1,3-benzodioxole is activated, ensure your starting material is pure and free from deactivating contaminants.
Low Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures.Gradually increase the reaction temperature. Some acylations of 1,3-benzodioxole are performed at elevated temperatures, such as 100°C.[1][2]
Poor Regioselectivity (Mixture of Isomers) Inappropriate Lewis Acid: The size and nature of the Lewis acid can influence the steric environment around the reaction center, affecting which position is acylated.Experiment with different Lewis acids. While AlCl₃ is common, other catalysts like TiCl₄, SnCl₄, or even solid acid catalysts like zeolites or acidic resins can offer different selectivity profiles.[1]
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the electrophile and the stability of the intermediates, thereby affecting regioselectivity.Consider changing the solvent. Common solvents for Friedel-Crafts reactions include dichloromethane, carbon disulfide, and nitrobenzene. Less coordinating solvents may lead to higher selectivity.
Reaction Temperature Too High: Higher temperatures can sometimes lead to the formation of the thermodynamically favored product, which may not be the desired regioisomer.Try running the reaction at a lower temperature (e.g., 0°C to room temperature) to favor kinetic control.[3]
Formation of Byproducts/Tar Decomposition of the 1,3-Benzodioxole Ring: Strong Lewis acids, particularly in excess or at high temperatures, can lead to the cleavage of the methylenedioxy bridge.[5]Use a milder Lewis acid if possible. Alternatively, carefully control the stoichiometry of the strong Lewis acid and maintain a lower reaction temperature. The order of addition of reagents can also be critical; adding the 1,3-benzodioxole solution slowly to the pre-formed acylium ion complex can sometimes mitigate decomposition.[3]
Polyacylation: The product of the initial acylation may undergo a second acylation.This is less common in acylation compared to alkylation because the acyl group is deactivating.[6] However, if observed, using a larger excess of 1,3-benzodioxole relative to the acylating agent can disfavor this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary regioisomers formed during the acylation of 1,3-benzodioxole, and what dictates their formation?

The acylation of 1,3-benzodioxole, an electrophilic aromatic substitution reaction, primarily yields two regioisomers: the 4-acyl-1,3-benzodioxole and the 5-acyl-1,3-benzodioxole. The methylenedioxy group is an ortho, para-directing group due to its electron-donating nature.[7] Therefore, substitution is directed to the positions ortho and para to the oxygen atoms. In this case, the 4-position is ortho, and the 5-position is para to one of the oxygen atoms and meta to the other.

The formation of these isomers is governed by a combination of electronic and steric factors. Electronically, both positions are activated. However, the 5-position is generally favored in many Friedel-Crafts acylations, leading to products like 1-(benzo[d][1][8]dioxol-5-yl)propan-1-one, a valuable industrial intermediate.[2] The preference for the 5-position is often attributed to reduced steric hindrance compared to the more crowded 4-position, which is situated between the methylenedioxy group and a hydrogen atom.

Q2: How does the choice of Lewis acid impact the regioselectivity of the reaction?

The Lewis acid plays a crucial role in generating the acylium ion electrophile from the acyl halide or anhydride.[9] The nature of the Lewis acid can significantly influence the regioselectivity of the reaction:

  • Steric Bulk: Bulkier Lewis acids can form larger complexes with the acylating agent. This increased steric demand can further favor acylation at the less hindered 5-position.

  • Lewis Acidity: Stronger Lewis acids, like AlCl₃, can lead to higher reactivity but may also promote side reactions or decomposition.[5] Milder Lewis acids, such as ZnCl₂, may offer better selectivity in some cases, albeit potentially requiring higher temperatures or longer reaction times.[1]

  • Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites or sulfonic acid resins (e.g., Aquivion SO₃H), is a growing area of interest.[2] These catalysts can offer advantages in terms of recyclability and sometimes provide unique selectivity due to their defined pore structures.[1][2]

Q3: What is the role of the solvent in controlling the reaction outcome?

The solvent can influence the reaction in several ways:

  • Solubility: The reagents must be soluble in the chosen solvent.

  • Polarity: The polarity of the solvent can affect the stability of the charged intermediates (the arenium ion) and the transition states leading to their formation.

  • Coordinating Ability: Solvents that can coordinate with the Lewis acid may modulate its activity, potentially leading to changes in selectivity. For instance, nitrobenzene is a common solvent for Friedel-Crafts reactions and can sometimes influence the product distribution.

Q4: Are there any "greener" or more sustainable approaches to 1,3-benzodioxole acylation?

Yes, there is a significant research effort towards developing more environmentally friendly acylation methods.[1][2] Key strategies include:

  • Use of Solid Acid Catalysts: As mentioned, heterogeneous catalysts can be easily separated from the reaction mixture and recycled, reducing waste.[1][2]

  • Solvent-Free Conditions: In some cases, the reaction can be run neat or under solvent-free microwave conditions, which can dramatically reduce reaction times and eliminate the need for volatile organic solvents.

  • Continuous Flow Chemistry: Performing the acylation in a continuous flow reactor using a packed-bed heterogeneous catalyst can improve heat and mass transfer, enhance safety, and allow for easier scale-up.[1][2][10][11] A recent study demonstrated the continuous acylation of 1,3-benzodioxole with a conversion rate of 73% and a selectivity of 62% for the desired product in a short time.[1][2][10][11]

Visualizing the Reaction and Troubleshooting

Reaction Mechanism

The following diagram illustrates the general mechanism for the Friedel-Crafts acylation of 1,3-benzodioxole, showing the formation of the two primary regioisomers.

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylHalide R-CO-X AcyliumIon R-C≡O⁺ (Acylium Ion) + AlCl₃X⁻ AcylHalide->AcyliumIon Coordination & Cleavage LewisAcid AlCl₃ LewisAcid->AcyliumIon Benzodioxole 1,3-Benzodioxole AcyliumIon->Benzodioxole Electrophilic Attack AreniumIon4 Arenium Ion (Attack at C4) Benzodioxole->AreniumIon4 Ortho Attack AreniumIon5 Arenium Ion (Attack at C5) Benzodioxole->AreniumIon5 Para-like Attack Product4 4-Acyl-1,3-benzodioxole AreniumIon4->Product4 -H⁺ Product5 5-Acyl-1,3-benzodioxole AreniumIon5->Product5 -H⁺

Caption: Mechanism of Friedel-Crafts Acylation of 1,3-Benzodioxole.

Troubleshooting Decision Tree

This diagram provides a logical workflow for troubleshooting common issues in your acylation reaction.

G Start Reaction Outcome Unsatisfactory LowConversion Low/No Conversion? Start->LowConversion PoorSelectivity Poor Selectivity? LowConversion->PoorSelectivity No CheckCatalyst Check Catalyst Activity (Anhydrous Conditions?) LowConversion->CheckCatalyst Yes Byproducts Byproducts/Tar? PoorSelectivity->Byproducts No ChangeLewisAcid Screen Different Lewis Acids (e.g., TiCl₄, ZnCl₂) PoorSelectivity->ChangeLewisAcid Yes MilderCatalyst Use Milder Lewis Acid Byproducts->MilderCatalyst Yes End Reaction Optimized Byproducts->End No IncreaseStoichiometry Increase Catalyst Stoichiometry (>1.1 eq) CheckCatalyst->IncreaseStoichiometry IncreaseTemp Increase Temperature IncreaseStoichiometry->IncreaseTemp IncreaseTemp->PoorSelectivity ChangeSolvent Change Solvent ChangeLewisAcid->ChangeSolvent LowerTemp Lower Temperature (Kinetic Control) ChangeSolvent->LowerTemp LowerTemp->Byproducts ControlStoichiometry Control Catalyst Stoichiometry & Temperature MilderCatalyst->ControlStoichiometry SlowAddition Slow Addition of Substrate ControlStoichiometry->SlowAddition SlowAddition->End

Caption: Decision Tree for Troubleshooting 1,3-Benzodioxole Acylation.

Detailed Experimental Protocol: Selective Synthesis of 1-(Benzo[d][1][9]dioxol-5-yl)ethan-1-one

This protocol is adapted from standard Friedel-Crafts acylation procedures and is optimized for the selective formation of the 5-acyl isomer.

Materials:

  • 1,3-Benzodioxole

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and an inlet for an inert atmosphere.

  • Reagent Preparation: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.[3]

  • Formation of the Acylium Ion Complex: Cool the suspension to 0°C in an ice bath. Add acetyl chloride (1.05 equivalents) dropwise to the suspension via the addition funnel over 10-15 minutes, ensuring the temperature does not rise above 5°C. Stir the mixture at 0°C for an additional 20 minutes to allow for the formation of the acylium ion complex.

  • Acylation Reaction: Dissolve 1,3-benzodioxole (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-(benzo[d][1][8]dioxol-5-yl)ethan-1-one.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification Setup 1. Assemble Flame-Dried Glassware under Inert Atmosphere Add_AlCl3 2. Add Anhydrous AlCl₃ and DCM Setup->Add_AlCl3 Cool 3. Cool to 0°C Add_AlCl3->Cool Add_AcCl 4. Add Acetyl Chloride Dropwise Cool->Add_AcCl Stir_1 5. Stir for 20 min Add_AcCl->Stir_1 Add_Substrate 6. Add 1,3-Benzodioxole Solution Dropwise Stir_1->Add_Substrate Stir_2 7. Stir at 0°C for 1-2h (Monitor by TLC) Add_Substrate->Stir_2 Quench 8. Quench with Ice/HCl Stir_2->Quench Extract 9. Extract with DCM Quench->Extract Wash 10. Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry 11. Dry (MgSO₄) & Concentrate Wash->Dry Purify 12. Purify (Chromatography/Recrystallization) Dry->Purify

Caption: Step-by-step workflow for the regioselective acylation of 1,3-benzodioxole.

References

  • EP1048664A2 - Process for the synthesis of 5-allybenzodioxoles - Google P
  • Experiment 1: Friedel-Crafts Acyl
  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. (2024). (URL: [Link])

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. PMC. (2024). (URL: [Link])

  • The Regioselective Arylation of 1,3‐Benzodioxoles. ResearchGate. (2025). (URL: [Link])

  • Friedel-Crafts Acetonylation of 1,3-Benzodioxole. Hive Chemistry Discourse. (2002). (URL: [Link])

  • CN1332736A - Process for synthesis of 5-(-hydroxyalkyl) benzo[1][8] dioxols - Google Patents. (URL: )

  • Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acyl
  • Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. (2025). (URL: [Link])

  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. (2019). (URL: [Link])

  • Benzotriazolium Salts: Emergent Readily Accessible Bench-Stable Lewis Acid Catalysts. (2022). (URL: [Link])

  • REGIOSELECTIVE N-ACYLATION OF. (2014). (URL: [Link])

  • Friedel–Crafts reaction. Wikipedia. (URL: [Link])

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. PubMed. (2024). (URL: [Link])

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Vapourtec. (2024). (URL: [Link])

  • WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS - Google P
  • Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. (URL: [Link])

  • lewis acid catalysis: Topics by Science.gov. (URL: [Link])

  • Formation and reactivity of 1,3-benzodioxol-2-yl, 1,3-benzodioxan-2-yl, and related radicals. A search for an aromatic analog of. Canadian Science Publishing. (URL: [Link])

  • Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. (2024). (URL: [Link])

  • Catalysis of the acylation of aromatic derivatives by metallic tosylates. CDP Innovation. (2015). (URL: [Link])

  • Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate. (2025). (URL: [Link])

  • NOVEL 3,4-METHYLENEDIOXYBENZENE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND EVALUATION FOR THERAPEUTIC ACTIVITY. (URL: [Link])

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). (URL: [Link])

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018). (URL: [Link])

  • Synthesis of 1,3-benzodioxole dihydrochloride. PrepChem.com. (URL: [Link])

  • 1,3-Benzodioxole. Wikipedia. (URL: [Link])

Sources

Optimization

Purification strategies for 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid crude product

Technical Support Center: Purification of 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic Acid Welcome to the technical support resource for the purification of 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid (also known as pip...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic Acid

Welcome to the technical support resource for the purification of 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid (also known as piperonylglyoxylic acid). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and refine their purification strategies for this valuable intermediate. As Senior Application Scientists, we have consolidated field-proven insights and established protocols to help you achieve the highest possible purity for your crude product.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid?

The impurity profile largely depends on the synthetic method employed. Common routes involve the oxidation of piperonaldehyde or 3,4-methylenedioxyphenylacetonitrile. Consequently, impurities may include:

  • Unreacted Starting Materials: Residual piperonaldehyde or other precursors.[3]

  • Over-oxidation or Side-Products: Depending on the oxidant used (e.g., KMnO₄, SeO₂), you might find piperonylic acid (2H-1,3-benzodioxole-5-carboxylic acid) if the alpha-keto group is cleaved.

  • Residual Solvents: Solvents used during the synthesis and workup, such as ethyl acetate, tert-butanol, or toluene, may be present.[3]

  • Degradation Products: The compound can yellow upon exposure to light, indicating the presence of photodegradation products.[4]

Q2: My supposedly pure, solid product has a yellow or off-white color. Is it impure?

Yes, this is a common issue. Pure 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid should be a white or colorless crystalline solid.[3] A yellow hue is a strong indicator of impurity, often arising from:

  • Photodegradation: The compound is known to be light-sensitive. Exposure to ambient light during workup or storage can cause it to turn yellow.[4]

  • Thermal Degradation: Excessive heat during solvent evaporation or recrystallization can lead to the formation of colored by-products.

  • Persistent Impurities: Certain highly conjugated organic impurities, even at low concentrations, can impart color.

To address this, minimize light exposure during all purification steps by using amber glass or wrapping flasks in aluminum foil. If color persists, a treatment with activated charcoal during recrystallization may be effective.

Q3: What is the most effective general strategy for purifying the crude product?

A two-stage approach is highly recommended for achieving high purity:

  • Acid-Base Extraction: This is a powerful first-line technique to separate the acidic target compound from any neutral or basic impurities.[5] It leverages the carboxylic acid functional group to move the compound into an aqueous phase, leaving non-acidic impurities behind in the organic phase.[6][7]

  • Recrystallization: Following extraction, recrystallization is an excellent final polishing step to remove any remaining closely related acidic impurities and to obtain a product with high crystalline order.[8] A common and effective solvent for this is ethyl acetate.[3]

Q4: How should I store the purified 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid to maintain its purity?

Proper storage is critical to prevent degradation. Store the purified, dry solid in a tightly sealed container to protect it from moisture. To prevent photodegradation, use an amber vial or store it in a dark place, such as a cabinet or desiccator shielded from light.[4] For long-term stability, storage in a refrigerator or freezer at low temperatures is advisable.[4]

Purification Strategy Workflow

This workflow diagram can help you decide on the best purification approach based on the nature of your crude product.

Purification_Workflow start Crude Product 2-(Benzo[d][1,3]dioxol-5-yl) -2-oxoacetic acid check_impurities Assess Impurity Profile (TLC, ¹H NMR, Color) start->check_impurities acid_base Perform Acid-Base Extraction check_impurities->acid_base Significant neutral impurities or strong coloration present recrystallize_only Proceed Directly to Recrystallization check_impurities->recrystallize_only Relatively clean (minor impurities) recrystallize_after_ab Recrystallize Product acid_base->recrystallize_after_ab check_purity Assess Final Purity (Melting Point, HPLC, NMR) recrystallize_only->check_purity recrystallize_after_ab->check_purity pure_product Pure Product (Store in Dark, Cool Place) check_purity->pure_product Purity is High troubleshoot Troubleshoot (See Guide Below) check_purity->troubleshoot Purity is Low

Caption: Decision workflow for purifying the crude product.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Recrystallization Issues

Q: I performed a recrystallization, but my recovery/yield is very low. What went wrong?

This is a common problem often traced back to the solvent volume.

  • Causality & Explanation: The principle of recrystallization relies on the compound having high solubility in a hot solvent but low solubility in the same solvent when cold.[9] If you use an excessive volume of solvent to dissolve your crude product, it will remain dissolved even after the solution cools, leading to poor recovery.[8]

  • Recommended Solution: Always use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid, waiting for it to boil between additions, until everything just dissolves. This ensures the solution is saturated, maximizing crystal formation upon cooling.[8]

Q: During cooling, my product separated as an oil instead of forming crystals. How do I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.

  • Causality & Explanation: This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or when high levels of impurities significantly depress the compound's melting point.

  • Recommended Solution:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of an appropriate co-solvent in which the compound is less soluble to lower the overall solvent power.

    • Allow the solution to cool much more slowly. A slower cooling rate gives the molecules more time to arrange into a crystal lattice.[9] Scratching the inside of the flask with a glass rod at the liquid's surface can help induce crystallization.[9] If the problem persists, consider choosing a solvent with a lower boiling point.

Acid-Base Extraction Issues

Q: I've completed the acid-base extraction and acidified the aqueous layer, but no precipitate has formed. Where is my product?

This can be alarming, but the product is likely still in the aqueous solution.

  • Causality & Explanation: For the acidic compound to precipitate, the solution must be made sufficiently acidic to fully protonate the carboxylate salt (the conjugate base) back to the neutral, water-insoluble carboxylic acid.[5][7] If the pH is not low enough, the compound will remain in its water-soluble salt form.

  • Recommended Solution:

    • Check the pH of the aqueous solution using pH paper or a pH meter. Continue adding a strong acid (e.g., 1-6 M HCl) dropwise until the solution is strongly acidic (pH 1-2).[10]

    • Once acidified, cool the solution in an ice-water bath. Lowering the temperature will further decrease the solubility of the organic acid in water, promoting precipitation.[10]

    • If precipitation is still minimal, the product may have some solubility in the acidic water. In this case, perform a back-extraction of the acidified aqueous layer with an organic solvent like ethyl acetate or diethyl ether to recover the product.[7]

Detailed Purification Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is ideal for removing neutral or basic impurities from the acidic target compound.

Acid_Base_Extraction_Flow start 1. Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_base 2. Add Aqueous Base (e.g., 1M NaOH) to Separatory Funnel start->add_base shake_vent 3. Shake Funnel & Vent add_base->shake_vent separate 4. Separate Layers shake_vent->separate organic_layer Organic Layer (Contains Neutral Impurities) separate->organic_layer Top Layer (if EtOAc) aqueous_layer Aqueous Layer (Contains Deprotonated Product as Water-Soluble Salt) separate->aqueous_layer Bottom Layer wash_organic Wash with Brine, Dry, & Evaporate (Discard) organic_layer->wash_organic acidify 5. Cool Aqueous Layer (Ice Bath) & Acidify with HCl to pH 1-2 aqueous_layer->acidify precipitate 6. Collect Precipitate (Vacuum Filtration) acidify->precipitate wash_dry 7. Wash Solid with Cold Water & Dry Thoroughly precipitate->wash_dry end Product for Recrystallization or Final Analysis wash_dry->end

Caption: Step-by-step workflow for acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution.[6] Note: Using a weaker base like NaHCO₃ can be more selective if you have other, less acidic impurities.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically inverting the funnel and venting to release any pressure buildup (especially with bicarbonate).[11]

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.

  • Re-extraction (Optional but Recommended): Add a fresh portion of the basic solution to the organic layer in the funnel, shake again, and combine the aqueous layers. This ensures complete extraction of the product.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (test with pH paper to confirm pH ≤ 2).[5] A precipitate of the pure acid should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the collected solid on the filter with a small amount of ice-cold deionized water to remove any residual inorganic salts.

  • Drying: Allow the product to air-dry on the filter, then transfer to a watch glass or drying dish to dry completely, preferably under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is used as a final polishing step to achieve high crystallinity and purity.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent using the data below. Ethyl acetate is a good starting point.[3] The ideal solvent should dissolve the compound well when hot but poorly when cold.[8]

  • Dissolution: Place the crude or extracted solid in an Erlenmeyer flask with a stir bar or boiling chips. Add the minimum amount of hot solvent needed to fully dissolve the solid at the solvent's boiling point.[8]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (1-2% of the solute's weight). Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (If Charcoal Was Used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.[8]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Undisturbed, slow cooling promotes the formation of larger, purer crystals.[9]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[8]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals thoroughly.

Data & Reference Tables

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₆O₅[12][13]
Molecular Weight194.14 g/mol [12][13]
AppearanceWhite to off-white crystalline solid[3]
CAS Number62396-98-9[12][14]

Table 2: Solvent Selection Guide for Recrystallization

SolventSolubility ProfileNotes
Ethyl Acetate Good solubility when hot, lower when cold.A proven solvent for this compound.[3] Good choice for a first attempt.
Ethanol Good solubility.[4]May require addition of water as an anti-solvent to reduce cold solubility and induce precipitation.
Toluene Likely a suitable solvent for non-polar impurities.Good for removing greasy, non-polar side products.
Water Practically insoluble.[4]Useful as an anti-solvent in a two-solvent system (e.g., with ethanol) or for washing the final product.
References
  • Hoffmann, G., et al. (1979). O-trimethylsilylquinoxalinol derivatives of aromatic alpha-keto acids. Mass spectra and quantitative gas chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 162(3), 351-362. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIW5BC0W3AbvYkhCjYE5yqZB_lBAqU35bxPuh3PzEC0thn3sIvsLem29-3OcnoWF7_fCup_vaPPupR_xvFYC3mrbQqMdmoQjOBSbL5WZBkAprDs0F5kdhMP0DWX3v9AFT65A==]
  • Guidechem (2023). What is the synthesis route of Piperonylic acid? Guidechem FAQ. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe7RKcCW_nh4iRoth5US56H5dWJMK3xX6LgZxLXDUm9p3cSt8-V_X3e083PPUUJY6oVUFGU66OaFUa5fk26CAlWTTcRfdS3NDj14Yd8iwHzMkLwdI1qld7EuN4X6iNLwdF6XraF66hSqhPz8VCL3SaMvP4OpPb5jHjYdIccHoc5rsY_8U4faj5yhc=]
  • Carlsson, J., et al. (1989). High-performance liquid chromatographic analysis of alpha-keto acids produced from amino acid metabolism in oral Bacteroides. Oral Microbiology and Immunology, 4(3), 167-171. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV732XT2DtyAEnAU2f1p7vkBuHekoLvV0xHeMP1zDvKyye75_pzKsdj4AbP7p4y42DhzrHDnZzo3JXko790P--aD1UHWGtMDOFhnAgPS370ANgXaleTgk6fJBEyCiy_xjh79k=]
  • Mäkinen, K. K. (1963). Paper chromatographic determination of aromatic alpha-keto acids. Journal of Chromatography A, 10, 463-472. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElV94Qu5PwoBQ8mr9Oq1BxTY3GE8D_h70JyU3TPsmCbRluFTReihw4IA5pBPWwvsW155FJM8k51u-JiEnhwDw1cZyPs7d-EXWWlMtWhfBc1-w2y1E00v4OY-dBhCXf0qKqFPir]
  • Research Solutions. Paper chromatographic determination of aromatic α-keto acids. Article Galaxy. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfuEMQ4PQR6uWQP6zayEpQvdTD9ke8TAQSWSUOWK7lfUKiXVr0ygXDjboxXvD0PtCXaT9wQcjeKXV_JD7ra08F6IhctgON6BPQBdf6Ou8XeAQHzl-Gf8LleyyK6-bYIR-FmoBoSqRQJMNIvgep4AamWmAgVvcpFxDZpEmH7eymkiyNu4tgpludF9EB2xqcHmZLitOnYJe7bYbzUkdzYLzwPko0rKLRbU7KIwlBp3GI2C3AIQSMqjmF7rYZ2koGNqEDCmvUPdE=]
  • BenchChem (2025). Technical Support Center: Stability of Piperonylic Acid. BenchChem Tech Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHczumUb5seVtrH0Hzrdi9jgG-vbKiDj8buf0FLOvlzrnwVzGTNjfCxjXnFyA97gw4z79aIdKPgsY9w7JtoGoz3DO33OXNEctK6k5Z-djheT3n_vykTxYshrGoUnuLZlIGDln8Aw0q47FxOAZchAVq_ybVuT5FdwKOdk3iUY_qDg9au9CvT0a3vW-OEAcl--U5TV5o=]
  • University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. CU Boulder Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtoRmc0K7n1ka6s7s6r00oo6aLG85PmEU7FQNdZDsgVnF7jh2TcKVjXyflHgxMy-YSLZb3Pz6t90TVUqBu_mOPDU1QlQCcrTA5BiG0VjDb6-PJngEr52eYm3Dztxnr0vuf5sNx1Ur3h1Rj9mh_1A==]
  • PubChem. 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcD4_ngo5WX4t-ytRW1RuXtS-M7M_Lv3m2AaGnnDCin7zSSu9Iio-obIHj65tfCGMr-q-qHGWKo9L3mQmGtaCWTfyiG_VZnoqjoZQxGxLQVShgtFOn023IDZe9dUBHNK7_m7Hx4mKPIa-qnm-wQEc=]

  • MilliporeSigma. Troubleshooting Purification Methods. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1D3I7HVMwLJ3a2YMWXtVizvjDxVz-JlQHdWDnMT5IjNv7freMqCu4HsCI5rL7lsiFNQtZ8bntpB7kdNKtUxvTveBpUMbT_dwoyt4zkVdfs_K4-X_WGtepWC-jpiKYoFkENncMxemSQt6icGsf74dCAncIGjvvERSxbav1vFElDEwHW1kGiuuziW3r2Go-OHdv8-sSbhdJCCX_F9GjtwuLXyOrXM0D2DPzR_tmx6oKyLzMBW3hNv_50nP8sTtTJ3UhVqFl2OYKOav4ZCQ=]
  • Simon Fraser University, Department of Chemistry (2012). Experiment 2: Recrystallization. SFU Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbnvYbxZov2y0KIUiKrue62aUxW8zemR7_dIP6IpExEd-eFsL6rdhyhkzol3W3xBnd-JBml_Zwiv2yD68j1QrfYC0Z3IqXNTCZli_eb0-29vTsgxYqQ-qizGu99M-g2WjPK_wesgeByCJGFh46-1IlRiJOltqMSoPwFZ34TfStuF8Q2hrTOOorDfVEzNKAlkkCcTUx999OETJJlBzhEPR8fMAndfeQ5q1cVmDCI7xiWybRYVWSrKNNS4zkcbw-qSKiPhY=]
  • University of California, Irvine, Department of Chemistry. Experiment 6 - Extraction. UCI Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC_CNaZogOIej7i0Vr3js4Fonhd5xe0Dmz8VOFvCtNpkAr8aW2-OzWRU32nAlR-FXqRy4OzOIwV5qDRjSCDKVNK5b2y9WNCM9opfz53BWw1V1qaXQRtBN2JgooMoYU40VSImAg5WUGUCMfZqXfNNJDH1BxtrzRHtvUv2AWYaOeKGWVC8dNAA==]
  • Williams College, Department of Chemistry. Experiment 5 — Acid-Base Chemistry and Extraction. Williams College Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbu6QdigAyvB_qs-ds3js4Fonhd5xe0Dmz8VOFvCtNpkAr8aW2-OzWRU32nAlR-FXqRy4OzOIwV5qDRjSCDKVNK5b2y9WNCM9opfz53BWw1V1qaXQRtBN2JgooMoYU40VSImAg5WUGUCMfZqXfNNJDH1BxtrzRHtvUv2AWYaOeKGWVC8dNAA==]
  • Sigma-Aldrich. 2-(Benzo[d][1][2]dioxol-5-yloxy)acetic acid. Sigma-Aldrich Product Page. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1pfEr58nVGKU4w7himlAYgr-sHLYbbAsv_qtY25vnC-lbmAjfG6UZuAra-C-FYwZfe8ysjv1Ny9C27Eb3Qf3wnlXjKdlhfB-aRGDYuBuDjUWN_grxwPyGWKKseSrQzJ887g8DE8krtv6GY1kDzMBGCjsf8bOELnHcrH6ebanS9ubKiyiwE8hxmwZtRKG3ZnSzpubAIA==]

  • MedchemExpress.com. Piperonylic acid (2H-1,3-benzodioxole-5-carboxylic acid). MCE Product Page. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDvEusjsXgp5-1EThj1PIOOak1NRyEIJwpn0y8l8-fKbKnomxJLJhOxW4nkA4773iYbtNmRM1xWQfmbyS_AFGLHecKZ93JEV_tfo6iWU2Q343qz8FH0TTIY6I7RThemf31I2kf0VMB0P0MbLWID80=]
  • Innovating Science. 2-(2H-1, 3-benzodioxol-5-yl)-2-oxoacetic acid, 100 mg. Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjmmM6YUBiHGjeZPjqCBU08NulGrWpFMxD2Xmwqwf0v18wc-A3N4g69TqX-Umh542d0mrBRC2isPyidbaAkKlJOrC_gbHaayX2eBt9uCqvKOlx_UxOZfjwK9fBt3-fC6iyHepjC6aQoj1hXjcZ_4O7apraah2zw3UbCWMOWPdwOcSIBq0qalZn2xzPxfDCUECemv1vGiXT_w==]
  • University of California, Los Angeles, Department of Chemistry and Biochemistry (2010). Chem 267. Recrystallization. UCLA Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVUdJB3ex2L6wvvxMHdsJcrQ7hrXCj1u1E-s4SSckDUBee7c30Wt4O4W7KBB9GbzMRCOg1fMC4g1oa5iCtT_QhIMpKHVbNKi3h8R-yEBWDA3iWDfuP2mNQVatKLIn1mh0HUjwl_kElfaxMsqq1zKCEfAt8_t-uKLWH_lu0Vl1B3BQNM_6-SmVUJb9HGrJQZmV6K9w51hI5Sr9UvPIhsxoa48b791ZZDb_KBoSe]
  • ECHEMI. Buy benzo[1][2]dioxol-5-yl-oxo-acetic acid from JHECHEM CO LTD. ECHEMI Product Page. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5VbrHcep2O32Fisgj9DmUipfBAqEjjLSw-E6JtLR4Kp-Dh8nZONREDuOVe10OhzF6xbtDI3VyTJbypnNs_s-o-4z7HBTnU-n0bv2QGC_owbxceMaffKX82g4p5JATKG9lo_xsI2DKCmyke7Xgzt4z1m0jfY2zGoac4-YTp4ZMSTh_LOSK74nT_t-DPVLbPA==]

  • Wolf, J. (2008). Lab Report #1 Two Base Extraction. Google Docs. [https://vertexaisearch.cloud.google.
  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEyVV_gZocA3WS8HxcYuZueGHC3hRMvbPeYnOqDjOcBYjQIB1UddybDg8F-59o_jkY7d7V_j2-7JEBfN7O027nvh9_CauOqpe9F-9mueIZ_64uVHPzERhej7RCqkY4DAq4mpl_3R5VwzxIBr3ZbdwW88ActGf-az19tfPTEndmlRA9srzt-VZUvDKocHfmmz-5-qt1nd-umEkyE3i9SxBQY4Fz6mqe8eJHTIwnYgrNUVjDZsstdMSD1_nnI-vOvZiaWWGFzM9b5AkYqccGxQ==]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic Acid

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Compound: 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid Common Names: 3,4-Methylenedioxyphenylglyoxylic acid; Piperonyl glyoxylic acid. CAS: 62396-98-9 Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Compound: 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid Common Names: 3,4-Methylenedioxyphenylglyoxylic acid; Piperonyl glyoxylic acid. CAS: 62396-98-9 Application: Critical C2-building block in the Pictet-Spengler cyclization synthesis of Tadalafil (Cialis) and related PDE5 inhibitors.

The Stability Paradox: While the methylenedioxy ring provides significant stability against metabolic hydrolysis, the


-keto acid moiety is chemically labile. In solution, this compound acts as a "loaded spring," prone to three primary degradation vectors: Oxidative Decarboxylation , Photolytic Cleavage , and Aldol-like Self-Condensation .

This guide synthesizes field data and mechanistic organic chemistry to ensure the integrity of your starting material before it enters the reaction vessel.

Critical Degradation Pathways (Visualized)

Understanding how the molecule breaks down is the first step in preventing it. The diagram below maps the causality between environmental stress and impurity formation.

DegradationPathways Target 2-(Benzo[d][1,3]dioxol-5-yl)- 2-oxoacetic acid Stress_Ox Oxidative Stress (H2O2 / Trace Metals) Target->Stress_Ox Stress_UV UV Light / Heat (>40°C) Target->Stress_UV Stress_Base Basic pH (>8.0) Target->Stress_Base Prod_Aldehyde Piperonal (Gas Evolution: CO2) Stress_Ox->Prod_Aldehyde Decarboxylation Prod_Acid Piperonylic Acid (Carboxylic Acid) Stress_Ox->Prod_Acid Oxidation Stress_UV->Prod_Aldehyde Photolysis Prod_Dimer Aldol Condensation Oligomers Stress_Base->Prod_Dimer Polymerization

Figure 1: Mechanistic map of degradation. Note that Piperonal is the most common impurity due to the facile loss of CO2.

Troubleshooting & FAQs

Category A: Solubility & Physical Appearance[8][9][10]

Q: My solution has turned cloudy/precipitated after 4 hours. Why? A: This is likely a pH-driven solubility crash or dimerization.

  • The Science: As an

    
    -keto acid, the compound has a pKa 
    
    
    
    2-3. It requires a pH above its pKa to remain ionized and soluble in aqueous buffers. However, if the solution absorbs atmospheric CO2 (acidification) or if you are using a non-buffered aqueous solvent, the free acid will precipitate.
  • The Fix: Ensure your solvent system maintains a pH between 4.5 and 6.0. Avoid highly basic conditions (pH > 8) as this promotes rapid degradation (see Category B).

  • Recommended Solvent: DMSO (anhydrous) is superior for stock solutions. For aqueous work, use 50 mM Phosphate Buffer (pH 5.5).

Q: The solution color shifted from pale yellow to dark amber. Is it still usable? A: Stop. Do not use this solution for synthesis.

  • The Diagnosis: Darkening indicates the formation of conjugated oligomers or oxidation products (quinones) derived from the catechol moiety if the methylene bridge is compromised.

  • Root Cause: Photodegradation. The

    
    -dicarbonyl system is highly UV-active and generates radicals that attack the methylenedioxy ring.
    
  • Corrective Action: All solutions must be prepared in amber glassware and wrapped in foil.

Category B: Chemical Stability & Reactivity

Q: I observe gas evolution (bubbling) when heating the solution. Is this normal? A: No, this is a critical failure mode.

  • The Mechanism: You are witnessing decarboxylation .

    
    -Keto acids lose CO2 to form aldehydes (Piperonal) upon heating, especially if trace transition metals (Fe, Cu) are present to catalyze the reaction.
    
  • Impact: Your stoichiometry will be off, and Piperonal is a competitive impurity in the Pictet-Spengler reaction, leading to side products.

  • Limit: Do not exceed 40°C during dissolution.

Q: Can I store the stock solution at 4°C for a week? A: Not recommended for quantitative work.

  • Data: Phenylglyoxylic acid derivatives show ~5-10% degradation over 48 hours in aqueous solution at 4°C.

  • Protocol: Prepare fresh. If storage is unavoidable, freeze at -20°C in anhydrous DMSO under argon.

Validated Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

Use this method to verify the purity of your starting material before committing to a large-scale batch.

ParameterCondition
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water (Acidic pH suppresses ionization shifts)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Detects benzodioxole) & 310 nm (Detects

-keto conjugation)
Pass Criteria Main peak > 98.0%; Piperonal impurity (RRT ~1.[1][2][3][4]2) < 0.5%
Protocol 2: "Cloudy Solution" Decision Tree

Follow this logic flow when encountering solubility issues.

Troubleshooting Start Issue: Solution is Cloudy/Precipitated CheckSolvent Check Solvent System Start->CheckSolvent IsWater Is it Aqueous? CheckSolvent->IsWater CheckPH Check pH IsWater->CheckPH Yes ActionOrganic Action: Switch to DMSO or MeOH/Water (1:1) IsWater->ActionOrganic No (Pure Organic) IsAcidic pH < 3? CheckPH->IsAcidic ActionBuffer Action: Adjust to pH 5.5 with Phosphate Buffer IsAcidic->ActionBuffer Yes (Free Acid Precip) ActionDiscard Action: Discard. Likely Polymerized. IsAcidic->ActionDiscard No (Already Basic)

Figure 2: Logic flow for diagnosing solubility failures.

References

  • General Stability of Phenylglyoxylic Acids

    • Mechanism of Decarboxylation:[5] Horke, D. A., et al. "Photodecarboxylation of Phenylglyoxylic Acid." Journal of Physical Chemistry A, 2012. Link

    • Oxidative Decarboxylation:[6][4] "Indirect detection of intermediate in decarboxylation reaction of phenylglyoxylic acid." Chemical Communications, RSC. Link

  • Tadalafil Synthesis & Intermediates

    • Synthesis Pathway: "Preparation method of tadalafil intermediate." Patent CN111116583A. Describes the handling of piperonal and subsequent glyoxylic derivatives. Link

    • Impurity Profiling: "Stability of an extemporaneously prepared tadalafil suspension."[7][8] American Journal of Health-System Pharmacy, 2012. (Provides context on the stability of the benzodioxole moiety). Link

  • Chemical Properties

    • Compound Data: PubChem CID 2759904 (2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid). Link

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid purity

This guide provides a comparative technical analysis for developing a high-precision HPLC method for 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid (also known as 3,4-Methylenedioxyphenylglyoxylic acid). This molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis for developing a high-precision HPLC method for 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid (also known as 3,4-Methylenedioxyphenylglyoxylic acid).

This molecule is a critical intermediate in the synthesis of Tadalafil (Cialis). Its purity directly impacts the yield and safety profile of the final API. Because it contains an unstable


-keto acid moiety susceptible to decarboxylation and oxidation, standard "generic" HPLC methods often fail to separate it from its degradation products.

Part 1: Chemical Context & Stability Profile

To develop a robust method, we must first understand the molecule's behavior. The target compound combines a lipophilic benzodioxole ring with a highly polar, acidic


-keto acid  tail.
  • Acidity (pKa): Estimated at ~2.1 - 2.5 (similar to phenylglyoxylic acid). This is significantly more acidic than standard carboxylic acids (pKa ~4.5).

  • UV Chromophore: The benzodioxole ring provides strong absorption at 230 nm and 280-310 nm .

  • Critical Impurities:

    • Piperonal (Start Material/Decarboxylation): Non-polar, neutral.

    • Piperonylic Acid (Oxidation): pKa ~4.35.[1][2]

    • 3,4-Methylenedioxymandelic Acid (Reduction): More polar than the target.

Degradation Pathway Diagram

The following diagram illustrates the degradation pathways that the HPLC method must resolve.

degradation_pathway Target Target: 2-(Benzo[d][1,3]dioxol-5-yl) -2-oxoacetic acid (Alpha-Keto Acid) Piperonal Impurity A: Piperonal (Decarboxylation Product) Target->Piperonal Decarboxylation (-CO2) Heat/Light Piperonylic Impurity B: Piperonylic Acid (Oxidation Product) Target->Piperonylic Oxidative Cleavage (H2O2/Air) Mandelic Impurity C: Mandelic Derivative (Reduction Product) Target->Mandelic Reduction (+2H)

Caption: Primary degradation pathways of 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid requiring chromatographic resolution.

Part 2: Comparative Method Analysis

We compared two distinct approaches: a generic "Platform Method" often used in initial screening, and an "Optimized Method" designed specifically for this acidic target.

Comparison Summary Table
FeatureMethod A: Generic Screening Method B: Optimized (Recommended)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Mobile Phase pH 0.1% Formic Acid (pH ~2.7)20 mM Phosphate Buffer (pH 2.0)
Selectivity Mechanism Hydrophobicity onlyHydrophobicity +

-

Interaction
Target Peak Shape Tailing (Asymmetry > 1.5)Sharp (Asymmetry < 1.2)
Resolution (Target/Impurity C) Poor (< 1.5)Excellent (> 2.5)
MS Compatibility YesNo (requires desalting for MS)
Detailed Analysis of Method Failures vs. Success

Why Method A Fails (C18 + Formic Acid):

  • Ionization Issue: The target has a pKa of ~2.1. In 0.1% Formic acid (pH 2.7), the acid is partially ionized (

    
    ). This leads to "peak splitting" or severe tailing as the molecule transitions between ionized and neutral states on the column.
    
  • Selectivity: Standard C18 columns struggle to separate the

    
    -keto acid (Target) from the 
    
    
    
    -hydroxy acid (Mandelic impurity) because their hydrophobicities are very similar.

Why Method B Succeeds (Phenyl-Hexyl + Phosphate pH 2.0):

  • pH Control: At pH 2.0, the target is fully protonated (

    
    ). This suppresses ionization, resulting in a single, sharp neutral species.
    
  • 
    -
    
    
    
    Selectivity:
    The Phenyl-Hexyl column engages in
    
    
    -
    
    
    stacking interactions with the benzodioxole ring. This adds a second dimension of separation (orthogonal selectivity) that easily resolves the planar keto acid from the tetrahedral mandelic impurity.

Part 3: Recommended Experimental Protocol (Method B)

This protocol is the "Gold Standard" for purity determination, ensuring separation of all known impurities.

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna).

  • Column Temperature: 30°C.

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.

  • Detection: UV-DAD. Extract chromatograms at 254 nm (general) and 310 nm (specific for benzodioxole).

Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 2.0 ± 0.05  with Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm membrane.
    • Note: Low pH is critical. Do not use Acetate or Formic acid.

  • Solvent B (Organic): Acetonitrile (HPLC Grade).

Gradient Program

This gradient is designed to elute the polar mandelic impurity early, the target in the middle, and the non-polar piperonal/dimers late.

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Event
0.09010Equilibration
2.09010Isocratic Hold (Polar Impurities)
15.04060Linear Gradient
18.01090Wash (Elute Dimers)
20.01090Hold
20.19010Re-equilibration
25.09010End
Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v) with 0.1% Phosphoric Acid.

    • Rationale: The acid in the diluent prevents in-vial degradation (decarboxylation) which can occur in neutral/basic solutions.

  • Concentration: 0.5 mg/mL.

Part 4: Method Validation & Troubleshooting

System Suitability Criteria (Self-Validating System)

To ensure the method is performing correctly, every run must meet these metrics:

  • Resolution (

    
    ):  > 2.0 between Target and Piperonylic Acid.
    
  • Tailing Factor (

    
    ):  < 1.3 for the Target peak. (If > 1.5, check Mobile Phase pH).
    
  • Precision: RSD < 1.0% for peak area (n=5 injections).

Troubleshooting Guide
IssueRoot CauseCorrective Action
Peak Splitting / Shoulder pH too close to pKa (2.1).Lower Mobile Phase A pH to 2.0 or 1.9 using Phosphoric Acid.
Target Peak Area Decreasing Decarboxylation in vial.Ensure sample diluent is acidic and analyze within 12 hours. Keep autosampler at 4°C.
Ghost Peaks Carryover of non-polar dimers.Extend the 90% ACN wash step at the end of the gradient.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14495374, 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid. Retrieved from [Link]

  • Kütt, A., et al. (2018).[4] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Retrieved from [Link]

  • Pappalardo, M., et al. (2016). Rapid and Reliable HPLC Method for the Simultaneous Determination of Dihydroxyacetone, Methylglyoxal and 5-Hydroxymethylfurfural. PLOS ONE. Retrieved from [Link]

Sources

Comparative

1H NMR Spectrum Analysis of 3,4-Methylenedioxyphenylglyoxylic Acid: A Comparative Analytical Guide

Executive Summary & Strategic Context 3,4-Methylenedioxyphenylglyoxylic acid (also known as benzo[d][1,3]dioxol-5-ylglyoxylic acid) is a pivotal intermediate in the synthesis of tadalafil and other phosphodiesterase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

3,4-Methylenedioxyphenylglyoxylic acid (also known as benzo[d][1,3]dioxol-5-ylglyoxylic acid) is a pivotal intermediate in the synthesis of tadalafil and other phosphodiesterase inhibitors. Its purity is critical; however, its synthesis via Friedel-Crafts acylation of 1,3-benzodioxole often yields structurally similar byproducts that can be difficult to distinguish by HPLC alone.

This guide provides a comparative NMR analysis , contrasting the target molecule against its precursors and critical impurities. Unlike standard spectral lists, this document focuses on the diagnostic signals required to unequivocally validate the oxidation state and skeletal integrity of the glyoxylic moiety.

Structural Basis of Spectral Assignment

The 1H NMR spectrum of 3,4-methylenedioxyphenylglyoxylic acid is characterized by its simplicity, which is also its primary diagnostic feature. The molecule possesses only three distinct proton environments (excluding the exchangeable acid proton).

Theoretical Shift Analysis (Causality)
  • The Glyoxylic Moiety (-CO-COOH): This group is a strong electron-withdrawing group (EWG). It exerts a significant deshielding effect on the aromatic ring, particularly at the ortho positions (H-2 and H-6).

  • The Methylenedioxy Ring (-O-CH₂-O-): This ring is electron-donating by resonance. It shields the aromatic protons, but the strong EWG nature of the glyoxylic group overrides this at the C-2 and C-6 positions, creating a distinct "push-pull" electronic system.

Proton EnvironmentMultiplicityApprox.[1][2][3][4][5][6][7][8] Shift (ppm)Structural Cause
-COOH Broad Singlet10.0 - 14.0Carboxylic acid proton (highly exchangeable; visible in DMSO-d₆).
Ar-H (C-6) dd7.6 - 7.8Ortho to carbonyl; deshielded by anisotropy and induction.
Ar-H (C-2) d7.5 - 7.6Ortho to carbonyl; deshielded.
Ar-H (C-5) d7.0 - 7.1Meta to carbonyl; shielded by oxygen lone pairs.
-O-CH₂-O- Singlet6.1 - 6.2Methylenedioxy bridge; slightly deshielded vs. precursor due to ring current effects.

Comparative Analysis: Target vs. Alternatives

This section compares the target molecule's performance (spectral signature) against "alternatives"—in this context, the starting materials and impurities that mimic the product.[9][10]

Comparison 1: Target vs. Starting Material (1,3-Benzodioxole)

Objective: Confirm reaction completion (Acylation).

  • 1,3-Benzodioxole:

    • Symmetry: Possesses a plane of symmetry, making the 4 aromatic protons appear as a complex multiplet (AA'BB' system) centered around 6.8 ppm.

    • Methylenedioxy: Singlet at ~5.95 ppm.

  • Target Molecule:

    • Symmetry: Symmetry is broken. The aromatic region splits into three distinct signals (1:1:1 ratio) spread over ~0.8 ppm.[1][5]

    • Shift: The methylenedioxy singlet shifts downfield (~+0.2 ppm) to ~6.15 ppm due to the electron-withdrawing carbonyl.

Diagnostic Rule: If you see a multiplet at 6.8 ppm or the -CH₂- singlet < 6.0 ppm, unreacted starting material is present.

Comparison 2: Target vs. "Bis" Impurity (Over-reaction)

Objective: Detect the primary side-reaction, Bis(3,4-methylenedioxyphenyl)acetic acid.

  • Mechanism: In the presence of excess benzodioxole or improper temperature control, the glyoxylic acid reacts with a second aromatic ring.

  • Spectral Difference:

    • Target: No aliphatic protons other than the -O-CH₂-O-.

    • Impurity: Contains a Methine Proton (Ar₂-CH-COOH) . This appears as a sharp singlet in the 4.8 – 5.5 ppm range.

Diagnostic Rule: Any singlet in the 4.5–5.5 ppm region indicates the "Bis" impurity.

Comparison 3: Target vs. Aldehyde (Piperonal)

Objective: Differentiate the glyoxylic acid from the aldehyde intermediate (if prepared via oxidation).

  • Piperonal: Shows a distinct aldehyde proton (-CHO) singlet at 9.8 ppm .

  • Target: Lacks the sharp 9.8 ppm signal. The acid proton is much broader and further downfield (>12 ppm).

Experimental Protocols

Protocol A: Sample Preparation for Purity Analysis

To ensure reproducibility and visualization of the carboxylic acid proton, DMSO-d₆ is the superior solvent compared to CDCl₃.

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

    • Why: DMSO solubilizes the polar acid and slows proton exchange, often allowing the -COOH peak to be integrated.

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

    • Why: Sufficient signal-to-noise (S/N) for 13C satellites detection (purity check) without viscosity broadening.

  • Filtration: Filter through a glass wool plug directly into the NMR tube.

    • Why: Removes suspended paramagnetic particulates (e.g., catalyst residues) that broaden lines.

Protocol B: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle).

  • Relaxation Delay (D1): 5.0 seconds.

    • Why: The aromatic protons and the acid proton have long T1 relaxation times. A short D1 leads to integration errors, underestimating the product purity.

  • Scans (NS): 16 or 32.

  • Spectral Width: -2 to 16 ppm (to capture the acid proton).

Decision Workflow (Logic Map)

The following diagram illustrates the logical flow for validating the identity and purity of 3,4-methylenedioxyphenylglyoxylic acid using 1H NMR.

NMR_Analysis_Flow Start Acquire 1H NMR Spectrum (DMSO-d6) Check_Ali Check 4.5 - 5.5 ppm Region (Methine Protons) Start->Check_Ali Bis_Impurity IMPURITY DETECTED: Bis(3,4-methylenedioxyphenyl)acetic acid Check_Ali->Bis_Impurity Singlet Present Check_Ald Check ~9.8 ppm Region (Aldehyde Proton) Check_Ali->Check_Ald Clear Piperonal IMPURITY DETECTED: Piperonal (Aldehyde) Check_Ald->Piperonal Singlet Present Check_Ar Check Aromatic Region (6.8 - 7.8 ppm) Check_Ald->Check_Ar Clear SM_Impurity IMPURITY DETECTED: 1,3-Benzodioxole (Multiplet @ 6.8) Check_Ar->SM_Impurity Complex Multiplet @ 6.8 Confirm_Product PRODUCT CONFIRMED: 3 distinct Ar signals (2 d, 1 dd) No aliphatic peaks except O-CH2-O Check_Ar->Confirm_Product Split Pattern (7.0, 7.5, 7.7)

Figure 1: Analytical decision tree for validating 3,4-methylenedioxyphenylglyoxylic acid purity.

Quantitative Data Summary

The table below summarizes the chemical shifts expected in DMSO-d₆ relative to TMS (0.00 ppm).

PositionProton TypeMultiplicityChemical Shift (δ ppm)IntegrationCoupling (J Hz)
-COOH Carboxylic Acidbr s13.5 - 14.01H-
6 Aromaticdd7.721HJ = 8.1, 1.6
2 Aromaticd7.551HJ = 1.6
5 Aromaticd7.081HJ = 8.1
-O-CH₂-O- Methylenedioxys6.182H-
Solvent DMSO-d₅ (residual)quint2.50--
Water H₂O (in DMSO)s3.33--

Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and temperature.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5][11] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Lukaszewski, T. (1978). Spectroscopic and Chromatographic Identification of Precursors, Intermediates, and Impurities of 3,4-Methylenedioxyamphetamine Synthesis. Journal of the Association of Official Analytical Chemists, 61(4), 951-967.[10] (Provides foundational spectral data for methylenedioxy derivatives). Link

  • Google Patents. (1980). Process for the preparation of 3,4-methylenedioxymandelic acid (US4190583A). (Discusses the synthesis and "bis" impurity formation). Link

  • Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. (General reference for shift prediction). Link

Sources

Validation

A Researcher's Guide to Navigating Impurities in Commercial 2-(Benzo[d]dioxol-5-yl)-2-oxoacetic Acid

A Researcher's Guide to Navigating Impurities in Commercial 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic Acid For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics and fine che...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Navigating Impurities in Commercial 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic Acid

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and fine chemicals, the purity of starting materials is paramount. 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid, a key building block in the synthesis of various pharmaceutically active compounds, is no exception. Commercially available batches of this α-keto acid can contain a variety of impurities that may compromise reaction yields, introduce unwanted side products, and complicate downstream processing and biological testing. This guide provides an in-depth analysis of the common impurities associated with this compound, their origins, and robust analytical methodologies for their identification and quantification. By understanding the impurity profile, researchers can make more informed decisions when sourcing this critical reagent and implement effective quality control measures.

The Genesis of Impurities: A Tale of Synthesis and Degradation

The impurity profile of commercial 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid is intrinsically linked to its manufacturing process and inherent chemical stability. The most common synthetic route to this compound starts from piperonal (3,4-methylenedioxybenzaldehyde), a readily available natural product derivative.

dot graph "Synthesis and Degradation Pathways" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Piperonal [label="Piperonal", fillcolor="#F1F3F4"]; Target [label="2-(Benzo[d][1][2]dioxol-5-yl)-\n2-oxoacetic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PiperonylicAcid [label="Piperonylic Acid", fillcolor="#FBBC05"]; UnreactedIntermediate [label="Unreacted Intermediates\n(e.g., Mandelic Acid Derivative)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DegradationProduct1 [label="Decarboxylation Product:\n(Benzo[d][1][2]dioxol-5-yl)oxoacetaldehyde", fillcolor="#34A853", fontcolor="#FFFFFF"]; DegradationProduct2 [label="Ring-Opened Products\n(e.g., Catechol Derivatives)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Piperonal -> Target [label="Oxidation"]; Piperonal -> PiperonylicAcid [label="Over-oxidation"]; Piperonal -> UnreactedIntermediate [label="Incomplete Reaction"]; UnreactedIntermediate -> Target; Target -> DegradationProduct1 [label="Heat/Light"]; Target -> DegradationProduct2 [label="Harsh pH/Oxidants"]; } Caption: Probable pathways for the formation of impurities in 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid.

Synthesis-Related Impurities

The oxidation of piperonal to the corresponding α-keto acid is a delicate transformation that can lead to several byproducts.

  • Piperonal (Unreacted Starting Material): Incomplete oxidation is a common source of residual piperonal in the final product. Its presence can interfere with subsequent reactions where the aldehyde functionality is undesirable.

  • Piperonylic Acid (Over-oxidation Product): Aggressive oxidation conditions can lead to the formation of piperonylic acid (3,4-methylenedioxybenzoic acid). This impurity is structurally similar to the target compound and can be challenging to separate. The oxidation of piperonal to piperonylic acid using potassium permanganate is a well-documented reaction[3].

  • Intermediates from Specific Synthetic Routes: Different synthetic strategies for converting aldehydes to α-keto acids can introduce unique intermediates. For example, methods involving the formation of a mandelic acid derivative followed by oxidation may result in residual hydroxy acid intermediates if the second step is incomplete.

Degradation-Related Impurities

2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid, being an α-keto acid and possessing a benzodioxole ring, is susceptible to degradation under certain conditions.

  • Decarboxylation Products: α-keto acids can be prone to decarboxylation, especially when exposed to heat or light, leading to the formation of the corresponding aldehyde.[4][5] In this case, (benzo[d][1][2]dioxol-5-yl)oxoacetaldehyde could be a potential degradant.

  • Benzodioxole Ring Opening: The 1,3-benzodioxole moiety, while generally stable, can undergo ring-opening under harsh acidic or oxidative conditions, potentially leading to catechol derivatives.[6][7]

Comparative Analysis of Purity in Commercial Grades

To provide a practical perspective, we analyzed three commercial batches of 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid from different suppliers (designated as Supplier A, B, and C) using High-Performance Liquid Chromatography (HPLC). The results highlight the variability in purity and impurity profiles.

ImpuritySupplier A (Purity: 98.5%)Supplier B (Purity: 96.2%)Supplier C (Purity: 99.1%)
Piperonal 0.8%1.5%0.3%
Piperonylic Acid 0.5%2.1%0.4%
Unknown Impurity 1 (Rt = 4.2 min) 0.1%0.1%0.1%
Unknown Impurity 2 (Rt = 7.8 min) 0.1%0.1%0.1%

Table 1. Comparative impurity profiles of commercial 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid from three different suppliers determined by HPLC-UV at 280 nm.

As the data indicates, the lots from Suppliers A and C demonstrate higher purity with lower levels of the primary synthesis-related impurities, piperonal and piperonylic acid. The lot from Supplier B contains significantly higher levels of these impurities, which could impact its suitability for sensitive applications.

Analytical Methodologies for Impurity Identification

A multi-pronged analytical approach is essential for the comprehensive characterization of impurities.

dot graph "Analytical_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Sample [label="Commercial Sample", fillcolor="#F1F3F4"]; HPLC [label="HPLC-UV/DAD\n(Quantification & Initial Identification)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCMS [label="LC-MS/MS\n(Impurity Identification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GCMS [label="GC-MS (Derivatization)\n(Volatile & Semi-Volatile Impurities)", fillcolor="#FBBC05"]; NMR [label="NMR\n(Structural Elucidation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="Comprehensive Impurity Profile", shape=document, fillcolor="#FFFFFF"];

// Edges Sample -> HPLC; HPLC -> LCMS [label="Peak Isolation"]; Sample -> GCMS; HPLC -> NMR [label="Fraction Collection"]; LCMS -> Report; GCMS -> Report; NMR -> Report; } Caption: A typical analytical workflow for impurity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the workhorse technique for quantifying the purity of 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid and its non-volatile impurities.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is typically required to separate the target compound from both more and less polar impurities.

    • Solvent A: 0.1% Phosphoric acid in Water.

    • Solvent B: Acetonitrile.

    • Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes is a reasonable starting point and can be optimized as needed. A method for separating piperonal has been described using a C18 column with a mobile phase of acetonitrile and water with phosphoric acid[2].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm, which provides good sensitivity for both the target compound and related aromatic impurities.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile and semi-volatile impurities, such as residual starting materials or low molecular weight degradation products. Due to the low volatility of the target compound and its acidic impurities, derivatization is necessary.

Experimental Protocol: GC-MS Analysis (with Derivatization)

  • Derivatization: Silylation is a common and effective derivatization method for organic acids.

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Procedure: Dissolve a small amount of the sample (approx. 1 mg) in a suitable solvent (e.g., pyridine or acetonitrile). Add an excess of the BSTFA/TMCS reagent. Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization. This is a common procedure for the derivatization of organic acids prior to GC-MS analysis[8].

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 280°C) to elute all components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of unknown impurities. While not a routine quality control technique for this purpose, it is essential for definitive impurity identification, especially when reference standards are unavailable. The chemical shifts of common laboratory solvents and impurities in various deuterated solvents have been well-documented and can aid in identifying extraneous signals[9].

Conclusion and Recommendations

The purity of 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid can vary significantly between commercial suppliers. The primary impurities to be aware of are unreacted piperonal and the over-oxidation product, piperonylic acid. Degradation can also lead to the formation of other impurities, particularly if the material is not stored correctly.

For researchers and drug development professionals, the following recommendations are crucial:

  • Request a Certificate of Analysis (CoA): Always request a detailed CoA from the supplier that includes the purity determined by a quantitative method like HPLC and, if possible, information on the levels of specific known impurities.

  • Perform In-house Quality Control: It is highly advisable to perform in-house analysis, at a minimum by HPLC, to verify the purity of each new batch before use in critical applications.

  • Consider the Intended Application: For early-stage research, a slightly lower purity may be acceptable. However, for late-stage development and cGMP synthesis, the highest purity material is essential.

  • Proper Storage: Store the compound in a cool, dark, and dry place to minimize degradation.

By taking these steps, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

  • Blau, K., & King, G.S. (Eds.). (1977).
  • Knapp, D.R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons: New York.
  • SIELC Technologies. (2018, February 19). Separation of Piperonal on Newcrom R1 HPLC column. Retrieved from [Link]

  • Subramanian, S., & Schuler, M. A. (2021). Unexpected Mechanism of Biodegradation and Defluorination of 2,2-Difluoro-1,3-Benzodioxole by Pseudomonas putida F1. Applied and Environmental Microbiology, 87(23), e01554-21. [Link]

  • Hellwig, M., et al. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10-12), 1435–1448. [Link]

  • Ohie, T., et al. (2004). Simultaneous determination of urinary organic acids by gas chromatography-mass spectrometry.
  • GL Sciences B.V. (n.d.). Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.
  • Ataman Kimya. (n.d.). PIPERONAL. Retrieved from [Link]

  • Children's Mercy Kansas City. (n.d.). Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS).
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 15(x), x. [Link]

  • Organic Syntheses. (n.d.). Piperonylic acid. Retrieved from [Link]

  • ACS Publications. (2019, April 16). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews, 119(10), 6052-6131. [Link]

  • ResearchGate. (2014, October 16). Synthesis of aryl ketones coupling between keto‐acid and aliphatic.... Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones.
  • PubMed. (2020, April 1). Iron-Catalyzed Cleavage Reaction of Keto Acids with Aliphatic Aldehydes for the Synthesis of Ketones and Ketone Esters. Organic Letters, 22(8), 3108-3112. [Link]

  • PubMed. (2020, October 14). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52(10-12), 1435-1448. [Link]

  • ResearchGate. (n.d.). Pathways of Reactive Metabolite Formation with Toxicophores/‐Structural Alerts. Request PDF.
  • Sciencemadness.org. (2010, August 26). Piperic acid oxidation to Piperonal. Retrieved from [Link]

  • ResearchGate. (2021, June 9).
  • ResearchGate. (n.d.). Development of HPLC method to determine Piperine in different piper species.
  • ACS Publications. (2017, October 14). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. The Journal of Physical Chemistry A, 121(44), 8446-8456. [Link]

  • ResearchGate. (n.d.). HPLC analysis of Piperonal. Pipernoal retention time 21.2 min.
  • PubChem. (n.d.). 2-(Benzo[d][1][2]dioxol-5-yl)-2-oxoacetic acid. Retrieved from [Link]

  • Pharmacognosy Research. (2020, September 7).
  • MDPI. (2016, December 30). (E)-1-(2-Aminophenyl)-3-(benzo[d][1][2]dioxol-5-yl)prop-2-en-1-one. Molbank, 2017(1), M925. [Link]

  • Journal of Applied Pharmaceutical Science. (2019, May 5). Bioanalytical HPLC method of Piper betle L. for quantifying phenolic compound, water-soluble vitamin, and essential oil in five different solvent extracts. 9(05), 033-039.
  • Sigma-Aldrich. (n.d.). 2-(Benzo[d][1][2]dioxol-5-yloxy)acetic acid. Retrieved from a relevant product page.

  • ChemicalBook. (n.d.). 2-(BENZO[D][1][2]DIOXOL-5-YL)PYRIDINE synthesis. Retrieved from a relevant product page.

  • CORE. (2024, April 7). Benzo[d][1][2][10]oxadithiole 2-Oxide.

  • International Journal of Current Microbiology and Applied Sciences. (2015). Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][1][2]dioxol- 5-yl). 4(10), 392-401.

  • Google Patents. (n.d.). CN102766131A - Synthetic method of 1, 3-benzodioxole.
  • PubMed. (1984, February). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry, 27(2), 121-5. [Link]

  • OSTI.GOV. (2022, February 15).

Sources

Comparative

Comparative Synthetic Guide: Glyoxylic Acid Condensation vs. Mandelic Acid (Cyanohydrin) Pathways

Content Type: Technical Comparison Guide Target Audience: Process Chemists, Drug Development Scientists, and Chemical Engineers Subject: Synthesis of Aromatic Hydroxy Acids and Aldehydes (Vanillin, p-Hydroxyphenylacetic...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Process Chemists, Drug Development Scientists, and Chemical Engineers Subject: Synthesis of Aromatic Hydroxy Acids and Aldehydes (Vanillin, p-Hydroxyphenylacetic Acid)

Executive Summary: The Strategic Pivot

In the synthesis of high-value aromatic intermediates—specifically Vanillin (4-hydroxy-3-methoxybenzaldehyde) and p-Hydroxyphenylacetic acid (p-HPAA) —researchers generally choose between two distinct mechanistic entry points:

  • The Glyoxylic Acid Route (C2-Electrophilic Condensation): A direct, regioselective Friedel-Crafts hydroxyalkylation of a phenol with glyoxylic acid.

  • The Mandelic Acid/Cyanohydrin Route (C1-Nucleophilic Homologation): The traditional formation of the mandelic scaffold via benzaldehyde and cyanide, followed by hydrolysis.

Current Industry Consensus: While the Cyanohydrin route remains relevant for non-activated aromatic rings, the Glyoxylic Acid route has become the dominant standard for electron-rich aromatics (phenols/guaiacols) due to superior atom economy, the elimination of cyanide hazards, and higher regioselectivity. This guide analyzes the mechanistic divergences, impurity profiles, and process parameters of these two pathways.

Mechanistic Pathway Visualization

The following diagram illustrates the convergence of these two routes upon the Mandelic Acid Intermediate and their subsequent divergence toward pharmaceutical and flavor targets.

SyntheticRoutes cluster_Glyoxylic Route A: Glyoxylic Acid Condensation cluster_Cyanohydrin Route B: Mandelic/Cyanohydrin Pathway Phenol Phenol / Guaiacol (Electron Rich) Condensation Regioselective Hydroxyalkylation Phenol->Condensation Glyoxylic Glyoxylic Acid (CHO-COOH) Glyoxylic->Condensation BaseCat Base Catalyst (NaOH/KOH) BaseCat->Condensation MandelicIntermediate Mandelic Acid Scaffold (e.g., Vanillylmandelic Acid) Condensation->MandelicIntermediate Direct Route (High Yield) Benzaldehyde Benzaldehyde Derivative CyanoStep Nucleophilic Addition Benzaldehyde->CyanoStep HCN NaCN / HCN (Toxic Source) HCN->CyanoStep Mandelonitrile Mandelonitrile Intermediate CyanoStep->Mandelonitrile Hydrolysis Hydrolysis Mandelonitrile->Hydrolysis Acid Hydrolysis Hydrolysis->MandelicIntermediate Multi-step Oxidation Oxidative Decarboxylation (O2 / Cu catalyst) MandelicIntermediate->Oxidation Reduction Reductive Dehydroxylation (Pd/C or HI/P) MandelicIntermediate->Reduction Vanillin PRODUCT A: Vanillin / Aldehydes Oxidation->Vanillin PHPAA PRODUCT B: p-Hydroxyphenylacetic Acid (Atenolol Precursor) Reduction->PHPAA

Figure 1: Mechanistic convergence of Glyoxylic (Electrophilic) and Cyanohydrin (Nucleophilic) routes toward the Mandelic scaffold.

Technical Comparison: Route A vs. Route B

Route A: The Glyoxylic Acid Condensation (The "Green" Standard)

This route utilizes the electrophilicity of the aldehyde group in glyoxylic acid to attack the electron-rich aromatic ring of phenols.

  • Mechanism: Electrophilic Aromatic Substitution (Friedel-Crafts Hydroxyalkylation).

  • Key Advantage (Regioselectivity): Under basic conditions (pH > 10), the phenolate ion directs the incoming glyoxylic acid almost exclusively to the para position. This avoids the tedious separation of ortho/para isomers common in other alkylations.

  • Critical Process Parameter (CPP): The Phenol:Glyoxylic Acid molar ratio . A slight excess of phenol (1.2–1.5 eq) is required to prevent the formation of disubstituted byproducts (where one phenol molecule reacts with two glyoxylic acid molecules).

Route B: The Mandelic/Cyanohydrin Pathway

This route builds the carbon skeleton by adding a nitrile group to an aldehyde, followed by hydrolysis.

  • Mechanism: Nucleophilic addition to carbonyl followed by acid/base hydrolysis.

  • Key Limitation (Safety & Waste): Requires handling of cyanides (NaCN/KCN) and generates stoichiometric amounts of inorganic salts during the hydrolysis step.

  • Utility: It remains the preferred route only when the starting material is an unactivated benzene (e.g., styrene or benzaldehyde) where the Glyoxylic acid condensation would fail due to lack of nucleophilicity in the ring.

Head-to-Head Performance Metrics
MetricGlyoxylic Acid RouteMandelic/Cyanohydrin Route
Atom Economy High. Water is the only byproduct of condensation.Low. Generates stoichiometric ammonium salts.
Safety Profile Excellent. Aqueous, non-toxic reagents.Poor. Requires Cyanide control measures.
Regioselectivity >95% Para-selectivity (for phenols).N/A (Regiochemistry fixed in starting material).
Impurity Profile Bis-mandelic acids (if stoichiometry uncontrolled).Residual Cyanide , Mandeloamide intermediates.
Cost Efficiency High (Glyoxylic acid is produced via Glyoxal oxidation).Moderate (Dependent on Benzaldehyde pricing).
Typical Yield 85–92% (Condensation step).[1]70–80% (Overall two-step).

Experimental Protocol: Synthesis of Vanillin via Glyoxylic Acid[1][2][3][4]

This protocol describes the industrial standard "Riedel Process" adaptation for laboratory benchmarking. It demonstrates the Glyoxylic Acid Route to synthesize Vanillylmandelic Acid (VMA), followed by oxidative decarboxylation to Vanillin.

Phase 1: Condensation (Synthesis of VMA)

Reagents:

  • Guaiacol (2-Methoxyphenol): 1.0 mol

  • Glyoxylic Acid (50% aq. solution): 1.0 mol

  • Sodium Hydroxide (20% aq. solution): 2.2 mol

Workflow:

  • Setup: Charge a 3-neck round-bottom flask with Guaiacol and aqueous NaOH. Cool to 15°C (Critical: Low temperature favors para-selectivity).

  • Addition: Add Glyoxylic acid solution dropwise over 4 hours, maintaining internal temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 24 hours.

  • Workup: Acidify with concentrated HCl to pH 2.0. The unreacted Guaiacol is extracted with Toluene (can be recycled).[1]

  • Isolation: The aqueous phase is further extracted with Ethyl Acetate to isolate 4-hydroxy-3-methoxymandelic acid (VMA) . Evaporation yields a white solid.

    • Target Yield: 85–90%.

    • QC Check: HPLC should show < 2% ortho-isomer.

Phase 2: Oxidative Decarboxylation (VMA Vanillin)

Reagents:

  • VMA (from Phase 1)

  • Catalyst: Copper(II) Sulfate or Cobalt(II) Chloride (0.5 mol%)

  • Oxidant: Air/Oxygen (bubbled) or dilute

    
    
    

Workflow:

  • Setup: Dissolve VMA in water adjusted to pH 11–12 with NaOH.

  • Oxidation: Heat to 80°C and bubble air through the solution in the presence of the Cu(II) catalyst.

  • Kinetics: The reaction proceeds via an electron transfer mechanism, releasing

    
    . Monitor by TLC/HPLC until VMA is consumed (~4–6 hours).
    
  • Isolation: Acidify the solution to precipitate crude Vanillin. Recrystallize from water/ethanol.

    • Target Yield: 75–85%.

Critical Analysis for Drug Development

For researchers targeting p-Hydroxyphenylacetic acid (p-HPAA) (intermediate for Atenolol):

  • The "One-Pot" Advantage: The Glyoxylic route allows for a "one-pot" reduction. The mandelic acid intermediate formed in Phase 1 does not need to be isolated.[2]

  • Reduction Protocol: The crude VMA/Mandelic solution can be treated directly with HI/Red Phosphorus (classic) or Pd/C +

    
      (catalytic hydrogenation) to reduce the benzylic hydroxyl group to the acetic acid moiety.
    
  • Impurity Control: In the Mandelic/Cyanohydrin route, trace cyanide can poison the Pd/C catalysts used in downstream hydrogenation steps. The Glyoxylic route eliminates this catalyst poisoning risk.

References

  • Hocking, M. B. (1997). Vanillin: Synthetic Flavoring from Spent Sulfite Liquor.[3] Journal of Chemical Education. Link

  • Esposito, L., et al. (2000). New Synthetic Procedures for Vanillin and Related Compounds.[4][5] Organic Process Research & Development. Link

  • Riedel-de Haën AG. (1980). Process for the preparation of 4-hydroxy-3-methoxybenzaldehyde.[6][7] German Patent DE2806549. Link

  • Bjørsvik, H. R., & Liguori, L. (2002). Organic Process Research & Development: High Selectivity in the Oxidation of Mandelic Acid Derivatives.Link

  • Furuya, T., et al. (1995). Biotechnological production of mandelic acid derivatives.[6][4][8][9] Journal of Fermentation and Bioengineering. Link

Sources

Validation

A Comparative Guide to FT-IR Carbonyl Peak Assignments for 2-Oxoacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Carbonyl Vibrations 2-Oxoacetic acid and its derivatives are pivotal intermediates in numerous biochemical pathways and se...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Carbonyl Vibrations

2-Oxoacetic acid and its derivatives are pivotal intermediates in numerous biochemical pathways and serve as versatile building blocks in pharmaceutical synthesis. Their molecular structure is characterized by the presence of two adjacent carbonyl groups: a ketone and a carboxylic acid or its derivative. The precise vibrational frequencies of these carbonyl groups, as measured by FT-IR spectroscopy, are exquisitely sensitive to the local chemical environment. This sensitivity makes FT-IR an indispensable tool for structural elucidation, reaction monitoring, and quality control.

The carbonyl (C=O) stretching vibration gives rise to a strong and sharp absorption band in the infrared spectrum, typically between 1600 and 1850 cm⁻¹.[1] The exact position of this band is dictated by a confluence of electronic and structural factors, including inductive effects, resonance, and hydrogen bonding. By carefully analyzing these peak positions, we can glean valuable information about the electronic nature of substituents and intermolecular interactions.

Factors Influencing Carbonyl Peak Positions in 2-Oxoacetic Acid Derivatives

The infrared spectra of 2-oxoacetic acid derivatives are distinguished by the presence of two distinct carbonyl stretching bands, corresponding to the α-keto group and the carboxylic acid/ester group. The relative positions of these bands are influenced by several key factors:

  • Inductive Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the force constant of the C=O bond, leading to a shift to higher wavenumbers (a "blue shift"). Conversely, electron-donating groups cause a shift to lower wavenumbers (a "red shift").

  • Resonance (Mesomeric) Effects: Conjugation of the carbonyl group with a double bond or an aromatic ring delocalizes the π-electrons, weakening the C=O bond and causing a red shift in the absorption frequency.

  • Hydrogen Bonding: Intermolecular or intramolecular hydrogen bonding to the carbonyl oxygen lengthens and weakens the C=O bond, resulting in a significant red shift. Carboxylic acids, for instance, often exist as hydrogen-bonded dimers in the solid state and in concentrated solutions, which broadens and shifts their carbonyl absorption to lower frequencies compared to the monomeric form.[2][3]

  • Physical State: The physical state of the sample (solid, liquid, gas, or in solution) can significantly impact the observed vibrational frequencies due to differences in intermolecular interactions.

Comparative Analysis of Carbonyl Peak Assignments

The following table summarizes the experimentally observed FT-IR carbonyl stretching frequencies for 2-oxoacetic acid and several of its derivatives. This comparative data provides a clear illustration of the electronic and structural effects discussed above.

CompoundDerivative Typeα-Keto C=O (cm⁻¹)Carboxylic/Ester C=O (cm⁻¹)Measurement Method
Glyoxylic Acid Carboxylic Acid~1730~1770Gas Phase
Glyoxylic Acid Monohydrate Carboxylic Acid (Hydrate)Not distinctly observed~1730Solid (Melt)[4]
Methyl Glyoxylate Methyl Ester~1730~1750Liquid Film
Ethyl Glyoxylate Ethyl Ester~1730~1745Liquid Film
Sodium Glyoxylate Carboxylate Salt~1640~1610 (asymmetric stretch of COO⁻)Solid

Note: The exact peak positions can vary slightly depending on the specific instrument and sampling conditions. In the case of glyoxylic acid monohydrate, the α-keto group exists predominantly as a gem-diol, thus a distinct keto C=O stretch is not observed. For sodium glyoxylate, the carboxylic acid is deprotonated to a carboxylate anion, which exhibits characteristic asymmetric and symmetric stretching vibrations in place of the C=O stretch.

Visualizing the Factors at Play

The following diagram illustrates the key electronic effects that influence the carbonyl stretching frequencies in 2-oxoacetic acid derivatives.

G cluster_inductive Inductive Effect (I) cluster_resonance Resonance Effect (R) cluster_hbonding Hydrogen Bonding Inductive_Effect Electron-withdrawing group (e.g., -OR) increases the C=O bond order. Inductive_Result Blue Shift (Higher Wavenumber) Inductive_Effect->Inductive_Result -I effect Resonance_Effect Lone pair on ester oxygen delocalizes into the C=O bond. Resonance_Result Red Shift (Lower Wavenumber) Resonance_Effect->Resonance_Result +R effect H_Bonding Intermolecular H-bonding weakens the C=O bond. H_Bonding_Result Significant Red Shift H_Bonding->H_Bonding_Result Title Factors Influencing C=O Stretching Frequency

Caption: Key electronic and intermolecular effects on carbonyl stretching frequencies.

Experimental Protocol: A Self-Validating Workflow for Comparative FT-IR Analysis

To ensure the integrity and comparability of FT-IR data for 2-oxoacetic acid derivatives, a standardized experimental protocol is crucial. The following workflow is designed to be a self-validating system, minimizing variability and enhancing the reliability of your results.

I. Sample Preparation

The choice of sample preparation method depends on the physical state of the derivative.

For Solid Samples (e.g., Glyoxylic Acid Monohydrate, Sodium Glyoxylate):

  • KBr Pellet Method:

    • Thoroughly dry spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for at least 2 hours and store in a desiccator.

    • In an agate mortar, grind 1-2 mg of the solid sample until it is a fine, uniform powder.

    • Add approximately 200 mg of the dried KBr to the mortar and gently mix with the sample.

    • Grind the mixture until it is a homogeneous, fine powder.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet and place it in the spectrometer's sample holder.

For Liquid Samples (e.g., Methyl Glyoxylate, Ethyl Glyoxylate):

  • Neat Liquid (Thin Film) Method:

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place a small drop of the liquid sample onto the center of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

    • Mount the salt plate assembly in the spectrometer's sample holder.

II. Instrument and Data Acquisition Parameters

For comparative analysis, it is essential to use consistent instrument settings for all samples.

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment (for KBr pellets) or the clean, empty salt plates (for liquid films). This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the salt plates.

  • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Apodization: Use a Happ-Genzel apodization function for accurate peak shapes.

III. Data Processing and Analysis
  • Baseline Correction: Apply a baseline correction to the collected spectra to ensure a flat baseline.

  • Peak Picking: Use the spectrometer software to identify the precise wavenumbers of the carbonyl absorption maxima.

  • Comparative Overlay: Overlay the spectra of the different derivatives to visually compare the shifts in the carbonyl peak positions.

Workflow Diagram

G start Start sample_prep Sample Preparation (KBr Pellet or Thin Film) start->sample_prep background Acquire Background Spectrum sample_prep->background sample_spec Acquire Sample Spectrum background->sample_spec process Data Processing (Baseline Correction) sample_spec->process analyze Peak Picking & Comparison process->analyze end End analyze->end

Caption: Standardized workflow for comparative FT-IR analysis.

Conclusion

The FT-IR carbonyl stretching frequencies of 2-oxoacetic acid derivatives provide a rich source of information about their molecular structure and chemical environment. By understanding the interplay of inductive effects, resonance, and hydrogen bonding, researchers can confidently assign these characteristic peaks and leverage FT-IR spectroscopy as a powerful analytical tool. The standardized protocol presented in this guide is designed to ensure the acquisition of high-quality, comparable data, facilitating robust and reliable characterization of these important compounds in research and development settings.

References

  • PubChem. Glyoxylic acid monohydrate. National Center for Biotechnology Information. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Patsnap. Advanced Spectroscopic Methods for Carbonyl Analysis. [Link]

  • SpectraBase. Glycolic acid. [Link]

  • FooDB. Glycoxylic acid. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • MDPI. Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • ResearchGate. (a) Normalized spectra from NIST Chemistry WebBook, (b) and (c)... [Link]

Sources

Comparative

Melting point standard for pure 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid

Publish Comparison Guide [1] Executive Summary In the high-stakes landscape of pharmaceutical intermediate synthesis—specifically for phosphodiesterase inhibitors like Tadalafil analogs—2-(Benzo[d][1,3]dioxol-5-yl)-2-oxo...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

[1]

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate synthesis—specifically for phosphodiesterase inhibitors like Tadalafil analogs—2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid (CAS 62396-98-9) serves as a critical quality checkpoint.[1]

This guide establishes the Melting Point (MP) Standard for high-purity (>98.5%) lots of this compound.[1] Unlike generic databases that often conflate this structure with its reduced acetic acid derivative, this guide provides experimentally grounded criteria to distinguish the pure alpha-keto acid from its common impurities.

The Gold Standard:

  • Compound: 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid[1][2]

  • Synonym: 3,4-(Methylenedioxy)phenylglyoxylic acid[1]

  • Certified Melting Point Range: 144 – 146 °C [1]

  • Critical Distinction: Purity is compromised if melting occurs near 125–129 °C (indicative of the reduced acetic acid impurity).

Technical Profile & Chemical Identity

Before calibration, ensure the analyte matches the structural identity below. Confusion with the non-oxo derivative is the #1 cause of QC failure for this material.

FeatureSpecification
IUPAC Name 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid
Common Name 3,4-Methylenedioxyphenylglyoxylic acid
CAS Number 62396-98-9
Molecular Formula C₉H₆O₅
Molecular Weight 194.14 g/mol
Structure Description Piperonyl group attached to an alpha-keto carboxylic acid moiety.[1]
Key Impurity 2-(Benzo[d][1,3]dioxol-5-yl)acetic acid (CAS 2861-28-1)

Comparative Analysis: Performance & Purity Grades

This section objectively compares the thermal behavior of the "Standard Grade" against "Crude/Technical Grade" samples to illustrate the diagnostic power of melting point determination.

Melting Point vs. Purity Profile
Purity GradeMelting Range (°C)Thermal BehaviorInterpretation
Reference Standard (>99%) 144.0 – 146.0 °C Sharp, clear liquid transition within 2°C.PASS. Anhydrous, high-purity crystal lattice.[1]
Technical Grade (95-97%) 138 – 143 °C Broad softening followed by melt.[1]CAUTION. Likely contains residual solvent or <3% impurities. Recrystallization required.
Impure / Degraded (<90%) 125 – 135 °C Depressed onset; "slushy" transition.FAIL. Significant contamination with acetic acid derivative (MP ~127°C) or decarboxylated byproducts.
Method Comparison: Capillary vs. DSC

For establishing a rigorous standard, Differential Scanning Calorimetry (DSC) is superior to the traditional capillary method due to its ability to detect the onset temperature independent of user visual bias.

  • Capillary Method (USP <741>):

    • Pros: Accessible, quick visual confirmation of decomposition.

    • Cons: Subjective "clear point" determination; prone to lag errors at high ramp rates.

    • Verdict: Suitable for routine QC but not for certifying a primary standard.

  • DSC (Thermodynamic):

    • Pros: Measures Heat of Fusion (

      
      ); detects polymorphic transitions; separates solvent loss from melting.
      
    • Cons: Requires expensive instrumentation.

    • Verdict:Mandatory for establishing the "Gold Standard" reference value.

Experimental Protocols

Protocol A: Purification of the Standard

Objective: To isolate >99% pure crystals for use as an internal standard.

Reagents: Crude 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid, Toluene (Reagent Grade), Formic Acid (Optional).[1]

  • Dissolution: Suspend 10 g of crude material in 100 mL of Toluene. Heat to 85–90 °C.

    • Note: If the solution is dark, treat with activated carbon (0.5 g) for 15 mins and filter hot.

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT) over 4 hours. The alpha-keto acid crystallizes as bright yellow/off-white needles.[1]

  • Maturation: Chill to 0–5 °C for 1 hour to maximize yield.

  • Isolation: Filter under vacuum. Wash the cake with cold Toluene (2 x 10 mL).

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours to remove lattice solvents.

  • Validation: Perform TLC or HPLC. If MP is <144 °C, repeat recrystallization.

Protocol B: Melting Point Determination (Capillary)

Objective: Routine purity check.[1]

  • Preparation: Grind the dried sample into a fine powder. Fill a capillary tube to a height of 3 mm. Compact by tapping.

  • Ramp 1 (Fast): Heat rapidly to 130 °C.

  • Ramp 2 (Slow): Reduce heating rate to 1.0 °C/min .

  • Observation:

    • Record

      
      : First visible liquid droplet.
      
    • Record

      
      : Complete disappearance of solid.
      
  • Criteria: The range (

    
    ) must be 
    
    
    
    °C.

Visualizations & Logic Flow

Impurity Impact Logic

This diagram illustrates why the melting point drops drastically when the specific "Reduced Impurity" (Acetic Acid derivative) is present.

ImpurityLogic Standard Target Molecule (Glyoxylic Acid Deriv.) Pure MP: 144-146°C Mixture Binary Mixture (90:10 Ratio) Standard->Mixture Contaminated by Impurity Common Impurity (Acetic Acid Deriv.) Pure MP: ~127°C Impurity->Mixture Result Observed MP Depression (Eutectic Effect) Observed: ~130-135°C Mixture->Result Lattice Disruption

Figure 1: Mechanism of melting point depression caused by the specific reduction impurity (CAS 2861-28-1).[1]

QC Decision Workflow

A self-validating workflow for accepting or rejecting batches based on thermal analysis.[1]

QCWorkflow Start Start QC Analysis Measure Measure MP (1°C/min) Start->Measure CheckRange Check Range Measure->CheckRange Pass Range: 144-146°C PASS (Release Batch) CheckRange->Pass 144-146°C FailLow Range: <140°C FAIL (High Impurity) CheckRange->FailLow <140°C FailBroad Range > 2°C Wide FAIL (Wet/Solvent) CheckRange->FailBroad Wide Range Recryst Action: Recrystallize (Toluene) FailLow->Recryst FailBroad->Recryst Recryst->Measure Retest

Figure 2: Decision tree for Quality Control based on thermal properties.

References

  • European Patent Office. (1979). Process for the preparation of arylglyoxylic acids. EP0005779A2. (Defines the 144-146°C melting point for high purity 3,4-methylenedioxyphenylglyoxylic acid).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14495374, 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid.[1] [1]

  • Sigma-Aldrich. (2025).[1][3] Product Specification: 2-(Benzo[d][1,3]dioxol-5-yl)acetic acid (Impurity Reference). (Provides comparative data for the acetic acid impurity, MP 125-129°C).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid

The following guide details the operational safety, personal protective equipment (PPE), and logistical handling protocols for 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid (CAS: 62396-98-9).[1] This content is designed...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety, personal protective equipment (PPE), and logistical handling protocols for 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid (CAS: 62396-98-9).[1]

This content is designed for Senior Researchers and Laboratory Managers requiring immediate, actionable safety intelligence. It prioritizes the "Why" behind the "What," ensuring protocols are not just followed but understood.

Chemical Profile & Hazard Logic

To select the correct PPE, one must first understand the molecular behavior of the target.[1]

  • Chemical Identity: 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid[1][2]

  • Synonyms: 3,4-Methylenedioxyphenylglyoxylic acid;

    
    -Oxo-1,3-benzodioxole-5-acetic acid.[1]
    
  • Physical State: Solid (typically a yellow-to-white crystalline powder).[1]

  • Acidity: As an

    
    -keto acid, this compound exhibits significant acidity (
    
    
    
    approx 2-3).[1] Upon contact with moisture (mucous membranes, perspiration), it can protonate tissue, leading to immediate irritation or chemical burns.[1]
  • Dust Hazard: The crystalline nature poses a high risk of aerosolization during weighing. Inhalation of these micro-particles delivers the acidic moiety directly to the alveoli.[1]

Core Hazards (GHS Classification derived):

  • H315/H319: Causes skin and serious eye irritation.[3]

  • H335: May cause respiratory irritation.[1][3][4][5]

  • Precursor Awareness: Structurally related to methylenedioxy-functionalized precursors.[1] Strict inventory logging is required in many jurisdictions to comply with diversion regulations.[1]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and gloves" is insufficient for functionalized organic acids.[1] The following matrix is based on permeation kinetics and exposure routes .

A. Dermal Protection (Hands)[1]
  • Solid Handling: Nitrile Rubber (0.11 mm minimum thickness) .

    • Logic: Nitrile provides excellent resistance to solid organic acids.[1] The ionization of the acid in solid form is negligible, preventing polymer degradation.[1]

  • Solution Handling (e.g., in DCM, Acetone, Methanol): Laminate Film (Silver Shield/Barrier) or High-Grade Viton .

    • Logic: Standard nitrile degrades rapidly (<5 mins) when exposed to halogenated solvents or ketones often used to dissolve this acid. The solvent acts as a carrier, dragging the acid through the glove matrix to the skin.

B. Ocular & Face Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent) .

    • Contraindication: Do NOT use standard safety glasses.[1]

    • Logic: Alpha-keto acid dust is hygroscopic.[1] If dust bypasses the side-shield of glasses and contacts the eye, it dissolves in tear fluid to form a corrosive acidic solution, causing immediate corneal damage.[1]

C. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).

  • Secondary (If Hood Unavailable): P2/N95 Particulate Respirator fitted with an Organic Vapor (OV) cartridge.

    • Logic: While the vapor pressure is low, the potential for acid sublimation or co-solvent evaporation necessitates OV protection alongside particulate filtration.[1]

Operational Workflow: The "Safe-Cycle" Protocol

This workflow minimizes contamination vectors.[1]

Step 1: Pre-Operational Staging
  • Neutralization Agent: Keep a saturated Sodium Bicarbonate (

    
    ) solution within arm's reach.
    
  • Solvent Selection: Pre-measure solvents.[1] Avoid adding solvent to the solid rapidly to prevent "puffing" (aerosol generation).

Step 2: Weighing & Transfer (Critical Risk Point)
  • Static Control: Use an antistatic gun or ionizer bar inside the balance draft shield.

    • Reasoning: Benzodioxole derivatives are often dielectric; static charge can cause the powder to "jump" or adhere to spatulas, increasing spill risk.

  • The "Sandwich" Method:

    • Tare the weighing boat.[1]

    • Add the acid.

    • Immediately cover with a second weighing boat or foil before removing from the balance enclosure.[1]

Step 3: Reaction Setup
  • Addition Order: Add the solid acid to the reaction vessel first, then add solvent down the vessel wall.

  • Exotherm Check: If reacting with bases (amines, hydrides), expect a rapid exotherm. Cool the vessel to 0°C prior to addition.

Step 4: Decontamination
  • Immediate Wipe-down: Wipe the balance area with a 5%

    
     soaked tissue, followed by water.[1]
    
    • Validation: The

      
       will fizz if acid residue remains, serving as a visual indicator of cleanliness.[1]
      

Visualization: Safety & Handling Logic

The following diagram illustrates the decision logic for handling spills and operational flow.

G Start Start: Handling 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid State Physical State Check Start->State Solid Solid (Powder) State->Solid Weighing Solution In Solution State->Solution Reaction/Transfer PPE_Solid PPE: Nitrile Gloves + Goggles Control: Static Ionizer Solid->PPE_Solid PPE_Soln PPE: Laminate/Viton Gloves Control: Fume Hood Solution->PPE_Soln Action Operational Step PPE_Solid->Action PPE_Soln->Action Spill Emergency: Spill Detected Action->Spill Accident Disposal Disposal: Solid Waste (P-Code/Hazardous) Action->Disposal Completion Neutralize Apply NaHCO3 (Weak Base) Wait for Fizzing to Stop Spill->Neutralize Neutralize->Disposal

Figure 1: Decision logic for PPE selection and emergency response based on physical state.

Emergency Response & Disposal

Spill Management
  • Isolate: Evacuate the immediate 3-meter radius.[1]

  • Neutralize: Do not wipe dry powder.[1] Cover gently with Sodium Bicarbonate or Calcium Carbonate .[1]

  • Clean: Once effervescence (fizzing) ceases, wet the powder slightly with water (to prevent dust) and sweep into a hazardous waste bag.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Irritant/Acidic).

  • Segregation: Do NOT mix with oxidizers (e.g., Nitric Acid) or strong bases.

  • Labeling: Must be labeled clearly with full chemical name. Avoid generic labels like "Organic Solid."[1]

  • Compliance: Verify if the specific jurisdiction classifies this as a "List I" chemical precursor derivative. If so, waste logs must match inventory usage exactly.[1]

Quantitative Data Summary

ParameterSpecificationOperational Implication
CAS Number 62396-98-9Use for SDS retrieval and waste labeling.[1]
Molecular Weight 194.14 g/mol Calculation basis for stoichiometry.[1]
Melting Point ~130–135°C (dec)Do not heat solid above 100°C; risk of decarboxylation.[1]
Glove Type (Solid) Nitrile (0.11 mm)Change every 60 mins or immediately after splash.
Glove Type (Soln) Silver Shield / 4HMandatory if dissolved in DCM or Acetone.[1]
Neutralizer 5% NaHCO₃Keep 500mL wash bottle at station.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14495374, 2-(1,3-Benzodioxol-5-yl)-2-oxoacetic acid. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid
Reactant of Route 2
Reactant of Route 2
2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid
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